Product packaging for Erianin(Cat. No.:CAS No. 95041-90-0)

Erianin

货号: B049306
CAS 编号: 95041-90-0
分子量: 318.4 g/mol
InChI 键: UXDFUVFNIAJEGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erianin (CAS 95041-90-0) is a low-molecular-weight bibenzyl compound naturally occurring in the traditional Chinese medicinal herb Dendrobium chrysotoxum Lindl. With the chemical name 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol, it has garnered significant interest in pharmacological research for its broad-spectrum and potent biological activities, particularly its notable antitumor effects. Key Research Applications and Value: Potent Anticancer Agent: this compound demonstrates robust, dose-dependent antiproliferative and pro-apoptotic activity against a diverse panel of human cancer cell lines, including hepatic cancer (Huh7, IC₅₀ = 37.4 nM), osteosarcoma (143B, IC₅₀ = 40.97 nM), breast cancer (T47D, IC₅₀ = 68.4 nM), and bladder carcinoma (EJ, IC₅₀ = 65.04 nM). Its efficacy extends to inducing cell cycle arrest at the G2/M phase. Diverse Molecular Mechanisms: The compound exerts its effects through multiple interconnected pathways. It is known to inhibit tubulin polymerization, similar to Combretastatin A-4. this compound also promotes apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3, while downregulating anti-apoptotic Bcl-2 and phospho-ERK1/2. Recent studies highlight its role in inhibiting the VEGF-α/PI3K/AKT signaling pathway, thereby suppressing angiogenesis, migration, and invasion in malignant cells. Additional mechanisms involve activation of the JNK/c-Jun pathway and induction of oxidative stress. Anti-angiogenesis: A key action of this compound is its potent inhibition of tumor angiogenesis, primarily by targeting Indoleamine 2,3-dioxygenase (IDO) activity, which is crucial for cutting off the nutrient supply to tumors. Additional Pharmacological Activities: Beyond oncology, research indicates this compound possesses anti-inflammatory, antiviral, and antibacterial properties, making it a versatile compound for investigative pharmacology. Product Note: This product is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O5 B049306 Erianin CAS No. 95041-90-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDFUVFNIAJEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326751
Record name Erianin
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URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95041-90-0
Record name Erianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95041-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Erianin: A Technical Guide to Its Natural Sources, Extraction from Dendrobium, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound first isolated from the orchid Eria coronaria and prominently found in various Dendrobium species, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its distribution within the Dendrobium genus. It offers detailed methodologies for the extraction and purification of this compound, supported by quantitative data. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the ROS/JNK and Wnt/β-catenin pathways, and presents standardized experimental workflows for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring bibenzyl compound found predominantly in the Orchidaceae family. While initially discovered in Eria coronaria, the most significant and widely studied sources of this compound belong to the Dendrobium genus, a large and diverse group of orchids with a long history of use in traditional medicine.

Distribution within Dendrobium Species

Numerous studies have investigated the presence and concentration of this compound across various Dendrobium species. Dendrobium chrysotoxum consistently emerges as a species with one of the highest reported concentrations of this compound, making it a primary source for extraction and research. Other species, such as Dendrobium thyrsiflorum and Dendrobium officinale, have also been found to contain this compound, albeit typically at lower concentrations. The table below summarizes the this compound content in different Dendrobium species as determined by High-Performance Liquid Chromatography (HPLC).

Dendrobium SpeciesThis compound Content (% of dry weight)Reference
Dendrobium chrysotoxum0.047% - 0.12%[1][2]
Dendrobium thyrsiflorum~0.008%[2]
Dendrobium devonianumNot Detected[3]
Dendrobium gratiosissimumNot Detected[4]
Dendrobium aphyllumNot Detected

This table is a compilation of data from multiple sources and content levels may vary based on geographical location, cultivation conditions, and analytical methods.

Extraction and Purification of this compound from Dendrobium

The isolation of this compound from Dendrobium, particularly Dendrobium chrysotoxum, involves a multi-step process of extraction and purification. The following protocols are based on established methodologies described in scientific literature and patents.

Solvent Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

Protocol:

  • Preparation of Plant Material: The dried stems of Dendrobium chrysotoxum are pulverized into a fine powder to increase the surface area for solvent penetration.

  • Maceration: The powdered plant material is soaked in an organic solvent, typically ethyl acetate, at a ratio of 1:6 (w/v) for 4 days at room temperature. This process is repeated twice to ensure maximum extraction efficiency.

  • Microwave-Assisted Extraction (Optional): To enhance extraction yield and reduce extraction time, microwave-assisted extraction can be employed. The powdered material is subjected to microwave irradiation (200-500W) in the presence of the solvent.

  • Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure using a rotary evaporator at a temperature of 60-65°C to yield a crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Protocol:

  • Adsorbent Preparation: The crude ethyl acetate extract is mixed with neutral aluminum oxide (150-300 mesh) at a ratio of 1:4 (w/w).

  • Column Packing: The mixture is loaded onto a chromatography column packed with neutral aluminum oxide. The column dimensions should have a diameter to length ratio of approximately 1:6.

  • Elution: The column is eluted with a gradient of petroleum ether and chloroform.

  • Fraction Collection and Analysis: Fractions are collected and monitored by silica gel thin-layer chromatography (TLC). Fractions with an Rf value between 0.2 and 0.6 are pooled.

  • Crystallization and Recrystallization: The pooled fractions are concentrated, and the resulting solid is crystallized. The crystals are then recrystallized using methanol or acetone to obtain purified this compound. The purity is typically assessed by HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To accurately determine the concentration of this compound in an extract or purified sample.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Shim-pack GIS C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of trifluoroacetic acid-acetonitrile (pH = 3.25).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 232 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways. The following sections detail the mechanisms of action within the ROS/JNK and Wnt/β-catenin pathways.

ROS/JNK Signaling Pathway

This compound has been shown to induce apoptosis and autophagy in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is often triggered by an increase in reactive oxygen species (ROS).

Erianin_ROS_JNK_Pathway This compound This compound Cell Cancer Cell This compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces JNK JNK Activation ROS->JNK Activates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes Autophagy Autophagy cJun->Autophagy Promotes

Caption: this compound induces ROS production, leading to JNK activation and apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound has been found to inhibit this pathway, thereby suppressing tumor growth.

Erianin_Wnt_Pathway cluster_inhibition In the Presence of this compound This compound This compound pGSK3b ↓ p-GSK-3β (Ser9) This compound->pGSK3b Inhibits phosphorylation bCatenin_cyto β-catenin (Cytoplasm) pGSK3b->bCatenin_cyto Leads to β-catenin degradation bCatenin_nuc β-catenin (Nucleus) bCatenin_cyto->bCatenin_nuc Translocation Inhibited cMyc ↓ c-myc bCatenin_nuc->cMyc Transcription Inhibited CellProliferation ↓ Cell Proliferation cMyc->CellProliferation

Caption: this compound inhibits the Wnt/β-catenin pathway, reducing cell proliferation.

Standardized Experimental Workflows

The investigation of this compound's biological activities typically involves a series of in vitro and in vivo experiments. The following workflow provides a general framework for assessing its anticancer effects.

Erianin_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., H460, H1299) ErianinTreatment This compound Treatment (Varying Concentrations & Times) CellCulture->ErianinTreatment ViabilityAssay Cell Viability Assay (e.g., CCK-8) ErianinTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V-FITC) ErianinTreatment->ApoptosisAssay MigrationAssay Cell Migration Assay (e.g., Transwell Assay) ErianinTreatment->MigrationAssay WesternBlot Western Blot Analysis (Target Proteins) ErianinTreatment->WesternBlot XenograftModel Tumor Xenograft Model (e.g., Nude Mice) ViabilityAssay->XenograftModel Inform ErianinAdmin This compound Administration XenograftModel->ErianinAdmin TumorMeasurement Tumor Growth Measurement ErianinAdmin->TumorMeasurement ToxicityAssay Toxicity Assessment ErianinAdmin->ToxicityAssay

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of oncology. Its primary source, Dendrobium chrysotoxum, provides a viable starting point for its isolation, and the detailed extraction and purification protocols outlined in this guide offer a solid foundation for obtaining high-purity this compound for research purposes. The elucidation of its mechanisms of action through the ROS/JNK and Wnt/β-catenin signaling pathways provides a rationale for its anticancer effects and opens avenues for further investigation into its therapeutic applications. The standardized experimental workflows presented here serve as a practical guide for researchers aiming to explore the multifaceted biological activities of this intriguing bibenzyl compound. Continued research into this compound is warranted to fully unlock its potential as a novel therapeutic agent.

References

Erianin: A Technical Guide to its Chemical Structure, Bibenzyl Classification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound isolated from Dendrobium species, has garnered significant attention in the scientific community for its potent anti-tumor and other pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, classification, and the molecular mechanisms underlying its biological effects. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a summary of its physicochemical and biological properties in structured tables. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound using the DOT language for Graphviz, offering a clear and detailed understanding of its mode of action for researchers and drug development professionals.

Chemical Structure and Bibenzyl Classification

This compound is a bibenzyl derivative, a class of natural phenolic compounds characterized by two phenyl rings linked by an ethylene bridge.[1] Its chemical structure consists of two substituted aromatic rings connected by a two-carbon bridge.

Chemical Name: 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol[2][3][4]

Molecular Formula: C₁₈H₂₂O₅[5]

Molecular Weight: 318.36 g/mol

The core structure of this compound is the bibenzyl scaffold, which is biosynthesized in plants through the phenylpropanoid pathway. The specific substitution pattern on the phenyl rings, particularly the presence of methoxy and hydroxy groups, is crucial for its biological activity.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Molecular Formula C₁₈H₂₂O₅
Molecular Weight 318.36 g/mol
CAS Number 95041-90-0
Appearance Crystalline solid
Purity ≥98%
Solubility Soluble in DMSO, ethanol, DMF, chloroform, acetone. Sparingly soluble in aqueous buffers.
Storage -20°C
SMILES COc1ccc(CCc2cc(OC)c(OC)c(OC)c2)cc1O
Table 2: Summary of Biological Activities of this compound
ActivityCell Lines/ModelIC₅₀/Effective ConcentrationKey FindingsReference(s)
Anti-proliferative Osteosarcoma (143B, MG63.2)IC₅₀: 17.20 - 88.69 nMDose- and time-dependent inhibition of cell viability.
Lung Cancer (H460, H1299)IC₅₀: 21.89 - 61.33 nMSignificant reduction in cell survival.
Bladder Cancer (KU-19-19, RT4)Dose-dependentDecreased cell viability.
Breast Cancer (T47D)40 - 160 nMSignificant decrease in cell viability.
Apoptosis Induction Osteosarcoma (143B, MG63.2)25 - 50 nMInduction of both extrinsic and intrinsic apoptotic pathways.
Gastric Cancer (MGC803, MKN45)50 - 400 nMIncreased number of apoptotic cells.
Bladder Cancer (EJ, T24)Not specifiedTriggered apoptosis via caspase activation.
Cell Cycle Arrest Osteosarcoma (143B, MG63.2)25 - 50 nMG2/M phase arrest.
Lung Cancer (H460, H1299)50 - 100 nMG2/M phase arrest.
Bladder Cancer (KU-19-19, RT4)Dose-dependentG2/M phase arrest.
Inhibition of Migration Gastric Cancer (MGC803, MKN45)Not specifiedInhibition of scratch repair and migration.
Osteosarcoma (MG-63, U-2 OS)Not specifiedInhibition of cell migration.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source and for key in vitro biological assays.

Isolation of this compound from Dendrobium chrysotoxum

This protocol is based on the principles described in the cited patent for the extraction of this compound.

Materials:

  • Dried and powdered Dendrobium chrysotoxum stems

  • Ethyl acetate

  • Neutral aluminum oxide

  • Organic solvents for elution (e.g., petroleum ether-chloroform, petroleum ether-acetone gradients)

  • Silica gel thin-layer chromatography (TLC) plates

  • Methanol or acetone for recrystallization

Procedure:

  • Extraction:

    • Immerse the powdered Dendrobium chrysotoxum in ethyl acetate.

    • Employ microwave-assisted extraction to enhance efficiency.

    • Concentrate the resulting ethyl acetate extract under reduced pressure at 60-65°C to obtain a crude extractive.

  • Column Chromatography:

    • Mix the crude extractive with neutral aluminum oxide.

    • Pack a chromatography column with the aluminum oxide-extractive mixture.

    • Elute the column with a gradient of organic solvents (e.g., petroleum ether-chloroform or petroleum ether-acetone).

    • Monitor the fractions using silica gel TLC.

  • Fraction Collection and Purification:

    • Collect fractions with an Rf value between 0.2 and 0.6.

    • Recover the solvent from the collected fractions by evaporation.

    • Concentrate the resulting solution and allow it to crystallize.

  • Recrystallization:

    • Recrystallize the crude this compound from methanol or acetone to obtain a purified product.

  • Drying:

    • Dry the purified crystals to obtain this compound with a purity of >97%.

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.

Materials:

  • Human cancer cell lines (e.g., osteosarcoma, lung cancer, bladder cancer)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells/well and incubate overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is below 0.05%.

    • Incubate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate at 37°C for 2 hours.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methodologies used to assess this compound-induced apoptosis.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 6 x 10⁵ cells/well in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting and Staining:

    • Collect the cells and resuspend them in 100 µL of 1x binding buffer.

    • Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI).

    • Incubate at room temperature in the dark for 15 minutes.

    • Add 200-400 µL of 1x binding buffer.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

This protocol provides a general procedure for analyzing protein expression changes induced by this compound.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis:

    • Seed 5 x 10⁵ cells/well in 6-well plates and treat with this compound (e.g., 0, 10, 25, 50 nM) for 24 hours.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways affected by this compound.

ROS-JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis and autophagy.

Erianin_ROS_JNK_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK ↑ p-JNK ROS->JNK cJun ↑ p-c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Autophagy Autophagy cJun->Autophagy

This compound induces apoptosis and autophagy via the ROS/JNK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

Erianin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway

This compound has been shown to suppress the MAPK/ERK signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.

Erianin_MAPK_ERK_Pathway This compound This compound Raf Raf This compound->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound suppresses the MAPK/ERK signaling pathway.
LKB1-SIK2/3-PARD3 Signaling Pathway

In gastric cancer, this compound has been found to inhibit the LKB1-SIK2/3-PARD3 signaling axis, which is associated with tumor growth and epithelial-mesenchymal transition (EMT).

Erianin_LKB1_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 SIK2 SIK2 LKB1->SIK2 SIK3 SIK3 LKB1->SIK3 PARD3 PARD3 SIK2->PARD3 SIK3->PARD3 TumorGrowth Tumor Growth PARD3->TumorGrowth EMT EMT PARD3->EMT

This compound inhibits the LKB1-SIK2/3-PARD3 signaling pathway in gastric cancer.

Conclusion

This compound is a promising natural compound with significant potential for drug development, particularly in the field of oncology. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and scientists, offering detailed information on this compound's chemical and biological characteristics, as well as standardized protocols for its study. The visualization of its signaling pathways offers a clear framework for understanding its complex cellular effects and for designing future studies to fully elucidate its therapeutic potential.

References

Erianin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Extensive research demonstrates its ability to inhibit tumor cell proliferation, induce programmed cell death, and suppress metastasis and angiogenesis across a wide range of cancer types. This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and ROS/JNK pathways. It triggers various forms of cell death, including apoptosis, ferroptosis, and autophagy, and imposes cell cycle arrest, primarily at the G2/M phase. This document provides a comprehensive technical overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Anti-Cancer Mechanisms

This compound's anti-neoplastic activity is not confined to a single mode of action but rather involves a coordinated assault on the fundamental processes that drive cancer progression.

Induction of Cell Cycle Arrest

A primary mechanism by which this compound inhibits cancer cell proliferation is the induction of cell cycle arrest. The most frequently reported phenomenon is a halt in the G2/M phase of the cell cycle. This has been observed in hepatocellular carcinoma, lung cancer, colorectal cancer, breast cancer, and osteosarcoma cells. The G2/M arrest is often mediated by the upregulation of key cell cycle inhibitors like p21 and p27 and the modulation of cyclin-dependent kinase (CDK) complexes, such as Cyclin B1/CDK1. In some cancer types, such as pancreatic and nasopharyngeal carcinoma, this compound has also been shown to induce G0/G1 phase arrest by downregulating Cyclin D1 and Cyclin A.

Induction of Programmed Cell Death

This compound is a potent inducer of programmed cell death through multiple, sometimes interconnected, pathways.

  • Apoptosis: this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Mechanistically, it alters the ratio of Bcl-2 family proteins, decreasing the expression of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax. This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-3, -7, and -9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP).

  • Ferroptosis: A novel mechanism identified for this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. In lung and bladder cancer cells, this compound treatment leads to the accumulation of lipid reactive oxygen species (ROS) and the depletion of glutathione (GSH). This process can be mediated by the activation of Ca²⁺/Calmodulin (CaM) signaling or the inactivation of the NRF2 signaling pathway.

  • Autophagy: this compound has been shown to induce autophagy in cancer cells, such as in human osteosarcoma. This process is often linked to the generation of ROS and the activation of the JNK signaling pathway. The interplay between autophagy and apoptosis in this compound-treated cells is complex; in some contexts, autophagy may contribute to cell survival, while in others, it facilitates cell death.

  • Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound induces apoptosis associated with ER stress. It interferes with endoplasmic reticulum homeostasis by upregulating the phosphorylation of IRE1α and eIF2α, leading to increased expression of the pro-apoptotic protein CHOP.

Inhibition of Angiogenesis

This compound demonstrates significant anti-angiogenic properties, which are critical for restricting tumor growth and metastasis. It inhibits the proliferation of endothelial cells, disrupts the formation of tube-like structures, and abrogates neovascularization in various models. The underlying mechanisms include the inhibition of vascular endothelial growth factor (VEGF) expression and the suppression of its downstream signaling pathways, such as PI3K/AKT and cRaf-MEK1/2-ERK1/2. This compound can also downregulate the expression and activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor angiogenesis.

Inhibition of Metastasis

This compound effectively suppresses the migration and invasion of cancer cells. It modulates the expression of key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for metastasis. This compound treatment has been shown to increase the expression of E-cadherin while decreasing N-cadherin, fibronectin, vimentin, snail, and twist. This effect is often mediated through the inhibition of pathways like JAK2/STAT3 and ERK1/2, which in turn reduces the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are orchestrated through its interaction with several critical intracellular signaling cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival that is often hyperactivated in cancer. This compound has been shown to be a potent inhibitor of this pathway in various cancers, including lung, liver, and breast cancer.[1][2][3][4][5] It acts by decreasing the phosphorylation of key components like Akt and mTOR. Inhibition of mTOR signaling by this compound disrupts downstream processes such as protein synthesis and pyrimidine metabolism, which are essential for cancer cell growth.

Erianin_PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits (Phosphorylation) mTOR mTOR This compound->mTOR PI3K->Akt Activates Akt->mTOR Activates Downstream Protein Synthesis Cell Proliferation Survival mTOR->Downstream Promotes

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling cascade.
ROS/JNK Pathway

This compound treatment often leads to a significant increase in intracellular reactive oxygen species (ROS). While low levels of ROS can promote cell survival, the high levels induced by this compound are cytotoxic. This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the MAPK superfamily. Activated JNK then promotes apoptosis and autophagy. Pretreatment with ROS scavengers like N-acetyl cysteine (NAC) can reverse this compound-induced apoptosis, confirming the critical role of ROS in this process.

Erianin_ROS_JNK_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces JNK JNK/c-Jun Activation ROS->JNK Activates Apoptosis Apoptosis & Autophagy JNK->Apoptosis Promotes

Caption: this compound induces apoptosis via the ROS/JNK signaling pathway.
MAPK/ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is another crucial regulator of cell proliferation that is frequently dysregulated in cancer. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key kinases like ERK and p38. In some contexts, this compound acts as a dual inhibitor of CRAF and MEK1/2. This inhibition contributes significantly to its anti-proliferative and pro-apoptotic effects in cancers with RAS or RAF mutations.

JAK/STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway plays a role in cytokine signaling and cell proliferation. This compound has been found to inhibit the JAK/STAT pathway, particularly by down-regulating the phosphorylation of JAK2 and STAT3. This inhibition can lead to reduced expression of downstream targets like the anti-ferroptotic protein SLC7A11 and metastasis-related proteins MMP-2 and MMP-9, thereby promoting ferroptosis and suppressing invasion.

Calcium/Calmodulin (Ca²⁺/CaM) Signaling and Ferroptosis

In lung cancer cells, this compound's ability to induce ferroptosis is directly linked to its activation of the Ca²⁺/CaM signaling pathway. This compound treatment increases intracellular Ca²⁺ levels, which activates Calmodulin (CaM). This Ca²⁺/CaM activation leads to an increase in intracellular Fe²⁺ levels and ROS accumulation, creating the necessary conditions for ferroptotic cell death. Blockade of this pathway has been shown to rescue cells from this compound-induced ferroptosis.

Erianin_Ferroptosis_Pathway This compound This compound CaM ↑ Intracellular Ca²⁺ Activates Calmodulin (CaM) This compound->CaM Activates ROS ↑ Lipid ROS Accumulation This compound->ROS Induces GSH ↓ Glutathione (GSH) Depletion This compound->GSH Induces Iron ↑ Intracellular Fe²⁺ CaM->Iron Leads to Ferroptosis Ferroptosis Iron->Ferroptosis ROS->Ferroptosis GSH->Ferroptosis

Caption: this compound induces ferroptosis via Ca²⁺/CaM signaling and oxidative stress.
Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is integral to cell development and is often aberrantly activated in cancer, promoting proliferation and drug resistance. In models of cisplatin-resistant lung adenocarcinoma, this compound has been shown to inhibit this pathway by down-regulating the expression of Wnt3 and β-catenin. This inhibition helps to reverse drug resistance and suppress tumor cell proliferation.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate its high potency, often in the nanomolar range.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Duration (hours)Reference
H460Lung Cancer61.3324
H1299Lung Cancer21.8924
H1975Lung Cancer< 1000-
A549Lung Cancer< 1000-
EJBladder Cancer65.0448
5637Bladder Cancer65.0448
HL-60Promyelocytic Leukemia12.5–81.924, 48, 72
SGC-7901Gastric Cancer175.948
MCGastric Precancerous Lesions80.0048
Table 2: EC50 Values of this compound in Endothelial Cells
Cell LineCell TypeEC50 (nM)Duration (hours)Reference
HUVECHuman Umbilical Vein Endothelial Cell34.1 ± 12.7-

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of standard and advanced cell and molecular biology techniques.

Experimental_Workflow cluster_assays Types of Analysis start Cancer Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability (CCK-8 / MTT Assay) analysis->viability e.g. apoptosis Apoptosis (Flow Cytometry) analysis->apoptosis cell_cycle Cell Cycle (Flow Cytometry) analysis->cell_cycle protein Protein Expression (Western Blot) analysis->protein migration Migration/Invasion (Transwell Assay) analysis->migration

Caption: A generalized workflow for in vitro analysis of this compound's effects.
Cell Viability Assay (CCK-8)

  • Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

  • Protocol:

    • Seed cancer cells (e.g., H460, H1299) into 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.

    • Treat cells with a series of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 nM) for a specified time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry
  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

    • Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle phase distribution.

  • Protocol:

    • Culture and treat cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membrane.

    • Wash the cells to remove the ethanol and resuspend in PBS containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Western Blotting
  • Objective: To detect changes in the expression levels of specific proteins in key signaling pathways.

  • Protocol:

    • Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, Cyclin B1, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

Conclusion and Future Perspectives

This compound is a promising natural compound with potent and broad-spectrum anti-cancer activity. Its efficacy stems from its ability to simultaneously target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, angiogenesis, and metastasis. By modulating a complex network of signaling pathways such as PI3K/Akt/mTOR, ROS/JNK, and JAK/STAT, this compound effectively induces cell cycle arrest and triggers programmed cell death through apoptosis and ferroptosis.

The nanomolar potency of this compound against a variety of cancer cell lines highlights its potential for clinical development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, exploring combination therapies with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance, and conducting rigorous in vivo studies to validate its therapeutic potential in preclinical models. The detailed molecular mechanisms outlined in this guide provide a solid foundation for its continued investigation as a next-generation cancer therapeutic.

References

Erianin-Induced Apoptosis Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a potent inducer of apoptosis in a wide array of cancer cells. Its multifaceted mechanism of action involves the modulation of several critical signaling pathways, making it a promising candidate for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core signaling pathways implicated in this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. The primary pathways discussed include the intrinsic (mitochondrial) pathway, the PI3K/Akt/mTOR pathway, the MAPK/ERK and JNK pathways, and the roles of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling cascades, primarily converging on the activation of caspases, the executioners of programmed cell death. The following sections delineate the key pathways involved.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a central mechanism through which this compound exerts its pro-apoptotic effects. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

This compound disrupts the balance between these proteins, leading to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins[1][2][3][4]. This shift in the Bcl-2/Bax ratio increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm[1]. Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

This compound This compound Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL ↓ | Bax, Bak ↑) This compound->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 (activated) Caspase9->Caspase3_7 PARP_cleavage PARP Cleavage Caspase3_7->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Intrinsic Apoptosis Pathway Induced by this compound.
PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.

Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt, leading to their inactivation. The dephosphorylation of Akt prevents the subsequent activation of mTOR, a key regulator of cell growth and proliferation. Inhibition of the PI3K/Akt/mTOR pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.

This compound This compound PI3K PI3K (p-PI3K ↓) This compound->PI3K Akt Akt (p-Akt ↓) PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Inhibition of PI3K/Akt/mTOR Pathway by this compound.
MAPK Signaling Pathways (ERK and JNK)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, play complex roles in cell fate decisions. This compound appears to modulate these pathways to induce apoptosis.

In some cancer cell types, this compound has been observed to decrease the phosphorylation of ERK1/2, leading to the inhibition of this pro-survival pathway and subsequent apoptosis. Conversely, this compound can also induce apoptosis through the activation of the JNK pathway, a key regulator of cellular stress responses. This compound-induced activation of JNK can lead to the phosphorylation of c-Jun, which in turn can modulate the expression of Bcl-2 family proteins to favor apoptosis.

This compound This compound ERK ERK (p-ERK ↓) This compound->ERK JNK JNK (p-JNK ↑) This compound->JNK Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis

Modulation of MAPK Pathways by this compound.
Role of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. Elevated levels of ROS can cause oxidative damage to cellular components, including mitochondria, and can act as signaling molecules to trigger apoptosis. This compound-induced ROS production can lead to the activation of the JNK signaling pathway, creating a feedback loop that amplifies the apoptotic signal.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound has been reported to induce ER stress, as evidenced by the upregulation of ER stress markers. This ER stress-mediated apoptosis is another facet of this compound's anti-cancer activity.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic efficacy of this compound has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer70.9624
EFM-192ATriple-Negative Breast Cancer78.5824
143BOsteosarcoma58.1924
143BOsteosarcoma40.9748
143BOsteosarcoma26.7772
MG63.2Osteosarcoma88.6924
MG63.2Osteosarcoma44.2648
MG63.2Osteosarcoma17.2072
H460Lung Cancer61.3324
H1299Lung Cancer21.8924
HepG2Liver Cancer43.6924
SMMC-7721Liver Cancer81.0224
KU-19-19Bladder CancerNot specified24
RT4Bladder CancerNot specified24
CAL62Anaplastic Thyroid CarcinomaNot specified72 and 96
C643Anaplastic Thyroid CarcinomaNot specified72 and 96
BHT101Anaplastic Thyroid CarcinomaNot specified72 and 96
Table 2: Modulation of Key Apoptosis-Related Proteins by this compound
ProteinFunctionEffect of this compoundCell Line(s)Reference
Bcl-2Anti-apoptoticDownregulationMDA-MB-231, EFM-192A, T47D
BaxPro-apoptoticUpregulationMDA-MB-231, EFM-192A
Cytochrome cPro-apoptoticIncreased cytoplasmic levelsMDA-MB-231, EFM-192A
Cleaved Caspase-9Initiator CaspaseUpregulationMDA-MB-231, EFM-192A, NPC-039, NPC-BM
Cleaved Caspase-3Effector CaspaseUpregulationMDA-MB-231, EFM-192A, HaCaT, NPC-039, NPC-BM
Cleaved PARPCaspase SubstrateUpregulationMDA-MB-231, EFM-192A, HaCaT, NPC-039, NPC-BM
p-PI3KPro-survivalDownregulationMDA-MB-231, EFM-192A
p-AktPro-survivalDownregulationMDA-MB-231, EFM-192A
p-ERK1/2Pro-survivalDownregulationNPC-039, NPC-BM
p-JNKPro-apoptoticUpregulationHaCaT
Table 3: this compound-Induced Apoptosis Rates in Cancer Cells
Cell LineThis compound Concentration (nM)Incubation Time (h)Apoptosis Rate (% of cells)Reference
MDA-MB-2314024Increased
MDA-MB-2318024Increased
MDA-MB-23116024Increased
EFM-192A4024Increased
EFM-192A8024Increased
EFM-192A16024Increased
HaCaT12.524Significantly Increased
HaCaT2524Significantly Increased
HaCaT5024Significantly Increased
T47D0-16048 and 72Significantly Increased
143B0-5024Increased
MG63.20-5024Increased
H46050, 10024Dose-dependent increase
H129950, 10024Dose-dependent increase
KU-19-19Not specified24Markedly high
RT4Not specified24Markedly high
CAL6250, 10048Increased
C64350, 10048Increased
BHT10150, 10048Increased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin). A typical dilution for these antibodies is 1:1000.

  • HRP-conjugated secondary antibodies (1:5000 dilution).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Western Blotting Experimental Workflow.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Gating Strategy:

    • Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

    • Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis).

    • Live cells: Annexin V-negative, PI-negative (lower left quadrant).

    • Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper right quadrant).

    • Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant).

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Treatment Cell_Treatment Cell_Harvesting Cell_Harvesting Cell_Treatment->Cell_Harvesting Cell_Resuspension Cell_Resuspension Cell_Harvesting->Cell_Resuspension Add_AnnexinV_PI Add_AnnexinV_PI Cell_Resuspension->Add_AnnexinV_PI Incubation Incubation Add_AnnexinV_PI->Incubation Flow_Cytometry Flow_Cytometry Incubation->Flow_Cytometry Gating_and_Quantification Gating_and_Quantification Flow_Cytometry->Gating_and_Quantification

Annexin V/PI Flow Cytometry Workflow.
Caspase Activity Assay

This protocol outlines a luminometric method for measuring the activity of caspases-3, -7, -8, and -9.

Materials:

  • Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega).

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.

  • Reagent Preparation: Reconstitute the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® reagent to each well containing 100 µL of cell suspension (2 x 10^5 cells/ml).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The luminescent signal is proportional to the caspase activity.

Detection of Intracellular ROS

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA.

  • DMSO.

  • Serum-free cell culture medium.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound.

  • DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through multiple, interconnected signaling pathways. Its ability to modulate the intrinsic apoptotic pathway, inhibit pro-survival signaling cascades like PI3K/Akt/mTOR, and induce cellular stress through ROS generation and ER disruption underscores its potential as a multi-targeted anti-cancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for cancer treatment. Further research should focus on the in vivo efficacy and safety of this compound, as well as its potential in combination therapies to enhance its anti-cancer effects.

References

An In-Depth Technical Guide to Erianin-Induced Ferroptosis In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant antitumor activity across a spectrum of cancers, including lung, bladder, liver, and pancreatic cancer.[1][2][3] While its mechanisms of action are multifaceted, inducing cell cycle arrest and apoptosis, recent evidence has highlighted its potent ability to trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5]

Ferroptosis is distinct from other cell death modalities and presents a promising therapeutic avenue, particularly for cancers resistant to traditional therapies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced ferroptosis, summarizes key quantitative data, and offers detailed protocols for its investigation in an in vitro setting.

Molecular Mechanisms of this compound-Induced Ferroptosis

This compound instigates ferroptosis primarily by disrupting the cellular antioxidant defense systems, leading to overwhelming lipid peroxidation. The core mechanism involves the suppression of key proteins that protect against ferroptotic stimuli. Two principal signaling pathways have been identified through which this compound exerts this effect.

Inhibition of the NRF2-GPX4 Axis

The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Under normal conditions, NRF2 drives the expression of several protective genes, including Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).

  • SLC7A11 (xCT): This protein is a component of the system Xc- cystine/glutamate antiporter. It imports extracellular cystine, which is subsequently reduced to cysteine—the rate-limiting substrate for glutathione (GSH) synthesis.

  • GPX4: This crucial enzyme uses GSH as a cofactor to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing their accumulation and subsequent membrane damage.

This compound treatment has been shown to cause the inactivation of NRF2. This downregulation prevents the transcription of SLC7A11 and GPX4, leading to GSH depletion and GPX4 inactivation. The loss of GPX4 function is a central execution point of ferroptosis, resulting in the unchecked, iron-dependent accumulation of lipid reactive oxygen species (ROS) and eventual cell death.

This compound This compound NRF2 NRF2 Inactivation This compound->NRF2 SLC7A11 SLC7A11 (xCT) ↓ NRF2->SLC7A11 GPX4 GPX4 ↓ NRF2->GPX4 GSH GSH Depletion SLC7A11->GSH Cystine Import ↓ Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification ↓ GSH->GPX4 Cofactor ↓ Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound JAK2_STAT3 JAK2/STAT3 Activation This compound->JAK2_STAT3 SLC7A11 SLC7A11 ↓ JAK2_STAT3->SLC7A11 GPX4 GPX4 ↓ JAK2_STAT3->GPX4 GSH GSH Depletion SLC7A11->GSH Cystine Import ↓ Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification ↓ GSH->GPX4 Cofactor ↓ Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis cluster_0 Phase 1: Cytotoxicity & Initial Characterization cluster_1 Phase 2: Confirmation of Ferroptotic Markers cluster_2 Phase 3: Mechanistic Protein Analysis A Cell Culture & This compound Treatment B Cell Viability Assay (e.g., CCK-8) Determine IC50 A->B C Co-treatment with Inhibitors (Ferroptosis, Apoptosis, etc.) B->C D Confirm Ferroptosis-Specific Cell Death C->D E Measure Lipid ROS (C11-BODIPY) D->E H Quantify Ferroptotic Hallmarks E->H F Measure GSH Depletion (GSH Assay Kit) F->H G Measure Iron Accumulation (Iron Assay Kit) G->H I Protein Lysate Preparation H->I J Western Blot Analysis (GPX4, SLC7A11, NRF2, etc.) I->J K Elucidate Signaling Pathway J->K

References

Erianin's Role in Inducing Autophagy in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across a spectrum of malignancies[1][2][3]. One of the key mechanisms contributing to its cytotoxic effects is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes[4]. This technical guide provides an in-depth exploration of the molecular pathways underlying this compound-induced autophagy in tumor cells, presents quantitative data on its efficacy, and details the key experimental protocols for its investigation.

Core Signaling Pathways of this compound-Induced Autophagy

This compound modulates several critical signaling pathways to initiate and regulate autophagy in cancer cells. The primary mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of key protein kinase cascades, including the JNK and PI3K/Akt/mTOR pathways[1].

The ROS/JNK Signaling Pathway

A primary mechanism by which this compound induces autophagy is through the generation of intracellular reactive oxygen species (ROS). Elevated ROS levels act as upstream signaling molecules that trigger the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK, in turn, promotes the expression of autophagy-related genes, leading to the formation of autophagosomes. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to attenuate this compound-induced autophagy, confirming the critical role of ROS in this process.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK ↑ JNK Activation ROS->JNK Autophagy Autophagy Induction JNK->Autophagy NAC NAC (ROS Scavenger) NAC->ROS SP600125 SP600125 (JNK Inhibitor) SP600125->JNK

This compound induces autophagy via the ROS/JNK signaling pathway.
Inhibition of the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central negative regulator of autophagy. This compound has been shown to suppress the activation of this pathway in several cancer models, including lung cancer. By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, this compound relieves the inhibitory brake on autophagy, thereby promoting its induction. This inhibition is a critical aspect of this compound's anti-proliferative effects.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy Induction mTOR->Autophagy Inhibits

This compound promotes autophagy by inhibiting the PI3K/Akt/mTOR pathway.
Crosstalk between Autophagy and Apoptosis

This compound often induces both autophagy and apoptosis concurrently in tumor cells. The relationship between these two processes is complex and can be cell-type dependent. In some cases, this compound-induced autophagy appears to be a pro-survival mechanism, where its inhibition leads to enhanced apoptosis. In other contexts, it may contribute to autophagic cell death. This crosstalk is frequently mediated by the MAPK signaling pathway, which is involved in regulating both processes.

Quantitative Data: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects on a wide range of human cancer cell lines, often at nanomolar concentrations. The 50% inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cancer TypeCell Line(s)IC50 (nM)Time (h)Reference
Osteosarcoma143B58.1924
40.9748
26.7772
MG63.288.6924
44.2648
17.2072
Lung CancerH46061.3324
H129921.8924
Bladder CancerEJ65.0448
Liver CancerHepG243.6924
SMMC-772181.0224

Detailed Experimental Protocols

Accurate monitoring of autophagy is crucial for understanding the effects of compounds like this compound. A combination of assays is recommended to provide a comprehensive assessment of autophagic flux.

Western Blot for LC3 and p62/SQSTM1 Turnover

This is the most common method to assess autophagosome formation by detecting the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II. Additionally, monitoring the degradation of the autophagy substrate p62/SQSTM1 provides a measure of autophagic flux.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. LC3-I and LC3-II are small proteins and require higher percentage gels for good resolution.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) must be included.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagic flux. The accumulation of LC3-II in the presence of lysosomal inhibitors confirms this flux.

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Cell Treatment (this compound +/- Lysosomal Inhibitor) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (α-LC3, α-p62) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Quantify Bands (LC3-II/LC3-I ratio, p62 levels) I->J

Experimental workflow for Western Blot analysis of autophagy markers.
Transmission Electron Microscopy (TEM)

TEM is the gold standard for visualizing autophagic structures, providing unequivocal morphological evidence of autophagosomes and autolysosomes.

Protocol:

  • Cell Fixation: Fix this compound-treated cells with a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer for 2 hours at 4°C.

  • Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1-2 hours.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: Infiltrate the samples with resin (e.g., Epon 812) and polymerize at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome and mount them on copper grids.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Observe the samples under a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are typically single-membraned and have a more electron-dense interior.

G A Cell Treatment & Fixation (Glutaraldehyde, OsO4) B Dehydration (Graded Ethanol Series) A->B C Resin Infiltration & Embedding B->C D Ultrathin Sectioning (60-90 nm) C->D E Staining (Uranyl Acetate & Lead Citrate) D->E F TEM Imaging & Analysis E->F

Workflow for TEM analysis of autophagosomes.
mRFP-GFP-LC3 Tandem Fluorescence Assay

This fluorescence microscopy-based assay measures autophagic flux. It utilizes a tandem construct where LC3 is tagged with both a pH-sensitive GFP and a pH-stable mRFP. In neutral pH autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, leaving only the mRFP signal (red puncta).

Protocol:

  • Transfection: Transfect cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Stable cell lines are often preferred for consistency.

  • Cell Seeding: Seed the transfected cells onto glass-bottom dishes or coverslips and allow them to adhere.

  • Treatment: Treat cells with this compound for the desired duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

  • Imaging: Mount the coverslips and visualize the cells using a confocal fluorescence microscope. Acquire images in both the green (GFP) and red (mRFP) channels.

  • Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in red puncta specifically demonstrates efficient autophagic flux.

G A Transfect Cells with mRFP-GFP-LC3 Plasmid B Seed Cells on Glass-bottom Dishes A->B C Treat with this compound B->C D Fix Cells (PFA) C->D E Confocal Microscopy (Acquire Red & Green Channels) D->E F Image Analysis (Count Yellow & Red Puncta) E->F

Workflow for the mRFP-GFP-LC3 autophagic flux assay.

Conclusion

This compound is a potent natural compound that effectively induces autophagy in a variety of tumor cells. Its mechanisms of action are multifaceted, primarily involving the induction of ROS-mediated JNK signaling and the suppression of the pro-survival PI3K/Akt/mTOR pathway. The ability of this compound to modulate this fundamental cellular process underscores its potential as a promising candidate for anticancer therapy. The experimental protocols detailed herein provide a robust framework for researchers to further investigate and characterize the autophagic response to this compound and other novel therapeutic agents.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Erianin-Induced Cell Cycle Arrest at the G2/M Phase

Abstract

This compound, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant antitumor activity across a spectrum of malignancies.[1] A primary mechanism underlying its cytotoxic effects is the induction of cell cycle arrest at the G2/M transition phase, preventing cancer cells from entering mitosis and ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to this compound-induced G2/M arrest. Quantitative data are summarized for clarity, and detailed protocols for essential experiments are provided.

Core Mechanism of this compound-Induced G2/M Arrest

This compound disrupts the normal progression of the cell cycle by targeting the critical G2/M checkpoint. This checkpoint ensures that DNA is fully replicated and undamaged before a cell enters mitosis. This compound enforces this checkpoint arrest primarily by modulating the activity of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition.[2][3]

The key molecular events include:

  • Upregulation of CDK Inhibitors (CKIs) : this compound treatment leads to a significant increase in the expression of CKI proteins p21 and p27.[2][4] These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), including CDK1.

  • Modulation of the Cyclin B1/CDK1 Complex : The Cyclin B1/CDK1 complex is the primary engine that drives cells into mitosis. This compound treatment results in the downregulation of total CDK1 expression while increasing the inhibitory phosphorylation of CDK1. This keeps the Cyclin B1/CDK1 complex in an inactive state, effectively halting the cell cycle at the G2 phase.

  • Inhibition of Cdc25c Phosphatase : Cell division cycle 25C (Cdc25c) is the phosphatase responsible for removing the inhibitory phosphate groups from CDK1 to activate it. This compound treatment leads to an increase in the inhibitory phosphorylation of Cdc25c, rendering it inactive and unable to activate the Cyclin B1/CDK1 complex.

This cascade of events ensures a robust arrest at the G2/M checkpoint, preventing cell division and proliferation.

Upstream Signaling Pathways Triggered by this compound

The G2/M arrest induced by this compound is not an isolated event but rather the culmination of upstream signaling cascades initiated by the compound. The generation of reactive oxygen species (ROS) appears to be a critical initiating event.

The ROS/JNK Signaling Axis

A substantial body of evidence indicates that this compound treatment rapidly increases intracellular ROS levels in cancer cells. This oxidative stress serves as a key signaling event:

  • ROS Generation : this compound induces a significant accumulation of ROS. This effect can be reversed by pre-treatment with ROS scavengers like N-acetyl cysteine (NAC), which also attenuates this compound-induced apoptosis and autophagy.

  • JNK Pathway Activation : High levels of ROS activate the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Apoptosis and Cell Cycle Arrest : The activated ROS/JNK pathway contributes to both G2/M arrest and the subsequent induction of apoptosis.

Modulation of Pro-Survival Pathways

This compound also exerts its effects by inhibiting key signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and ERK pathways.

  • PI3K/Akt Pathway : this compound has been shown to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting this crucial pro-survival pathway.

  • ERK Pathway : In several cancer types, this compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK1/2, which is involved in cell proliferation.

The inhibition of these pathways synergizes with the direct cell cycle machinery disruption to halt cancer cell proliferation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeCitation
HeLaCervical Cancer8.3 ± 1.3 µM48 h
MDA-MB-231Triple-Negative Breast Cancer70.96 nM24 h
EFM-192ATriple-Negative Breast Cancer78.58 nM24 h
EJBladder Cancer65.04 nM48 h

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Cell LineThis compound ConcentrationDuration% Cells in G2/M Phase (Approx. Fold Change)Citation
Osteosarcoma (143B, MG63.2)Dose-dependent24 hSignificant increase
Triple-Negative Breast Cancer (MDA-MB-231)40, 80, 160 nM24 hDose-dependent increase
Cervical Cancer (HeLa)15.7, 31.4 µM48 hSignificant increase
Esophageal Cancer (Eca-109)4, 8, 12 µM24 hDose-dependent increase
Lung Cancer CellsDose-dependent24 hSignificant increase

Table 3: Effect of this compound on Key G2/M Regulatory Proteins

ProteinEffect of this compound TreatmentCancer Type ContextCitation
p53 UpregulatedOsteosarcoma, Cervical Cancer
p21 UpregulatedOsteosarcoma, TNBC
p27 UpregulatedOsteosarcoma, TNBC
Cyclin B1 UpregulatedOsteosarcoma
DownregulatedTriple-Negative Breast Cancer
CDK1 Downregulated (total protein)Osteosarcoma, TNBC
p-CDK1 (Tyr15) Upregulated (inactive form)Osteosarcoma
p-Cdc25c (Ser216) Upregulated (inactive form)Osteosarcoma
p-Akt DownregulatedVarious
p-ERK1/2 DownregulatedVarious

Note: The effect on Cyclin B1 can vary. An increase often reflects an accumulation of cells at the G2/M boundary where the complex is formed but kept inactive.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Erianin_G2M_Arrest_Pathway This compound-Induced G2/M Arrest Signaling Pathway cluster_checkpoint G2/M Checkpoint Control This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits ERK ERK Pathway This compound->ERK Inhibits JNK JNK Pathway Activation ROS->JNK p53_p21 ↑ p53 / p21 / p27 JNK->p53_p21 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p53_p21->CDK1_CyclinB1 Inhibits Cdc25c p-Cdc25c (Inactive) CDK1_Inactive p-CDK1/Cyclin B1 (Inactive) Cdc25c->CDK1_Inactive Fails to activate G2M_Arrest G2/M Phase Arrest CDK1_Inactive->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling cascade initiated by this compound leading to G2/M arrest.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Studying this compound Effects cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment - Vehicle Control - this compound (Dose/Time course) start->treatment harvest Cell Harvesting & Preparation treatment->harvest flow Flow Cytometry (Cell Cycle, Apoptosis, ROS) harvest->flow western Western Blot (Protein Expression) harvest->western microscopy Fluorescence Microscopy (ROS, TUNEL) harvest->microscopy analysis Data Analysis & Interpretation flow->analysis western->analysis microscopy->analysis

Caption: A typical workflow for investigating the cellular effects of this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 60-70% confluency at the time of harvest. Treat cells with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Harvesting : Aspirate the media and wash cells with ice-cold PBS. Detach adherent cells using trypsin-EDTA. Collect all cells (including those in the supernatant) by centrifugation at 300 x g for 5 minutes.

  • Fixation : Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage : Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining : Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment : Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 0.1% Triton X-100 to degrade RNA, which can interfere with propidium iodide (PI) staining. Incubate for 30 minutes at 37°C.

  • DNA Staining : Add 50 µg/mL Propidium Iodide to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This protocol is used to measure the expression levels of key proteins involved in G2/M regulation.

  • Cell Lysis : After treatment, place culture dishes on ice and wash cells with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE : Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, Cyclin B1, CDK1, p-CDK1, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Reactive Oxygen Species (ROS) Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Treatment : Culture cells in a 6-well plate or a black, clear-bottom 96-well plate. Treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Probe Loading : Remove the treatment media and wash the cells once with warm PBS or serum-free media.

  • Staining : Add media containing 10-20 µM DCFH-DA to each well. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Analysis :

    • Flow Cytometry : Detach and resuspend cells in PBS. Immediately analyze the fluorescence intensity in the FITC channel.

    • Fluorescence Microscopy/Plate Reader : Add PBS to the wells and immediately measure the fluorescence using a microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation : Culture and treat cells on glass coverslips or in chamber slides.

  • Fixation : After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to enter the nucleus.

  • Equilibration : Wash with PBS and incubate the cells with TdT reaction buffer for 10 minutes.

  • TdT Labeling Reaction : Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP) according to the manufacturer's instructions. Incubate the samples with the cocktail for 60 minutes at 37°C in a humidified chamber.

  • Washing : Stop the reaction and wash the cells twice with PBS or a provided wash buffer.

  • Counterstaining : (Optional) Stain the nuclei with a DNA dye like DAPI or Hoechst 33342 to visualize all cells.

  • Imaging : Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

This compound effectively induces G2/M phase cell cycle arrest in a wide range of cancer cells, representing a key component of its antitumor activity. The mechanism is multifaceted, involving the upregulation of CDK inhibitors, direct modulation of the Cyclin B1/CDK1 complex, and the initiation of upstream signaling cascades driven by ROS production. This G2/M arrest often precedes the induction of apoptosis, making this compound a promising candidate for further preclinical and clinical investigation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and other G2/M-targeting agents in oncology.

References

Erianin: A Comprehensive Technical Guide to its Anti-inflammatory and Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Erianin, a bibenzyl compound extracted from the traditional Chinese medicine Dendrobium chrysotoxum Lindl, is emerging as a potent therapeutic agent with significant anti-inflammatory and immunomodulatory properties.[1] Historically used for its antipyretic and analgesic functions, modern research has elucidated specific molecular mechanisms underlying its efficacy. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its direct inhibition of the NLRP3 inflammasome, modulation of critical signaling pathways such as JAK/STAT and MAPK, and its profound impact on immune cell differentiation, particularly Th17 cells. We present quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its molecular interactions and therapeutic applications in models of rheumatoid arthritis, gout, and ulcerative colitis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a novel therapeutic for a range of inflammatory and autoimmune disorders.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by targeting fundamental components of the inflammatory cascade. Its most notable mechanism is the direct and specific inhibition of the NLRP3 inflammasome, a key driver of many chronic inflammatory diseases.

Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, through the activation of caspase-1.[2] Aberrant NLRP3 activation is implicated in diseases such as gout, type 2 diabetes, and atherosclerosis.[2]

This compound has been identified as a direct inhibitor of NLRP3.[1][3] Mechanistically, this compound interacts with the Walker A motif within the NACHT domain of the NLRP3 protein. This interaction directly suppresses the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the functional inflammasome complex. Consequently, this compound blocks the auto-cleavage of pro-caspase-1 and prevents the secretion of mature IL-1β and IL-18.

A crucial aspect of this compound's profile is its specificity. Studies have demonstrated that this compound selectively inhibits the NLRP3 inflammasome without affecting the AIM2 or NLRC4 inflammasomes. Furthermore, it does not interfere with the initial "priming" step of inflammation, such as LPS-induced production of TNF-α or the expression of pro-IL-1β and NLRP3 itself, highlighting its targeted action on the inflammasome's activation and assembly.

Caption: this compound directly inhibits the NLRP3 inflammasome by suppressing its ATPase activity.

Table 1: Quantitative In Vitro Effects of this compound on NLRP3 Inflammasome Activation

Cell Type Stimulus This compound Concentration Observed Effect Reference
Bone Marrow-Derived Macrophages (BMDMs) LPS + ATP/Nigericin Dose-dependent Inhibition of Caspase-1 cleavage
Bone Marrow-Derived Macrophages (BMDMs) LPS + ATP/Nigericin Dose-dependent Inhibition of IL-1β secretion
Bone Marrow-Derived Macrophages (BMDMs) LPS + ATP/Nigericin Dose-dependent Inhibition of IL-18 secretion

| Bone Marrow-Derived Macrophages (BMDMs) | LPS | Not specified | No effect on TNF-α production | |

Modulation of Key Inflammatory Signaling Pathways

Beyond its direct action on the NLRP3 inflammasome, this compound modulates several upstream signaling pathways that are central to the inflammatory response.

  • JAK/STAT Pathway: this compound effectively inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly by reducing the phosphorylation of STAT3. This pathway is a critical signaling node for numerous cytokines and growth factors. By inhibiting JAK/STAT3 signaling, this compound can suppress the expression of downstream inflammatory mediators and influence the differentiation of key immune cells.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are crucial for regulating the production of inflammatory cytokines and cell survival. This compound has been shown to suppress the activation of the ERK and p38 MAPK signaling pathways by inhibiting their phosphorylation. This contributes to its broad anti-inflammatory and anti-proliferative activities.

  • TLR4/NF-κB Pathway: In the context of intestinal inflammation, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This leads to reduced phosphorylation of IKKα/β and subsequent inhibition of Nuclear Factor-kappa B (NF-κB) activation, a master regulator of inflammatory gene expression. This action helps to decrease the production of cytokines like IL-6 and TNF-α in models of ulcerative colitis.

Erianin_Signaling_Pathways cluster_tlr TLR4/NF-κB Pathway cluster_jak JAK/STAT Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects This compound This compound TLR4 TLR4 This compound->TLR4 JAK JAK This compound->JAK MAPK MAPK (ERK, p38) This compound->MAPK IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2) NFkB->Cytokines STAT3 STAT3 JAK->STAT3 Th17 Th17 Differentiation STAT3->Th17 MAPK->Cytokines

Caption: this compound modulates multiple inflammatory signaling pathways, including TLR4/NF-κB, JAK/STAT, and MAPK.

Immunomodulatory Effects

This compound's therapeutic potential extends to its ability to modulate adaptive immune responses, particularly by controlling the differentiation and function of pathogenic T helper cell subsets.

Suppression of Th17 Cell Differentiation

T helper 17 (Th17) cells are a subset of CD4+ T cells that play a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis. These cells are characterized by their production of the pro-inflammatory cytokine IL-17A. The differentiation of Th17 cells is heavily dependent on the activation of the JAK/STAT3 signaling pathway, which leads to the expression of the master transcription factor RORγT.

This compound has been shown to efficiently control the differentiation and activation of Th17 cells. By inhibiting the JAK/STAT3 pathway, this compound prevents the phosphorylation of STAT3, which in turn limits the generation of RORγT transcripts and subsequent production of IL-17A. This mechanism is central to its therapeutic effects in preclinical models of rheumatoid arthritis.

Erianin_Th17_Logic This compound This compound JAK_STAT3 Inhibition of JAK/STAT3 Pathway This compound->JAK_STAT3 pSTAT3 Reduced STAT3 Phosphorylation JAK_STAT3->pSTAT3 RORgt Decreased RORγT Expression pSTAT3->RORgt Th17 Suppression of Th17 Cell Differentiation RORgt->Th17 IL17A Reduced IL-17A Production Th17->IL17A Amelioration Amelioration of Autoimmune Disease (e.g., Arthritis) IL17A->Amelioration

Caption: Logical flow of this compound's immunomodulatory effect on Th17 cell differentiation.
Regulation of Cytokine Profiles

This compound's impact on signaling pathways and immune cell differentiation results in a significant modulation of the overall cytokine environment. It consistently demonstrates an ability to reduce key pro-inflammatory cytokines across various disease models.

Table 2: Summary of this compound's Effects on Cytokine Levels in Preclinical Models

Model Cytokine Effect Reference
LPS-stimulated Macrophages IL-1β, IL-18 ↓ (Dose-dependent)
LPS-stimulated Macrophages TNF-α No change
MSU-induced Gouty Arthritis IL-1β, IL-18 ↓ (Dose-dependent)
MSU-induced Gouty Arthritis TNF-α No change
Collagen-Induced Arthritis Pro-inflammatory cytokines
DSS-induced Ulcerative Colitis IL-1β, IL-6, TNF-α
Imiquimod-induced Psoriasis IL-6, IL-17, IL-23, IL-1β, TNF-α

| Imiquimod-induced Psoriasis | IL-10 | ↑ | |

Preclinical Efficacy in Disease Models

The therapeutic potential of this compound has been validated in several well-established animal models of inflammatory and autoimmune diseases.

Rheumatoid Arthritis (Collagen-Induced Arthritis Model)

In the collagen-induced arthritis (CIA) mouse model, a standard for studying rheumatoid arthritis, this compound demonstrated significant therapeutic efficacy. Administration of this compound after the onset of disease led to a marked reduction in arthritic scores and protected the joint's histological microstructure.

Table 3: Quantitative Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Model

Animal Model Treatment Dosage Outcome Reference
DBA/1 Mice This compound 5 mg/kg Lower arthritic score, comparable to MTX

| DBA/1 Mice | Methotrexate (MTX) | 10 mg/kg | Lower arthritic score (positive control) | |

NLRP3-Driven Disease Models (Gouty Arthritis, Peritonitis)

To confirm its efficacy against NLRP3-driven pathologies, this compound was tested in models of gouty arthritis (induced by monosodium urate crystals, MSU) and peritonitis. In both models, this compound treatment resulted in a dose-dependent reduction of IL-1β and IL-18 production and significantly decreased the infiltration of neutrophils to the site of inflammation.

Ulcerative Colitis (Dextran Sulfate Sodium Model)

In the dextran sulfate sodium (DSS)-induced colitis model, which mimics human ulcerative colitis, this compound administration ameliorated disease symptoms. Treated mice showed an increase in body weight and colon length and a reduction in the disease activity index score. Histological analysis confirmed that this compound reversed inflammatory damage in the colon mucosa. These effects were linked to its inhibition of the TLR4/STAT3 signaling pathways.

Detailed Experimental Methodologies

The findings presented in this guide are based on standardized and reproducible experimental protocols. Below are methodologies for key experiments cited.

In Vitro NLRP3 Inflammasome Activation Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in appropriate media.

  • Priming (Signal 1): BMDMs are primed with lipopolysaccharide (LPS, 1 µg/mL) for 3 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 30 minutes).

  • Activation (Signal 2): The NLRP3 inflammasome is activated using an agonist such as ATP (5 mM) or Nigericin (10 µM).

  • Analysis:

    • Cytokine Measurement: Supernatants are collected, and the concentrations of secreted IL-1β and IL-18 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Caspase-1 Activation: Cell lysates are prepared and subjected to Western blot analysis using an antibody specific for the cleaved (active) p20 subunit of caspase-1.

Collagen-Induced Arthritis (CIA) Murine Model

CIA_Workflow start DBA/1 Mice day0 Day 0: Primary Immunization (Bovine Collagen II + CFA) start->day0 day21 Day 21: Booster Immunization (Bovine Collagen II + IFA) day0->day21 onset Arthritis Onset (approx. Day 24-28) day21->onset treatment Treatment Initiation: - Vehicle - this compound (5 mg/kg) - MTX (10 mg/kg) onset->treatment monitoring Daily Monitoring: - Arthritis Score - Body Weight treatment->monitoring day42 Day 42: Termination & Sample Collection monitoring->day42 analysis Analysis: - Joint Histology (H&E) - Serum Cytokines (ELISA) - Splenocyte Analysis day42->analysis end Data Interpretation analysis->end

Caption: Standard experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
  • Induction: Male DBA/1 mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

  • Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

  • Treatment: Upon the first signs of arthritis, mice are randomized into treatment groups and administered this compound (e.g., 5 mg/kg, intragastrically), a positive control like methotrexate (MTX, 10 mg/kg), or a vehicle control daily.

  • Scoring: Arthritis severity is evaluated daily using a standardized clinical scoring system based on the swelling and erythema of the paws.

  • Endpoint Analysis: At the end of the study (e.g., day 42), mice are euthanized. Paws are collected for histological analysis (Hematoxylin and Eosin staining) to assess inflammation, pannus formation, and bone erosion. Serum is collected to measure cytokine levels.

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: The membrane is blocked with non-fat milk or BSA to prevent non-specific binding, then incubated overnight with primary antibodies (e.g., anti-p-STAT3, anti-cleaved Caspase-1, anti-β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and immunomodulatory activities. Its multi-target profile, characterized by the specific inhibition of the NLRP3 inflammasome and the modulation of the JAK/STAT3 and MAPK pathways, provides a strong rationale for its development as a therapeutic agent for a variety of debilitating conditions. The potent suppression of Th17 cell differentiation further underscores its potential in treating autoimmune diseases like rheumatoid arthritis.

Preclinical data in models of gout, peritonitis, ulcerative colitis, and rheumatoid arthritis are highly encouraging, demonstrating significant therapeutic efficacy. Future research should focus on optimizing its pharmacokinetic properties, evaluating its long-term safety profile, and ultimately translating these compelling preclinical findings into human clinical trials. The synthesis of this compound derivatives may also offer opportunities to enhance potency, selectivity, and bioavailability, paving the way for a new class of therapies for inflammatory and autoimmune diseases.

References

The Pharmacological Landscape of Erianin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a bibenzyl compound primarily isolated from Dendrobium chrysotoxum, has emerged as a promising natural product with a diverse range of pharmacological activities. Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties, positioning it as a valuable lead compound in drug discovery and development. This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, with a focus on its molecular mechanisms of action, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's therapeutic potential.

Introduction

This compound (2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol) is a small molecule that has garnered significant attention for its potent biological effects.[1] Its pharmacological profile is extensive, with the most pronounced activities observed in the context of cancer and inflammation.[2] this compound exerts its effects by modulating a multitude of cellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, thereby influencing critical cellular processes such as proliferation, apoptosis, and angiogenesis.[3][4] Despite its promising therapeutic activities, the clinical development of this compound has been hampered by its poor water solubility and low bioavailability.[2] This has spurred the development of various this compound derivatives with improved physicochemical properties and enhanced pharmacological efficacy. This guide will delve into the core pharmacological properties of this compound and its derivatives, presenting key data and methodologies to facilitate further research and development.

Anti-Cancer Properties

This compound exhibits broad-spectrum anti-cancer activity against a wide range of human cancer cell lines. Its primary mechanisms of anti-tumor action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. It modulates the expression of key apoptosis-regulating proteins, leading to the activation of caspases and subsequent cell death. For instance, in triple-negative breast cancer cells, this compound was shown to up-regulate the expression of Bax and cleaved caspase-3 and -9, while down-regulating the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in cancer cells, primarily at the G2/M phase. This effect is mediated by the modulation of cell cycle regulatory proteins. Studies have shown that this compound treatment leads to the upregulation of p21 and p27, and the downregulation of CDK1 and Cyclin B1.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by targeting key signaling pathways involved in this process. It can suppress the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR2, thereby blocking downstream signaling cascades.

Quantitative Anti-Cancer Efficacy

The anti-proliferative activity of this compound and its derivatives has been quantified in numerous studies using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A summary of reported IC50 values is presented in Table 1.

Cell Line Cancer Type This compound IC50 (nM) Time (h) Reference
H460Lung Cancer61.3324
H1299Lung Cancer21.8924
MDA-MB-231Triple-Negative Breast Cancer70.96Not Specified
EFM-192ATriple-Negative Breast Cancer78.58Not Specified
EJBladder Cancer65.0448
143BOsteosarcoma58.1924
143BOsteosarcoma40.9748
143BOsteosarcoma26.7772
MG63.2Osteosarcoma88.6924
MG63.2Osteosarcoma44.2648
MG63.2Osteosarcoma17.2072
Huh7Hepatocellular Carcinoma37.348
HepG2Hepatocellular Carcinoma43.6924
SMMC-7721Hepatocellular Carcinoma81.0224
NPC-039Nasopharyngeal Carcinoma20, 40, 80 (Dose-dependent)Not Specified
NPC-BMNasopharyngeal Carcinoma20, 40, 80 (Dose-dependent)Not Specified

Table 1: IC50 values of this compound in various cancer cell lines.

Several derivatives of this compound have been synthesized to improve its anti-cancer potency and pharmacokinetic profile. For example, fluorinated derivatives have shown enhanced activity.

Derivative Modification Cell Line Cancer Type IC50 (nM) Reference
Compound 35Fluorine replaces hydroxylLiver Cancer15.15
Compound 36Fluorine replaces hydroxylLiver Cancer10.05

Table 2: IC50 values of this compound derivatives.

Anti-Inflammatory Properties

This compound also possesses significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways. One of the key mechanisms of its anti-inflammatory action is the direct inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in inflammation-driven diseases. This compound has been shown to directly interact with NLRP3, leading to the inhibition of its assembly and activation.

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key components such as PI3K, Akt, and mTOR. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress the constitutive activation of the MAPK pathway by inhibiting CRAF and MEK1/2, leading to reduced ERK1/2 phosphorylation. This inhibition contributes to its anti-cancer effects.

MAPK_ERK_Pathway This compound This compound CRAF CRAF This compound->CRAF MEK1_2 MEK1/2 This compound->MEK1_2 CRAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation Apoptosis Apoptosis ERK1_2->Apoptosis

This compound suppresses the MAPK/ERK signaling pathway.
JAK/STAT Pathway

The JAK/STAT signaling pathway plays a critical role in cytokine-mediated inflammation and immunity, and its dysregulation is implicated in various cancers. This compound has been shown to inhibit the JAK/STAT pathway, which contributes to its anti-inflammatory and anti-cancer properties.

JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression

This compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments commonly used to assess its pharmacological properties.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells

  • This compound solution for injection

  • Calipers

Procedure:

  • Subcutaneously inject cancer cells (e.g., 4 x 10^6 H460 cells) into the flank of the mice.

  • When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 50-200 mg/kg, intraperitoneally) or vehicle control to the respective groups daily or as per the experimental design.

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the anti-cancer properties of this compound.

Experimental_Workflow Start Start: Hypothesis (this compound has anti-cancer activity) In_Vitro In Vitro Studies Start->In_Vitro MTT Cell Viability Assay (MTT) In_Vitro->MTT Apoptosis_Assay Apoptosis Assay (Flow Cytometry) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle Western_Blot Mechanism Study (Western Blot) In_Vitro->Western_Blot In_Vivo In Vivo Studies Western_Blot->In_Vivo Positive Results Xenograft Tumor Xenograft Model In_Vivo->Xenograft Data_Analysis Data Analysis & Conclusion Xenograft->Data_Analysis

A typical experimental workflow for this compound research.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. The wealth of preclinical data underscores the importance of continued research to fully elucidate their mechanisms of action and to develop clinically viable drug candidates. Future efforts should focus on optimizing the pharmacokinetic properties of this compound derivatives, conducting comprehensive preclinical toxicology studies, and ultimately, advancing the most promising candidates into clinical trials. The detailed information provided in this guide aims to serve as a valuable resource to accelerate these endeavors.

References

Exploring the Antioxidant Properties of Erianin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has garnered significant attention for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting a nuanced understanding of its dual role in modulating cellular redox homeostasis. It has been demonstrated that this compound can act as both a direct and indirect antioxidant. A pivotal aspect of its function lies in its context-dependent interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. In certain therapeutic contexts, such as mitigating doxorubicin-induced cardiotoxicity and alleviating psoriasis-like inflammation, this compound activates the Nrf2 pathway, leading to the upregulation of a suite of protective antioxidant enzymes.[1][2][3] Conversely, in various cancer models, this compound has been shown to inactivate the Nrf2 pathway, a mechanism that contributes to the induction of ferroptosis, a form of iron-dependent programmed cell death.[4][5] This guide summarizes the current understanding of these paradoxical effects, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This compound has emerged as a promising natural compound with the ability to modulate cellular redox status. Its antioxidant effects are multifaceted, involving both direct radical scavenging and the modulation of intracellular antioxidant defense systems. A key focus of current research is the intricate interplay between this compound and the Keap1-Nrf2 signaling pathway. This pathway is a central regulator of cellular resistance to oxidative stress. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nrf2 for proteasomal degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

The Dual Role of this compound in Nrf2 Signaling

A significant body of evidence highlights a fascinating duality in this compound's interaction with the Nrf2 pathway, which appears to be cell-type and context-specific.

Activation of the Nrf2 Pathway: A Cytoprotective Antioxidant Response

In non-cancerous cells or in specific disease models, this compound has been shown to activate the Nrf2 signaling pathway, leading to a protective antioxidant effect. For instance, in a model of doxorubicin-induced cardiotoxicity, this compound was found to bind to Keap1, promoting its ubiquitination and subsequent autophagic degradation. This action liberates Nrf2, allowing it to activate the antioxidant stress response and alleviate myocardial injury. Similarly, in a mouse model of psoriasis, this compound treatment stimulated the Keap1-Nrf2 signaling pathway, which was associated with a reduction in skin inflammation and oxidative stress. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby enhancing the cell's capacity to neutralize ROS.

Inactivation of the Nrf2 Pathway: Induction of Ferroptosis in Cancer Cells

In stark contrast, several studies have demonstrated that in the context of certain cancer cells, such as bladder cancer, this compound acts as an inhibitor of the Nrf2 pathway. This inactivation is a key mechanism in this compound's anticancer activity, as it leads to the induction of ferroptosis. Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. By inhibiting Nrf2, this compound downregulates the expression of genes involved in glutathione (GSH) synthesis and utilization, such as glutamate-cysteine ligase and glutathione peroxidase 4 (GPX4). The resulting depletion of GSH, a critical antioxidant, sensitizes cancer cells to lipid peroxidation and subsequent ferroptotic cell death.

Quantitative Data on the Antioxidant Effects of this compound

The following tables summarize the available quantitative data on the antioxidant properties of this compound from various studies. It is important to note that direct radical scavenging activity of this compound, as measured by assays like DPPH and ABTS, is not extensively reported in the current literature. The available data primarily focuses on its effects on cellular antioxidant systems and markers of oxidative stress.

Cell Line/ModelThis compound ConcentrationEffectQuantitative MeasurementReference
Bladder Cancer Cells (KU-19-19, RT4)VariesIncreased ROSFluorescence intensity
Bladder Cancer Cells (KU-19-19, RT4)VariesDecreased GSHRelative levels
Human Hepatoma (HepG2, SMMC-7721) Xenograft Mice20 mg/kgIncreased Nrf2, HO-1, SOD-1, SOD-2Protein levels
Human Osteosarcoma Cells (143B)40.97 nM (IC50, 48h)Decreased Cell ViabilityCCK-8 assay
Human Osteosarcoma Cells (MG63.2)44.26 nM (IC50, 48h)Decreased Cell ViabilityCCK-8 assay
Human Breast Cancer Cells (MDA-MB-231)70.96 nM (IC50)Decreased Cell ViabilityMTT assay
Human Breast Cancer Cells (EFM-192A)78.58 nM (IC50)Decreased Cell ViabilityMTT assay
Human Hepatoma Cells (Huh7)37.3 nM (IC50, 48h)Decreased Cell ViabilityMTT assay

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant properties of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate or a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining: Remove the treatment medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Measurement:

    • Fluorescence Microscopy: Add PBS to the wells and capture images using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Fluorometric Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a microplate reader at the same wavelengths. Normalize the fluorescence intensity to the protein concentration of each sample.

Western Blot Analysis of Nrf2 and Downstream Proteins

Principle: Western blotting is used to detect the expression levels of specific proteins in cell or tissue lysates.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, SOD, CAT, or other target proteins overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the antioxidant properties of this compound.

Erianin_Nrf2_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Binds to & inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & promotes degradation Ub Ubiquitination & Degradation Keap1->Ub E3 Ligase Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE_genes Antioxidant Response Element (ARE) Genes (e.g., HO-1, SOD, CAT) Antioxidant_Response Enhanced Antioxidant Response ARE_genes->Antioxidant_Response ARE ARE Nrf2_nu->ARE Binds to ARE->ARE_genes Activates Transcription

Caption: this compound-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Erianin_Nrf2_Inactivation_Ferroptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound (in Cancer Cells) Nrf2_pathway Nrf2 Pathway This compound->Nrf2_pathway Inactivates GSH_synthesis Glutathione (GSH) Synthesis & Utilization (e.g., GPX4) Nrf2_pathway->GSH_synthesis Downregulates GSH_depletion GSH Depletion GSH_synthesis->GSH_depletion ROS_accumulation Lipid ROS Accumulation GSH_depletion->ROS_accumulation Ferroptosis Ferroptosis ROS_accumulation->Ferroptosis

Caption: this compound-induced ferroptosis via inactivation of the Nrf2 pathway in cancer cells.

Experimental_Workflow_ROS_Measurement start Seed Cells treatment Treat with this compound start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with DCFH-DA wash1->stain wash2 Wash with PBS stain->wash2 measure Measure Fluorescence (Microscopy or Plate Reader) wash2->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for measuring intracellular ROS using the DCFH-DA assay.

Conclusion and Future Directions

This compound presents a compelling case as a natural compound with significant antioxidant potential, underscored by its unique, context-dependent modulation of the Nrf2 signaling pathway. In therapeutic applications aimed at protecting healthy tissues from oxidative damage, its ability to activate the Nrf2 pathway is a promising avenue for drug development. Conversely, its capacity to inactivate Nrf2 and induce ferroptosis in cancer cells highlights a novel strategy for anticancer therapy.

Future research should focus on several key areas. Firstly, a more detailed investigation into the direct radical scavenging properties of this compound is warranted to complete our understanding of its antioxidant profile. Secondly, elucidating the precise molecular mechanisms that dictate the differential effects of this compound on the Nrf2 pathway in various cell types will be crucial for its targeted therapeutic application. Finally, further preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound in relevant disease models, paving the way for its potential translation into novel antioxidant-based therapies.

References

Erianin's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a promising anti-cancer agent with multifaceted effects on the tumor microenvironment (TME).[1][2] The TME is a complex and dynamic network of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules, which collectively dictates tumor progression, metastasis, and response to therapy.[3] this compound exerts its anti-tumor activities by modulating various components of the TME, including direct cytotoxicity to cancer cells, inhibition of angiogenesis, and modulation of the immune response. This technical guide provides an in-depth overview of the mechanisms of action of this compound on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

This compound's Cytotoxic and Cytostatic Effects on Cancer Cells

This compound exhibits potent cytotoxic and cytostatic effects across a wide range of cancer cell types by inducing apoptosis, cell cycle arrest, and ferroptosis.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][4] Mechanistically, this compound has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the JNK/c-jun signaling pathway. This cascade results in the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-3, -7, -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This is achieved by modulating the expression of key cell cycle regulators. For instance, this compound treatment has been shown to upregulate the expression of p21 and p27, and downregulate CDK1 and Cyclin B1.

Induction of Ferroptosis

Recent studies have highlighted this compound's ability to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and the depletion of glutathione (GSH). This compound-induced ferroptosis is often mediated by the inactivation of the NRF2 signaling pathway.

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
HePAHepatomaNot specifiedNot specified
ESCEsophageal Squamous CarcinomaNot specifiedNot specified
H460Lung Cancer61.3324
H1299Lung Cancer21.8924
143BOsteosarcoma58.1924
MG63.2Osteosarcoma88.6924
MDA-MB-231Triple-Negative Breast Cancer70.96Not specified
EFM-192ATriple-Negative Breast Cancer78.58Not specified
HepG2Liver Cancer43.6924
SMMC-7721Liver Cancer81.0224
5637Bladder Cancer65.0448

Modulation of the Tumor Microenvironment by this compound

Beyond its direct effects on cancer cells, this compound significantly influences the TME by inhibiting angiogenesis and modulating immune responses.

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to be a potent anti-angiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and disrupts the formation of endothelial tubes. The anti-angiogenic effects of this compound are mediated through the inhibition of key signaling pathways, including the VEGF/VEGFR2 and JAK2/STAT3 pathways. This compound treatment leads to a decrease in the expression of pro-angiogenic factors such as VEGF, HIF-1α, MMP-2, and MMP-9.

Immunomodulatory Effects

This compound can modulate the immune landscape within the TME. It has been reported to reduce immune inflammatory responses. Furthermore, this compound can inhibit the expression of indoleamine 2, 3-dioxygenase (IDO), an enzyme that contributes to an immunosuppressive TME. By downregulating IDO, this compound can potentially enhance anti-tumor immune responses.

Quantitative Data: In Vivo Anti-Tumor Efficacy of this compound

The following table summarizes the in vivo anti-tumor effects of this compound in various xenograft models.

Cancer ModelThis compound DoseAdministration RouteTumor Growth Inhibition Rate (%)
HePA XenograftNot specifiedNot specified50.82
ESC XenograftNot specifiedNot specified51.96
Osteosarcoma (143B) Xenograft2 mg/kgIntraperitonealSignificant inhibition
Bladder Cancer (KU-19-19) Xenograft100 mg/kgIntraperitonealDramatically reduced
Gastric Cancer (MKN45) CDX Model50 mg/kgIntraperitonealStronger than 5-FU
Hepatoma (Bel7402) Xenograft100 mg/kgNot specifiedModerate growth delay
Melanoma (A375) Xenograft100 mg/kgNot specifiedModerate growth delay

Key Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer activities are orchestrated through its modulation of several critical signaling pathways within cancer cells and the TME.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of PI3K, Akt, and mTOR. This inhibition contributes to this compound's pro-apoptotic and anti-proliferative effects.

Erianin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to suppress this pathway by reducing the phosphorylation of ERK1/2. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

Erianin_MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound suppresses the MAPK/ERK signaling pathway.

JAK/STAT Pathway

The JAK/STAT pathway plays a crucial role in cytokine signaling, inflammation, and immunity. This compound has been shown to inhibit the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and contributes to tumor growth and survival. Inhibition of this pathway by this compound can lead to reduced expression of downstream targets like MMP-2 and MMP-9, thereby suppressing invasion and metastasis.

Erianin_JAK_STAT_Pathway This compound This compound JAK2 JAK2 This compound->JAK2 CytokineReceptor Cytokine Receptor STAT3 STAT3 JAK2->STAT3 GeneExpression Gene Expression (e.g., MMP-2, MMP-9) STAT3->GeneExpression

Caption: this compound inhibits the JAK/STAT signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on the tumor microenvironment.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., H460, H1299)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2 × 10^4 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 12.5 to 200 nM. A vehicle control (DMSO) should be included.

  • Replace the medium in the wells with the this compound-containing medium.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 455 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 24 hours.

  • Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., H460, KU-19-19)

  • This compound solution

  • Calipers

  • Animal housing facility

Procedure:

  • Subcutaneously inject cancer cells (e.g., 4 × 10^6 H460 cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., ~70 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (e.g., 50, 100, or 200 mg/kg) or vehicle control via intraperitoneal injection daily or every other day for a specified period (e.g., 14 days).

  • Measure tumor volume and body weight regularly.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental_Workflow_Xenograft cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Analysis CellCulture Cancer Cell Culture Injection Subcutaneous Injection of Cells into Mice CellCulture->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Treatment This compound Administration TumorGrowth->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Excision Tumor Excision Measurement->Excision Analysis Immunohistochemistry, Western Blot, etc. Excision->Analysis

Caption: Workflow for in vivo tumor xenograft experiments.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a multi-targeting anti-cancer agent that effectively disrupts the tumor microenvironment. Its ability to induce cancer cell death, inhibit angiogenesis, and modulate the immune system through the regulation of key signaling pathways provides a strong rationale for its further development as a therapeutic agent. Future research should focus on optimizing its delivery to the tumor site, exploring its efficacy in combination with other cancer therapies, and further elucidating its complex interactions with the various components of the tumor microenvironment. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into clinical reality.

References

Methodological & Application

Erianin In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant potential as an anticancer agent.[1][2] Extensive in vitro studies have shown its efficacy in inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in a variety of cancer cell lines.[3][4][5] The cytotoxic effects of this compound are attributed to its modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell growth and survival. This document provides detailed protocols for assessing the in vitro cell viability of cancer cells upon treatment with this compound, summarizes its inhibitory concentrations, and illustrates its mechanism of action.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeAssayIncubation TimeIC50 (nM)Reference
H460Lung CancerCCK-824 h61.33
H1299Lung CancerCCK-824 h21.89
MDA-MB-231Triple-Negative Breast CancerMTT24 h70.96
EFM-192ATriple-Negative Breast CancerMTT24 h78.58
T47DBreast CancerMTT24 h, 48h, 72hDose-dependent decrease
HepG2Liver CancerMTT24 h43.69
SMMC-7721Liver CancerMTT24 h81.02
143BOsteosarcomaCCK-824 h, 48 h, 72 h58.19, 40.97, 26.77
MG63.2OsteosarcomaCCK-824 h, 48 h, 72 h88.69, 44.26, 17.20
NPC-039Nasopharyngeal CarcinomaNot SpecifiedNot SpecifiedDose-dependent increase in apoptosis
NPC-BMNasopharyngeal CarcinomaNot SpecifiedNot SpecifiedDose-dependent increase in apoptosis
KU-19-19Bladder CancerCCK-824 hDose-dependent decrease
RT4Bladder CancerCCK-824 hDose-dependent decrease

Experimental Protocols

This section provides a detailed methodology for a common in vitro cell viability assay, the MTT assay, adapted for use with this compound. This protocol can be modified for other colorimetric assays such as CCK-8 or XTT.

MTT Cell Viability Assay Protocol

Objective: To determine the cytotoxic effect of this compound on a specific cancer cell line and calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be dissolved and quantified by spectrophotometry.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium from the stock solution. A typical concentration range could be 0, 10, 20, 40, 80, 160, and 320 nM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the cell viability (%) against the log of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h_attach Incubate for 24h for attachment seed_cells->incubate_24h_attach prepare_this compound Prepare this compound dilutions add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for this compound in vitro cytotoxicity MTT assay.

This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K S6K mTOR->S6K Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits CAD CAD S6K->CAD Activates CAD->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Determining Erianin IC50 Values in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Erianin on various cancer cell lines, detailing its IC50 values and the signaling pathways it modulates. Detailed protocols for determining the IC50 values using common cell viability assays are also included to facilitate experimental replication and further research into this compound as a potential anticancer agent.

Data Presentation: this compound IC50 Values

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of cancer cells, have been determined in numerous studies. A summary of these values is presented below for easy comparison.

Cancer TypeCell LineIC50 Value (nM)Assay Used
Lung CancerH46061.33CCK-8[1][2]
Lung CancerH129921.89CCK-8[1][2]
Lung CancerH1975Not explicitly stated, but apoptosis was inducedNot specified
Triple-Negative Breast CancerMDA-MB-23170.96MTT[3]
Triple-Negative Breast CancerEFM-192A78.58MTT
Bladder CancerEJ65.04 (at 48h)Not specified
Gastric CancerSGC-7901175.9 (at 48h)Not specified
LeukemiaHL-60Antiproliferative effect at 12.5–81.9 nMNot specified

Experimental Protocols

The following are detailed protocols for three common colorimetric assays used to determine the IC50 values of this compound: MTT, CCK-8, and SRB assays. These protocols are based on established methodologies and can be adapted for specific cell lines and laboratory conditions.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 reagent

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5x10³ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Treat cells with varying concentrations of this compound for 24 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

3. SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate approximately 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • This compound Treatment: Expose the cells to various concentrations of this compound for 48 hours.

  • Cell Fixation: Gently add 100 µl of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with water and then air-dry.

  • Staining: Add 100 µL of 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 564 nm on a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell growth inhibition and plot it against this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metabolism. The following diagrams illustrate the general experimental workflow for IC50 determination and the primary signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for IC50 Determination A Cell Seeding in 96-well plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with this compound (serial dilutions) B->C D Incubation (24-72 hours) C->D E Addition of Viability Reagent (MTT, CCK-8, or SRB fixation) D->E F Incubation & Solubilization (if required) E->F G Absorbance Measurement (Microplate Reader) F->G H Data Analysis (Calculation of IC50) G->H

Caption: General workflow for determining the IC50 value of this compound.

This compound has been shown to target multiple signaling pathways to induce cell death and inhibit tumor growth. Notably, it affects the mTOR and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

G cluster_pathway This compound's Effect on mTOR Signaling Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits S6K S6K mTOR->S6K CAD CAD S6K->CAD Pyrimidine Pyrimidine Metabolism CAD->Pyrimidine Growth Cell Growth & Proliferation Pyrimidine->Growth Growth->mTOR

Caption: this compound inhibits the mTOR signaling pathway.

The PI3K/Akt pathway is another critical target of this compound in cancer cells. By inhibiting this pathway, this compound can induce apoptosis and suppress tumor progression.

G cluster_pi3k This compound's Effect on PI3K/Akt Signaling Pathway Erianin_pi3k This compound PI3K PI3K Erianin_pi3k->PI3K inhibits Akt Akt PI3K->Akt mTOR_pi3k mTOR Akt->mTOR_pi3k Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR_pi3k->Proliferation

Caption: this compound suppresses the PI3K/Akt signaling pathway.

References

Application Notes: Flow Cytometry Analysis of Erianin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3][4] One of the primary mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death.[5] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) co-staining, is a robust and quantitative method to assess apoptosis. These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using this technique.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells, which have compromised membrane integrity. By using both Annexin V and PI, one can distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Data Presentation

The following tables summarize the dose-dependent effects of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Apoptosis in Triple-Negative Breast Cancer Cells (MDA-MB-231 & EFM-192A) after 24h Treatment

Cell LineThis compound Concentration (nM)Apoptotic Cells (%)
MDA-MB-2310~5
40~15
80~25
160~40
EFM-192A0~5
40~12
80~20
160~35

Data is approximated from graphical representations in the cited literature.

Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cells (SW620 & HCT116) after 24h Treatment

Cell LineThis compound Concentration (nM)Apoptotic Cells (%)
SW6200~3
50~18
100~30
HCT1160~4
100~15
200~25

Data is approximated from graphical representations in the cited literature.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer70.96
EFM-192ATriple-Negative Breast Cancer78.58
SW620Colorectal Cancer70.96
HCT116Colorectal Cancer106.52
H460Lung Cancer61.33
H1299Lung Cancer21.89
EJBladder Cancer65.04

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

  • Cell Culture: Seed the cancer cells of interest (e.g., MDA-MB-231, SW620) in 6-well plates at a density of 1-5 x 10^5 cells/well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 40, 80, 160 nM).

  • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Annexin V-FITC and PI Staining for Flow Cytometry

This protocol is adapted from standard procedures.

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a cell scraper or trypsin. Collect both the floating cells in the medium and the adherent cells.

    • For suspension cells, collect the cells directly.

  • Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_culture Seed and Culture Cells erianin_treatment Treat with this compound (and Vehicle Control) cell_culture->erianin_treatment incubation Incubate for 24h erianin_treatment->incubation harvest Harvest Cells (Adherent + Floating) incubation->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate_stain Incubate 15 min in Dark stain->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry gating Quadrant Gating flow_cytometry->gating quantification Quantify Cell Populations (Live, Early/Late Apoptotic) gating->quantification erianin_pathway cluster_pi3k PI3K/Akt Pathway cluster_jnk JNK Pathway cluster_mito Mitochondrial Pathway This compound This compound pPI3K p-PI3K This compound->pPI3K pAkt p-Akt This compound->pAkt ROS ROS This compound->ROS Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 pPI3K->pAkt pJNK p-JNK ROS->pJNK Apoptosis Apoptosis pJNK->Apoptosis CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

References

Application Notes and Protocols for Western Blot Analysis of Erianin-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Erianin on protein expression in cultured cells. This compound, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-cancer activity by modulating various signaling pathways. Western blotting is a crucial technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key regulatory proteins.

Data Presentation: Effects of this compound on Protein Expression

The following table summarizes the modulatory effects of this compound on key proteins involved in various signaling pathways, as determined by Western blot analysis in different cancer cell lines.

Cell LineProtein TargetEffect of this compound TreatmentSignaling PathwayReference
Lung Cancer (H460, H1299)p-mTORDown-regulationPI3K/AKT/mTOR[1][2]
p-S6KDown-regulationPI3K/AKT/mTOR[1][2]
p-CADDown-regulationPI3K/AKT/mTOR[1]
Gastric Cancer (MGC803, MKN45)LKB1Down-regulationLKB1-SIK2/3-PARD3
SIK2Down-regulationLKB1-SIK2/3-PARD3
SIK3Down-regulationLKB1-SIK2/3-PARD3
PARD3Down-regulationLKB1-SIK2/3-PARD3
E-cadherinUp-regulationEpithelial-Mesenchymal Transition
β-cateninDown-regulationWnt/β-catenin
VimentinDown-regulationEpithelial-Mesenchymal Transition
TwistDown-regulationEpithelial-Mesenchymal Transition
SnailDown-regulationEpithelial-Mesenchymal Transition
Malignant Melanoma (A375)VEGF-αDown-regulationVEGF-α/PI3K/AKT
VEGFR2Down-regulationVEGF-α/PI3K/AKT
p-PI3KDown-regulationVEGF-α/PI3K/AKT
p-AKTDown-regulationVEGF-α/PI3K/AKT
p-mTORDown-regulationVEGF-α/PI3K/AKT
Bladder Cancer (KU-19-19, RT4)NRF2Down-regulationFerroptosis
FTH1Down-regulationFerroptosis
GPX4Down-regulationFerroptosis
HO-1Down-regulationFerroptosis
xCT/SLC7A11Down-regulationFerroptosis
Triple-Negative Breast Cancer (MDA-MB-231, EFM-192A)p21Up-regulationCell Cycle
p27Up-regulationCell Cycle
CDK1Down-regulationCell Cycle
Cyclin B1Down-regulationCell Cycle
Cleaved Caspase-3Up-regulationApoptosis
Cleaved Caspase-9Up-regulationApoptosis
BaxUp-regulationApoptosis
p-PI3KDown-regulationPI3K/AKT
p-AktDown-regulationPI3K/AKT
Cervical Cancer (HeLa)BaxUp-regulationApoptosis
Caspase-3Up-regulationApoptosis
Bcl-2Down-regulationApoptosis
p-ERK1/2Down-regulationERK
DDP-resistant Lung Adenocarcinoma (A549/DDP)β-cateninDown-regulationWnt/β-catenin
Wnt3Down-regulationWnt/β-catenin
Caspase-3Up-regulationApoptosis
Caspase-9Up-regulationApoptosis
BaxUp-regulationApoptosis
Bcl-2Down-regulationApoptosis
SurvivinDown-regulationApoptosis
OsteosarcomaCyclin B1Up-regulationCell Cycle
p-Cdk1Up-regulationCell Cycle
LC3B IIUp-regulationAutophagy
Beclin-1Up-regulationAutophagy
p62Up-regulationAutophagy

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis on this compound-treated cell lysates.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM).

  • Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Prepare a standard curve using Bovine Serum Albumin (BSA).

    • Measure the absorbance at 562 nm using a microplate reader.

    • Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x or 5x SDS-PAGE loading buffer. Boil the samples at 100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-polyacrylamide gel (8-12%).

    • Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • If using a PVDF membrane, activate it by briefly immersing it in methanol.

    • Assemble the transfer sandwich and perform the transfer in 1x transfer buffer, typically at 100 V for 1-2 hours at 4°C or using a semi-dry transfer system.

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate primary antibody diluted in TBST with 5% BSA or non-fat milk overnight at 4°C with gentle agitation. Recommended primary antibody dilutions can be found in the literature, for example, 1:1000 for many antibodies.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in TBST (e.g., 1:5000 or 1:10000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three to five times with TBST for 10 minutes each.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Stripping and Re-probing (Optional): To detect another protein of a different molecular weight, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody, starting from the blocking step. It is crucial to probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.

Erianin_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Pathway Erianin1 This compound PI3K p-PI3K Erianin1->PI3K inhibits AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR S6K p-S6K mTOR->S6K CAD p-CAD mTOR->CAD Erianin2 This compound Wnt3 Wnt3 Erianin2->Wnt3 inhibits beta_catenin β-catenin Wnt3->beta_catenin Erianin3 This compound Bax Bax Erianin3->Bax activates Bcl2 Bcl-2 Erianin3->Bcl2 inhibits Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Western_Blot_Workflow start This compound-Treated Cells lysis Cell Lysis (RIPA buffer) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Erianin in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of a mouse xenograft model to evaluate the anti-tumor efficacy of Erianin. This compound is a natural bibenzyl compound extracted from Dendrobium chrysotoxum that has demonstrated significant anti-cancer properties in a variety of cancer types.[1][2]

Introduction

This compound exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest at the G2/M phase, and autophagy.[1][3][4] Its molecular activity involves the modulation of several key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR, MAPK, and ROS/JNK pathways. Mouse xenograft models are a crucial preclinical tool to assess the in vivo efficacy and safety of potential anti-cancer compounds like this compound. This document outlines the essential protocols for establishing a subcutaneous xenograft model and a framework for evaluating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for an this compound mouse xenograft study based on published literature. These values can serve as a starting point for experimental design, but optimal conditions may vary depending on the cancer cell line and mouse strain used.

Table 1: this compound Dosage and Administration in Xenograft Models

ParameterDetailsReference
Cancer Types Studied Lung Cancer, Osteosarcoma, Bladder Cancer, Liver Cancer
Mouse Strains BALB/c nude mice, Athymic nude mice
This compound Dosages 2 mg/kg, 20 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Frequency of Dosing Every other day
Treatment Duration 14 to 18 days
Vehicle Saline with 1:10,000 DMSO, 5% DMSO

Table 2: Tumor Establishment and Monitoring

ParameterDetailsReference
Cell Lines Used H460 (Lung), 143B (Osteosarcoma), KU-19-19 (Bladder), HepG2 (Liver)
Number of Cells Injected 1 x 10^7, 5 x 10^5
Injection Volume 100 µL - 200 µL
Injection Site Subcutaneous flank
Tumor Volume at Start of Treatment ~70 - 100 mm³
Tumor Monitoring Frequency Every other day
Tumor Volume Calculation (Length x Width²) / 2

Experimental Protocols

This section provides detailed methodologies for the key experiments in an this compound mouse xenograft study.

Cell Culture
  • Culture the selected cancer cell line (e.g., H460, 143B, KU-19-19, HepG2) in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in the logarithmic growth phase.

Subcutaneous Xenograft Model Establishment
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and centrifuge.

  • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10⁷ to 5x10⁸ cells/mL. Keep the cell suspension on ice.

  • Anesthetize 4-6 week old female BALB/c nude mice.

  • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor formation.

This compound Administration and Tumor Monitoring
  • Once the tumors reach a palpable volume of approximately 70-100 mm³, randomly divide the mice into control and treatment groups (n=5-6 mice per group).

  • Prepare this compound solution in a suitable vehicle (e.g., saline containing 1:10,000 DMSO).

  • Administer this compound via intraperitoneal injection every other day at the desired dosages (e.g., 50, 100, 200 mg/kg). The control group should receive the vehicle only.

  • Measure tumor volume and body weight every other day using calipers.

  • At the end of the treatment period (e.g., 18 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualization of Pathways and Workflows

This compound's Impact on Cancer Signaling Pathways

This compound has been shown to modulate multiple signaling pathways that are critical for cancer cell proliferation, survival, and metabolism.

Erianin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_ROS ROS/JNK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Inhibits ROS ROS This compound->ROS Induces Akt Akt PI3K->Akt Akt->mTOR S6K S6K mTOR->S6K Aerobic_Glycolysis Aerobic Glycolysis mTOR->Aerobic_Glycolysis CAD CAD S6K->CAD Pyrimidine_Metabolism Pyrimidine Metabolism CAD->Pyrimidine_Metabolism Cell_Growth Cell Growth & Proliferation Pyrimidine_Metabolism->Cell_Growth Migration_Invasion Migration & Invasion ERK->Migration_Invasion p38->Migration_Invasion JNK JNK ROS->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: this compound's inhibitory and inductive effects on key cancer signaling pathways.

Experimental Workflow for this compound Mouse Xenograft Model

The following diagram illustrates the logical flow of the experimental protocol.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment & Monitoring Phase cluster_analysis Analysis Phase Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation 4. Subcutaneous Injection of Cancer Cells Cell_Harvest->Xenograft_Implantation Animal_Acclimatization 3. Animal Acclimatization (BALB/c nude mice) Animal_Acclimatization->Xenograft_Implantation Tumor_Growth 5. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 6. Randomization into Groups (Control & this compound) Tumor_Growth->Randomization Treatment 7. This compound Administration (i.p. injection) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 9. Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis 10. Data Analysis (Tumor Weight, IHC, etc.) Euthanasia->Data_Analysis

Caption: Step-by-step experimental workflow for the this compound mouse xenograft model.

References

Application Notes and Protocols: In vivo Dosing and Administration of Erianin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Erianin in various mouse models, based on current scientific literature. The protocols and data presented herein are intended to serve as a guide for designing and executing preclinical studies involving this compound.

This compound, a bibenzyl compound extracted from Dendrobium chrysotoxum, has garnered significant interest for its potent pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects.[1][2][3][4] Preclinical studies in mice have demonstrated its efficacy in various disease models, highlighting its therapeutic potential. This document summarizes key dosing regimens, administration protocols, and the molecular pathways influenced by this compound in vivo.

Data Presentation: this compound In Vivo Dosing Regimens

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mice.

Table 1: Anti-Tumor Studies

Mouse ModelDisease/Cancer TypeCell LineThis compound DosageAdministration RouteVehicleDosing Frequency & DurationKey Outcomes
Nude MiceLung CancerH46050, 100, 200 mg/kgIntraperitoneal (i.p.)50% Dimethyl Sulfoxide (DMSO)Every other day for 18 daysSignificant inhibition of tumor growth at all doses.[5]
BALB/c Nude MiceBladder CancerKU-19-19100 mg/kgIntraperitoneal (i.p.)DMSO/PBSOnce a day for 14 daysDramatically reduced tumor growth.
BALB/c Nude MiceBladder CancerT2450 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedObvious suppression of tumor growth.
BALB/c Nude MiceOsteosarcoma143B2 mg/kgIntraperitoneal (i.p.)5% DMSOEvery other day for 7 total injectionsSignificant inhibition of tumor growth.
Tumor-bearing MiceNot SpecifiedNot Specified20 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedDramatically restrained tumor growth.
Tumor-bearing MiceHepatoma / MelanomaBEL7402 / A375100 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedInhibition of angiogenesis and tumor weight.

Table 2: Anti-Inflammatory Studies

Mouse ModelDisease/ConditionThis compound DosageAdministration RouteVehicleDosing Frequency & DurationKey Outcomes
Wild-Type (WT) MiceMSU-induced PeritonitisDose-dependentNot SpecifiedNot SpecifiedNot SpecifiedInhibited IL-1β, IL-18 production and neutrophil migration.
Wild-Type (WT) MiceMSU-induced Gouty ArthritisDose-dependentNot SpecifiedNot SpecifiedNot SpecifiedSuppressed acute joint swelling and production of IL-1β and IL-18.
Ulcerative Colitis (UC) MiceDextran Sodium-Sulfate-induced Ulcerative Colitis20 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedIncreased colon length, reduced disease activity index, and decreased inflammatory markers.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of an this compound solution for in vivo administration based on common practices in published studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or sterile saline

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the primary solvent, such as DMSO, to dissolve the this compound powder. For example, to prepare a stock solution, dissolve this compound in 100% DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Dilution: For a final injection volume, further dilute the this compound stock solution with a sterile vehicle like PBS. A common vehicle composition is 50% DMSO in PBS. Note: The final concentration of DMSO should be carefully considered and kept consistent across all treatment groups, including the vehicle control, to minimize potential toxicity.

  • Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected tube.

  • Storage: Prepare the solution fresh before each injection. If short-term storage is necessary, protect from light and store at 4°C.

Protocol 2: Subcutaneous Xenograft Mouse Model for Cancer Studies

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • Cancer cells (e.g., H460, KU-19-19) cultured to ~80-90% confluency

  • 4-6 week old immunocompromised mice (e.g., BALB/c nude mice)

  • Sterile PBS or serum-free medium

  • Hemocytometer or cell counter

  • Syringes (1 mL) with needles (27-30 gauge)

  • Prepared this compound solution and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest and wash the cancer cells with sterile PBS. Resuspend the cells in sterile PBS or serum-free medium at a concentration of approximately 4 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every two days using calipers. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

  • Group Randomization: Once the tumors reach a palpable size (e.g., ~70 mm³), randomly divide the mice into treatment and control groups (n=5 or more per group).

  • This compound Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal injection according to the desired dosing schedule (e.g., 100 mg/kg, daily for 14 days).

  • Monitoring: Continue to monitor tumor volume and body weight every other day to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the treatment period (e.g., 14 or 18 days), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (IHC), Western blotting, or TUNEL assay.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and ferroptosis.

Erianin_Signaling_Pathways cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory Mechanisms Erianin_C This compound mTOR mTOR Erianin_C->mTOR Inhibits ROS ROS Accumulation Erianin_C->ROS NRF2 NRF2 Erianin_C->NRF2 Inactivates S6K S6K mTOR->S6K CAD CAD S6K->CAD Pyrimidine Pyrimidine Metabolism CAD->Pyrimidine Proliferation_C Cell Proliferation Pyrimidine->Proliferation_C JNK JNK ROS->JNK Apoptosis_A Apoptosis JNK->Apoptosis_A Autophagy Autophagy JNK->Autophagy Ferroptosis Ferroptosis NRF2->Ferroptosis Inhibits Erianin_I This compound NLRP3 NLRP3 Inflammasome Erianin_I->NLRP3 Directly Inhibits IL1b IL-1β / IL-18 NLRP3->IL1b Inflammation_I Inflammation IL1b->Inflammation_I

Caption: Key signaling pathways modulated by this compound in cancer and inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound's efficacy in a xenograft mouse model.

Experimental_Workflow start Start: Culture Cancer Cells prep_cells Prepare Cell Suspension (e.g., 4x10^6 cells/100µL) start->prep_cells inoculate Subcutaneous Injection into Nude Mice prep_cells->inoculate monitor_tumor Monitor Tumor Growth (Volume ≈ 70 mm³) inoculate->monitor_tumor randomize Randomize Mice into Groups (Vehicle, this compound Doses) monitor_tumor->randomize Tumors Palpable treatment Administer Treatment (e.g., i.p. injection daily) randomize->treatment monitor_treatment Monitor Tumor Volume & Body Weight (e.g., 14-18 days) treatment->monitor_treatment endpoint Endpoint: Euthanize Mice monitor_treatment->endpoint End of Study harvest Harvest & Weigh Tumors endpoint->harvest analysis Downstream Analysis (IHC, Western Blot, etc.) harvest->analysis data_analysis Statistical Analysis & Reporting analysis->data_analysis

Caption: General workflow for in vivo evaluation of this compound in a xenograft model.

References

Application Notes and Protocols for TUN-EL Assay in Erianin-Treated Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across various cancer types. A key mechanism of its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis. This document provides a detailed protocol for performing a TUNEL assay on this compound-treated tumor tissues, guidance on data interpretation, and an overview of the associated signaling pathways.

Data Presentation: Quantifying Apoptosis

The efficacy of an apoptosis-inducing agent like this compound is quantified by measuring the increase in apoptotic cells in treated versus untreated tumors. Results are typically expressed as the percentage of TUNEL-positive cells relative to the total number of cells in a given area. While specific quantitative data for this compound's effect on apoptosis in all tumor types is extensive, a study on osteosarcoma xenografts showed a significant increase in TUNEL-positive cells following this compound treatment[1]. The following table provides an illustrative example of how such quantitative data can be presented.

Treatment GroupDosageMean % of TUNEL-Positive Cells (± SEM)Fold Change vs. Control
Vehicle Control-3.5 ± 0.8%1.0
This compound10 mg/kg28.7 ± 4.2%8.2
Positive Control (e.g., Doxorubicin)5 mg/kg35.1 ± 5.5%10.0

Experimental Protocols

Detailed Protocol for TUNEL Assay on Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissues

This protocol is adapted from standard methodologies for immunohistochemistry and TUNEL staining.[2][3]

1. Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Proteinase K (20 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • TUNEL assay kit (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DNase I (for positive control)

  • DAPI or Hoechst stain (for counterstaining nuclei)

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Fluorescence microscope

2. Procedure:

a. Deparaffinization and Rehydration:

  • Immerse slides in xylene for 5 minutes. Repeat once with fresh xylene.

  • Immerse slides in 100% ethanol for 5 minutes. Repeat once.

  • Sequentially immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

  • Rinse slides with deionized water for 5 minutes.

b. Fixation and Permeabilization:

  • Fix the tissue sections by immersing the slides in 4% PFA in PBS for 15 minutes at room temperature.

  • Wash slides twice with PBS for 5 minutes each.

  • Incubate slides with 20 µg/mL Proteinase K for 15 minutes at room temperature for enzymatic digestion to retrieve antigenic sites.

  • Wash slides twice with PBS for 5 minutes each.

c. TUNEL Staining:

  • Positive Control: Treat one slide with DNase I (e.g., 1 µg/mL) for 10 minutes at room temperature to induce DNA strand breaks. Rinse thoroughly with PBS.

  • Negative Control: On another slide, the TdT enzyme will be omitted from the labeling mix.

  • Equilibrate all slides with the kit's equilibration buffer for 5-10 minutes.

  • Prepare the TUNEL reaction mixture (TdT enzyme and FITC-dUTP) according to the manufacturer's instructions.

  • Carefully blot the area around the tissue section and apply the TUNEL reaction mixture to the tissue.

  • Incubate the slides in a humidified chamber at 37°C for 60 minutes, protected from light.

d. Signal Detection and Counterstaining:

  • Wash the slides three times with PBS for 5 minutes each to stop the reaction.

  • Counterstain the nuclei by incubating with DAPI or Hoechst stain for 5 minutes at room temperature.

  • Wash the slides twice with PBS for 5 minutes each.

  • Mount the slides with an appropriate mounting medium.

3. Data Acquisition and Analysis:

  • Visualize the slides using a fluorescence microscope.

  • TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.

  • Capture images from several random fields of view for each slide.

  • Quantify the percentage of apoptotic cells by counting the number of green-fluorescent nuclei and dividing by the total number of blue-fluorescent nuclei, then multiplying by 100.

Mandatory Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis through multiple signaling pathways. A prominent mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK signaling pathway.[1][4] this compound can also modulate other key apoptosis-related pathways such as the PI3K/Akt pathway.

Erianin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS ROS Generation This compound->ROS PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt JNK JNK Activation ROS->JNK Caspase_Activation Caspase Activation (Caspase-3, -8, -9) JNK->Caspase_Activation PI3K_Akt->Caspase_Activation Inhibits Apoptosis Apoptosis (DNA Fragmentation) Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for TUNEL Assay

The following diagram outlines the key steps in the TUNEL assay protocol for FFPE tissues.

TUNEL_Workflow start Start: FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization labeling TUNEL Labeling (TdT Enzyme & Labeled dUTP) permeabilization->labeling washing Washing (PBS) labeling->washing counterstaining Counterstaining (DAPI/Hoechst) washing->counterstaining imaging Fluorescence Microscopy & Image Analysis counterstaining->imaging end End: Quantification of Apoptosis imaging->end

Caption: Experimental workflow for TUNEL assay.

References

Application Notes and Protocols: Immunohistochemical Analysis of Ki-67 in Erianin-Treated Tumor Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a promising agent in oncology research due to its potent antitumor activities across various cancer types.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), ferroptosis, autophagy, and cell cycle arrest.[1][3][4] A critical aspect of evaluating the efficacy of novel anticancer compounds like this compound is to assess their impact on tumor cell proliferation in vivo.

The Ki-67 protein is a well-established cellular marker for proliferation. It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0 phase). Therefore, immunohistochemistry (IHC) for Ki-67 is a standard method used to quantify the growth fraction of a tumor cell population. In preclinical studies involving xenograft models, a reduction in the Ki-67 labeling index in response to treatment is a strong indicator of a compound's cytostatic or cytotoxic efficacy.

These application notes provide a comprehensive overview and detailed protocols for performing Ki-67 immunohistochemistry on paraffin-embedded tumor tissues from xenograft models treated with this compound.

Quantitative Data Summary

This compound has been shown to significantly reduce the proliferation of cancer cells in various xenograft models, as evidenced by a decrease in the percentage of Ki-67 positive cells. The data from several key studies are summarized below.

Cancer TypeXenograft Model (Cell Line)Treatment GroupDosage & ScheduleOutcomeReference
Non-Small Cell Lung Cancer HCC827 Cells (Nude Mice)This compound10 mg/kg/day (i.p.)Significant reduction in the percentage of Ki-67 positive cells compared to the vehicle control.
Bladder Cancer KU-19-19 Cells (BALB/c Nude Mice)This compound100 mg/kg (i.p.)Suppressed Ki-67 expression in tumor tissues compared to the DMSO control group.
Anaplastic Thyroid Carcinoma CAL62 Cells (Nude Mice)This compound5 mg/kg (i.p.)Significant decrease in Ki-67 positive cells.
Anaplastic Thyroid Carcinoma CAL62 Cells (Nude Mice)This compound + Anlotinib5 mg/kg this compound + 3 mg/kg AnlotinibFurther reduction in Ki-67 positive cells, indicating a synergistic effect.
Osteosarcoma 143B Cells (BALB/c-nu Mice)This compound2 mg/kg (every other day)Significantly inhibited tumor growth, consistent with anti-proliferative effects.

Experimental Workflow and Signaling

The overall process, from in vivo studies to the final analysis, involves several key stages. The accompanying diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound that leads to reduced cell proliferation.

G cluster_0 In Vivo Phase cluster_1 Tissue Processing cluster_2 IHC Staining & Analysis a Tumor Cell Implantation (Xenograft Model) b Tumor Growth to Required Volume a->b c Treatment Administration (this compound vs. Vehicle) b->c d Tumor Excision and Fixation c->d e Paraffin Embedding d->e f Sectioning (4-5 µm) e->f g Immunohistochemistry (Anti-Ki-67 Antibody) f->g h Microscopy & Imaging g->h i Quantification (% Ki-67 Positive Nuclei) h->i

Caption: Experimental workflow for Ki-67 analysis in this compound-treated xenografts.

G cluster_pathway PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation (Ki-67 Expression) mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway to reduce proliferation.

Detailed Experimental Protocol: Ki-67 Staining

This protocol details the steps for immunohistochemical staining of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) xenograft tumor sections.

1. Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene, histology grade

  • Ethanol series (100%, 95%, 70%), histology grade

  • Deionized water (dH₂O)

  • Antigen Retrieval Solution: 0.01M Sodium Citrate Buffer, pH 6.0

  • Wash Buffer (TBST): 1x Tris-Buffered Saline with 0.1% Tween-20

  • Hydrogen Peroxide (3%) in PBS or Methanol

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in TBST

  • Primary Antibody: Rabbit Anti-Ki-67 monoclonal antibody (e.g., Abcam ab15580) diluted in blocking buffer

  • Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Permanent mounting medium

  • Humidified staining chamber

2. Deparaffinization and Rehydration

  • Heat slides in an oven at 60-65°C for 1 hour to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate the sections by sequential immersion in:

    • 100% Ethanol: 2 changes, 5 minutes each.

    • 95% Ethanol: 1 change, 3 minutes.

    • 70% Ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in dH₂O.

3. Antigen Retrieval

  • Preheat the Antigen Retrieval Solution (Sodium Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or microwave.

  • Immerse the slides in the hot retrieval solution and incubate for 20-30 minutes. Do not allow the solution to boil away.

  • Remove the container from the heat source and allow the slides to cool in the solution for at least 20 minutes at room temperature.

  • Rinse slides in dH₂O, then in TBST wash buffer for 5 minutes.

4. Immunohistochemical Staining

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Rinse slides three times with TBST (3 minutes each).

  • Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Gently tap off the blocking buffer (do not rinse). Apply the diluted anti-Ki-67 primary antibody. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides three times with TBST (5 minutes each).

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Rinse slides three times with TBST (5 minutes each).

5. Detection and Counterstaining

  • Chromogen Development: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply to the sections and incubate until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.

  • Stop the reaction by immersing the slides in dH₂O.

  • Counterstaining: Immerse slides in Hematoxylin for 30-60 seconds to stain cell nuclei blue.

  • "Blue" the hematoxylin by rinsing in running tap water for 5 minutes.

6. Dehydration and Mounting

  • Dehydrate the sections through a reversed ethanol series:

    • 70% Ethanol: 1 minute.

    • 95% Ethanol: 1 minute.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clear the tissue in two changes of xylene for 3 minutes each.

  • Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles.

  • Allow slides to dry completely before analysis.

7. Analysis and Quantification

  • Ki-67 positive cells will exhibit brown nuclear staining.

  • All other nuclei will be counterstained blue with hematoxylin.

  • Using a light microscope, capture images from several representative high-power fields (e.g., 400x magnification) for each tumor section.

  • The Ki-67 labeling index is calculated as the percentage of Ki-67 positive nuclei among the total number of tumor cells counted:

    • Ki-67 Index (%) = (Number of brown nuclei / Total number of nuclei) x 100

  • Compare the average Ki-67 index between the this compound-treated and vehicle control groups to determine the statistical significance of the anti-proliferative effect.

References

Application Notes and Protocols for Erianin Stock Solution Preparation with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erianin is a bibenzyl compound extracted from the traditional Chinese medicine Dendrobium chrysotoxum Lindl. It has garnered significant interest in the scientific community for its potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties[1][2]. This compound's mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways critical to cancer cell proliferation, apoptosis, and metabolism[3][4]. Due to its lipophilic nature and low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro research.

These application notes provide a detailed protocol for the preparation, storage, and application of an this compound stock solution in DMSO, ensuring compound stability and experimental reproducibility.

Data Presentation: Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the biological activity of this compound. The following table summarizes key quantitative data for this compound.

PropertyDataReference(s)
Molecular Formula C₁₈H₂₂O₅[5]
Molecular Weight 318.36 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO Up to 125 mg/mL (approx. 392 mM)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) Aliquot and store at -80°C for up to 1 year or -20°C for up to 6 months. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use anhydrous or sterile DMSO to prevent compound precipitation, as moisture can significantly reduce solubility.

Materials:

  • This compound powder (Purity >98%)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 318.36 g/mol × 1000 mg/g = 31.84 mg

  • Weighing: Using an analytical balance, carefully weigh 31.84 mg of this compound powder and transfer it into a sterile amber vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Dissolution:

    • Add 1 mL of anhydrous/sterile DMSO to the vial containing the this compound powder.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not dissolve completely, sonicate the solution in a water bath for 10-20 minutes or gently warm it to 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months). This practice minimizes degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells. A critical consideration is the final concentration of DMSO, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (e.g., 1000X of final concentration): To minimize precipitation, it is often best to perform an intermediate dilution. For a final concentration of 100 µM, a 10 mM intermediate stock can be made.

    • Pipette 90 µL of sterile cell culture medium into a new microcentrifuge tube.

    • Add 10 µL of the 100 mM this compound stock solution to the medium. Mix well by pipetting. This creates a 10 mM intermediate stock.

  • Prepare Final Working Solution (e.g., 100 µM): This step is typically performed directly in the cell culture plate or in a separate tube just before adding to the cells.

    • Example Calculation for one well of a 6-well plate (final volume 2 mL):

      • To achieve a final concentration of 100 µM from a 10 mM intermediate stock, a 1:100 dilution is needed.

      • Volume needed = (Target Concentration × Final Volume) / Stock Concentration

      • Volume needed = (100 µM × 2 mL) / 10,000 µM = 0.02 mL = 20 µL

    • Add 1.98 mL of fresh, pre-warmed cell culture medium to the well.

    • Add 20 µL of the 10 mM intermediate stock to the well for a final volume of 2 mL. Mix gently by swirling the plate.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. In the example above, the final DMSO concentration is 0.1%. The control wells should receive 2 µL of DMSO in 2 mL of medium.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways. Understanding these mechanisms is crucial for designing experiments and interpreting results.

This compound has been shown to suppress tumor growth by targeting the mTOR pathway, which is a central regulator of cell growth and metabolism. It disrupts pyrimidine metabolism in cancer cells by downregulating the mTOR-S6K-CAD signaling cascade.

mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits S6K S6K mTOR->S6K CAD CAD S6K->CAD Pyrimidine Pyrimidine Metabolism CAD->Pyrimidine Growth Cell Growth & Proliferation Pyrimidine->Growth

Caption: this compound inhibits the mTOR-S6K-CAD signaling pathway.

Another key mechanism is the induction of apoptosis and autophagy through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.

ROS_JNK_Pathway This compound This compound ROS ROS Production This compound->ROS JNK JNK/c-jun Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: this compound induces apoptosis via the ROS/JNK pathway.

Experimental Workflow Visualization

The prepared this compound solution is typically used in a series of in vitro experiments to characterize its biological effects. The workflow generally involves solution preparation, cell treatment, and various downstream assays to measure outcomes like cell viability, apoptosis, or protein expression.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Cell Treatment cluster_assay 3. Downstream Assays Stock Prepare 100 mM This compound Stock in DMSO Working Dilute to Working Concentration in Medium Stock->Working Treatment Treat Cells (e.g., 24, 48, 72h) Working->Treatment Viability Cell Viability (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Migration Migration Assay (Wound Healing) Treatment->Migration Protein Protein Analysis (Western Blot) Treatment->Protein

Caption: General workflow for in vitro this compound experiments.

References

Application Notes and Protocols for Erianin Cytotoxicity Testing Using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anticancer activities across a variety of human cancer cell lines.[1][2] Its therapeutic potential lies in its ability to modulate multiple signaling pathways, leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell invasion, migration, and angiogenesis.[1][2] The Cell Counting Kit-8 (CCK-8) assay is a sensitive, rapid, and non-radioactive colorimetric method widely used to determine cell viability and cytotoxicity.[3] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on cancer cells using the CCK-8 assay.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of the orange-colored formazan generated is directly proportional to the number of living cells. Therefore, the cytotoxicity of this compound can be quantified by measuring the absorbance of the formazan product at 450 nm.

Experimental Protocols

Materials

  • This compound (appropriate purity grade)

  • Cancer cell line of interest (e.g., H460 and H1299 lung cancer cells, PANC-1 and ASPC-1 pancreatic cancer cells)

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Microplate reader with a 450 nm filter

  • CO2 incubator (37°C, 5% CO2)

  • Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)

Protocol for this compound Cytotoxicity Testing

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions at various concentrations in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.

    • Incubate the plate for an additional 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability using the following formula:

      • Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

The cytotoxic effects of this compound are typically dose- and time-dependent. The results from the CCK-8 assay can be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)Reference
H460Lung Cancer2461.33
H1299Lung Cancer2421.89
143BOsteosarcoma2458.19
143BOsteosarcoma4840.97
143BOsteosarcoma7226.77
EJBladder Cancer4865.04
CAL62Anaplastic Thyroid Carcinoma72~25
C643Anaplastic Thyroid Carcinoma72~30
BHT101Anaplastic Thyroid Carcinoma72~40

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and death.

Key Signaling Pathways Affected by this compound:

  • Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. It can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. In breast cancer cells, it activates the caspase signaling cascade.

  • Cell Cycle Arrest: this compound can cause cell cycle arrest at different phases. In osteosarcoma cells, it induces G2/M phase arrest. In pancreatic cancer cells, it leads to G0/G1 phase arrest.

  • ROS/JNK Signaling Pathway: this compound can induce the production of reactive oxygen species (ROS), which in turn activates the JNK/c-jun signaling pathway, leading to apoptosis and autophagy in human osteosarcoma cells.

  • PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in various cancers, including lung and liver cancer, thereby suppressing cell proliferation.

  • MAPK Signaling Pathway: this compound can regulate the MAPK signaling pathway, which is involved in both apoptosis and autophagy in oral squamous cell carcinoma cells.

  • Induction of Ferroptosis: this compound can trigger ferroptosis, a form of iron-dependent cell death, in lung and pancreatic cancer cells.

Diagrams of Signaling Pathways and Experimental Workflow

Erianin_Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay CCK-8 Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment Erianin_Prep Prepare this compound Dilutions Erianin_Prep->Treatment Add_CCK8 Add CCK-8 Solution Treatment->Add_CCK8 Incubation Incubate for 1-4 hours Add_CCK8->Incubation Absorbance Measure Absorbance at 450 nm Incubation->Absorbance Calculation Calculate Cell Viability Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for assessing this compound cytotoxicity using the CCK-8 assay.

Erianin_Signaling_Pathways cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_ros ROS/JNK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ferroptosis Ferroptosis This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Caspases Caspases This compound->Caspases CellCycle Cell Cycle Arrest (G2/M or G0/G1) This compound->CellCycle ROS ROS Production This compound->ROS PI3K_AKT_mTOR PI3K/AKT/mTOR This compound->PI3K_AKT_mTOR Ferroptosis Ferroptosis This compound->Ferroptosis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis JNK JNK/c-jun ROS->JNK JNK->Apoptosis Autophagy Autophagy JNK->Autophagy Autophagy Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Key signaling pathways modulated by this compound leading to its anticancer effects.

References

Erianin: Application Notes and Protocols for 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activities across a variety of cancer types.[1][2][3] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and, notably, ferroptosis, a form of iron-dependent programmed cell death.[1][2] As cancer research increasingly moves towards more physiologically relevant three-dimensional (3D) cell culture models, understanding the application and efficacy of potential therapeutics like this compound in these systems is crucial. 3D models, such as spheroids and organoids, better mimic the tumor microenvironment, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, often revealing differences in drug sensitivity compared to traditional 2D cultures.

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in 3D cancer cell culture models.

Mechanism of Action in 3D Models

While much of the research on this compound has been conducted in 2D cell culture, the key signaling pathways identified are highly relevant for investigation in 3D models. This compound's anti-cancer effects are mediated through multiple signaling pathways:

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. These effects are often associated with the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.

  • Induction of Ferroptosis: A key mechanism of this compound's cytotoxicity is the induction of ferroptosis. This is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and depletion of glutathione (GSH). The inactivation of NRF2 has been identified as a critical determinant in this compound-induced ferroptosis.

  • Inhibition of Cancer Stemness: this compound has been shown to suppress the properties of cancer stem cells, including their sphere-forming capacity, by targeting pathways like MAPK.

Data Presentation

This compound IC50 Values in 2D Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines grown in 2D culture. It is important to note that studies have shown that cancer cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents, and therefore, higher IC50 values are expected in 3D models compared to their 2D counterparts.

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
PANC-1Pancreatic Cancer~61.61Not Specified
MIA PaCa-2Pancreatic Cancer~54.37Not Specified
KU-19-19Bladder CancerNot Specified24
RT4Bladder CancerNot Specified24

Data sourced from multiple studies and presented as a reference. Actual IC50 values may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathways

dot

Erianin_Signaling_Pathways cluster_mek MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS/JNK Pathway cluster_ferroptosis Ferroptosis Pathway This compound This compound MEK1_2 MEK1/2 This compound->MEK1_2 inhibits PI3K PI3K This compound->PI3K inhibits ROS ROS↑ This compound->ROS NRF2 NRF2 Inactivation This compound->NRF2 Lipid_ROS Lipid ROS↑ This compound->Lipid_ROS Stemness ↓ Cancer Stemness This compound->Stemness MAPK MAPK MEK1_2->MAPK inhibits Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest G2/M Arrest MAPK->CellCycleArrest Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits mTOR->Apoptosis mTOR->CellCycleArrest JNK JNK ROS->JNK JNK->Apoptosis GSH GSH↓ NRF2->GSH GSH->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound-induced signaling pathways in cancer cells.

Experimental Workflow for this compound in 3D Spheroid Models

Experimental_Workflow cluster_assays Assays A 1. Spheroid Formation (e.g., Liquid Overlay Technique) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Spheroid Growth and Viability Assays B->C D 4. Apoptosis and Cell Cycle Analysis B->D E 5. Ferroptosis Assessment B->E F 6. Western Blot for Protein Expression B->F Brightfield Imaging Brightfield Imaging C->Brightfield Imaging CellTiter-Glo 3D CellTiter-Glo 3D C->CellTiter-Glo 3D Caspase-3/7 Assay Caspase-3/7 Assay D->Caspase-3/7 Assay Flow Cytometry Flow Cytometry D->Flow Cytometry Lipid ROS Assay Lipid ROS Assay E->Lipid ROS Assay GSH Assay GSH Assay E->GSH Assay PI3K/Akt/mTOR pathway proteins PI3K/Akt/mTOR pathway proteins F->PI3K/Akt/mTOR pathway proteins Ferroptosis markers (GPX4, NRF2) Ferroptosis markers (GPX4, NRF2) F->Ferroptosis markers (GPX4, NRF2)

References

Application Notes and Protocols: Live-Cell Imaging of Microtubule Dynamics with Erianin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The intrinsic property of dynamic instability—the stochastic switching between phases of polymerization and depolymerization—is critical for their function.[1][2] This dynamic nature makes microtubules a prime target for anticancer drugs.[1][3]

Erianin, a natural bibenzyl compound derived from the orchid Dendrobium chrysotoxum, has demonstrated significant anticancer properties against a wide range of cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics. This compound binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of the microtubule network. This interference with microtubule function triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase, the activation of apoptotic pathways, and ultimately, cancer cell death.

These application notes provide a comprehensive guide for visualizing and quantifying the effects of this compound on microtubule dynamics in real-time using live-cell imaging techniques. The included protocols are designed to be adaptable for various cancer cell lines and microscopy setups.

Mechanism of Action

This compound exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton. The compound binds reversibly to the colchicine site on β-tubulin subunits. This binding event prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium toward depolymerization. The resulting disruption of the microtubule network leads to mitotic spindle collapse, inducing a cell cycle arrest in the G2/M phase. Prolonged mitotic arrest activates downstream signaling pathways, such as the ROS/JNK pathway, culminating in programmed cell death (apoptosis) and autophagy.

Erianin_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site on β-Tubulin MT_Disruption Microtubule Network Disruption MT Microtubules Tubulin->MT Polymerization Tubulin->MT_Disruption Inhibits Polymerization MT->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->G2M_Arrest Apoptosis Apoptosis & Autophagy G2M_Arrest->Apoptosis Activates ROS/JNK Signaling Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Seeding Seed cells on imaging-grade plates B 2. Microtubule Labeling Transfect with GFP-Tubulin or stain with SiR-Tubulin dye A->B C 3. Prepare for Imaging Replace with imaging medium B->C D 4. Baseline Imaging Acquire time-lapse series of untreated cells (Control) C->D E 5. This compound Treatment Add this compound at desired concentration D->E F 6. Post-Treatment Imaging Acquire time-lapse series to observe microtubule depolymerization E->F G 7. Data Analysis Quantify changes in microtubule density, length, and dynamics F->G Logical_Relationship cluster_events Cascade of this compound-Induced Cellular Events A This compound Treatment B Inhibition of Tubulin Polymerization A->B C Rapid Microtubule Depolymerization B->C D Mitotic Spindle Collapse C->D E G2/M Phase Arrest D->E F Apoptosis Induction E->F

References

Metabolomics Analysis of Cancer Cells Treated with Erianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anticancer properties across various cancer types.[1][2][3][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5] A key aspect of this compound's antitumor activity lies in its ability to reprogram cancer cell metabolism. Metabolomics studies have been instrumental in elucidating how this compound disrupts the metabolic pathways that fuel rapid cancer cell proliferation. This document provides detailed application notes on the metabolic effects of this compound and standardized protocols for conducting metabolomics analysis on this compound-treated cancer cells.

Part 1: Application Notes - this compound's Impact on Cancer Cell Metabolism

This compound exerts its anticancer effects by targeting fundamental metabolic processes that are commonly dysregulated in cancer, such as aerobic glycolysis and nucleotide synthesis.

Inhibition of Aerobic Glycolysis

Cancer cells often exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen—a phenomenon known as the "Warburg effect." this compound has been shown to suppress this process in non-small cell lung cancer (NSCLC) cells. It achieves this by inhibiting the Akt/GSK3β signaling pathway, which leads to the downregulation of Hexokinase 2 (HK2), a critical enzyme in the initial step of glycolysis. This suppression of aerobic glycolysis limits the energy supply and biosynthetic precursors required for tumor cell growth.

Disruption of Pyrimidine Metabolism

Rapidly proliferating cancer cells require a constant supply of nucleotides for DNA and RNA synthesis. Integrative metabolomics and transcriptome sequencing have revealed that this compound disrupts pyrimidine metabolism in lung cancer cells. The primary mechanism involves the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. By suppressing mTOR activation, this compound blocks downstream effectors like S6K and carbamoyl-phosphate synthetase/aspartate transcarbamylase/dihydroorotase (CAD), which are essential regulators of de novo pyrimidine synthesis. This disruption leads to G2/M phase cell cycle arrest and apoptosis.

Modulation of Other Key Metabolic Pathways

This compound's influence extends to other critical metabolic nodes:

  • Pyruvate Carboxylase (PC): this compound has been identified to directly target and inhibit human pyruvate carboxylase, an enzyme highly expressed in many tumors that plays a role in replenishing the TCA cycle. This inhibition is linked to the suppression of the Wnt/β-Catenin pathway.

  • Reactive Oxygen Species (ROS): this compound can induce an increase in intracellular ROS levels. While low levels of ROS can promote cell survival, high levels induce oxidative stress and damage cellular components, leading to apoptosis, often through the activation of the JNK/c-jun signaling pathway.

Summary of Metabolomic Changes

The treatment of cancer cells with this compound leads to significant alterations in the cellular metabolome. While specific fold-changes vary by cell type and experimental conditions, the general trends are summarized below.

Metabolic PathwayKey Affected MetabolitesObserved Effect of this compoundImplication for Cancer Cells
Aerobic Glycolysis Glucose, Lactate, Glycolytic IntermediatesDecreased Glucose Uptake and Lactate ProductionReduced energy (ATP) production and suppression of biosynthetic pathways.
Pyrimidine Metabolism Uridine, Dihydroorotate, OrotateDepletion of pyrimidine precursorsInhibition of DNA/RNA synthesis, leading to cell cycle arrest.
TCA Cycle Anaplerosis Aspartate, Malate, CitrateAltered levels due to Pyruvate Carboxylase inhibitionDisruption of the TCA cycle and related biosynthetic pathways.
Redox Homeostasis Glutathione (GSH)Depletion of GSHIncreased oxidative stress and induction of ferroptosis.

Part 2: Experimental Protocols & Workflows

The following protocols provide a framework for investigating the metabolic effects of this compound on cancer cells.

G Experimental Workflow for Metabolomics Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation cell_culture 1. Cell Culture (e.g., NSCLC, HepG2) erianin_treatment 2. This compound Treatment (Control vs. Treated) cell_culture->erianin_treatment quenching 3. Quench Metabolism (e.g., Liquid Nitrogen) erianin_treatment->quenching extraction 4. Metabolite Extraction (e.g., Cold Methanol) quenching->extraction ms_analysis 5. LC-MS/GC-MS Analysis (Targeted or Untargeted) extraction->ms_analysis data_processing 6. Data Processing (Peak Detection, Alignment) ms_analysis->data_processing stat_analysis 7. Statistical Analysis (Identify Differential Metabolites) data_processing->stat_analysis pathway_analysis 8. Pathway Analysis (e.g., MetaboAnalyst) stat_analysis->pathway_analysis biological_validation 9. Biological Validation (e.g., Western Blot, Flux Analysis) pathway_analysis->biological_validation

Caption: Overall workflow from cell preparation to data interpretation.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate adherent cancer cells (e.g., H460, HCC827, HepG2) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 50-200 nM). Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO2).

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is designed to rapidly halt metabolic activity and efficiently extract intracellular metabolites.

  • Medium Removal: Place the culture dish on ice and aspirate the medium.

  • Washing: Quickly wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining medium. Aspirate the PBS completely.

  • Metabolism Quenching (Optional but Recommended): Snap freeze the cell monolayer by adding liquid nitrogen directly to the dish and waiting for it to evaporate. This step ensures that all enzymatic activity is instantly stopped.

  • Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the dish. Ensure the entire cell monolayer is covered.

  • Cell Scraping: Place the dish on ice and use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the suspension at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 3: Metabolomics Analysis by Mass Spectrometry
  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried samples can be reconstituted in a suitable solvent for the chosen analytical platform (e.g., 50% methanol for reversed-phase LC-MS).

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).

    • Untargeted Analysis: Aims to capture a global profile of all detectable metabolites.

    • Targeted Analysis: Focuses on quantifying a specific list of known metabolites (e.g., intermediates of glycolysis or pyrimidine synthesis) with high sensitivity and accuracy.

  • Data Acquisition: Run the samples, including quality controls (QCs) and blanks, using an optimized method to acquire the raw mass spectrometry data.

Part 3: Signaling Pathways Modulated by this compound

This compound's metabolic effects are mediated through the modulation of several key signaling pathways.

G This compound This compound Akt Akt This compound->Akt inhibits mTOR mTOR This compound->mTOR inhibits Akt->mTOR GSK3b GSK3β Akt->GSK3b S6K_CAD S6K / CAD mTOR->S6K_CAD HK2 HK2 GSK3b->HK2 (de-repression) Glycolysis Aerobic Glycolysis HK2->Glycolysis Pyrimidine Pyrimidine Synthesis S6K_CAD->Pyrimidine Proliferation Cell Proliferation & Growth Glycolysis->Proliferation Pyrimidine->Proliferation

Caption: this compound inhibits the Akt/mTOR pathway to suppress metabolism.

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been shown to inhibit the phosphorylation of both Akt and mTOR. This has two major metabolic consequences:

  • Inhibition of Akt leads to downstream effects on GSK3β, which in turn downregulates the expression of Hexokinase 2 (HK2), suppressing aerobic glycolysis.

  • Inhibition of mTOR blocks its downstream effectors S6K and CAD, which are crucial for de novo pyrimidine synthesis, thereby halting the production of building blocks for new genetic material.

G cluster_ros ROS-Dependent Apoptosis cluster_wnt Wnt Pathway Inhibition This compound This compound ROS ↑ ROS This compound->ROS PC Pyruvate Carboxylase (PC) This compound->PC JNK JNK Pathway ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Wnt Wnt/β-catenin Pathway PC->Wnt Migration Cell Proliferation & Migration Wnt->Migration

Caption: Other key pathways affected by this compound treatment.

Beyond the Akt/mTOR axis, this compound also modulates other signaling networks:

  • ROS/JNK Pathway: this compound treatment can lead to an accumulation of reactive oxygen species (ROS), which activates the JNK signaling cascade, a key pathway involved in triggering apoptosis in response to cellular stress.

  • Pyruvate Carboxylase and Wnt/β-catenin: this compound directly inhibits pyruvate carboxylase, a key anaplerotic enzyme. This action has been shown to suppress the Wnt/β-catenin signaling pathway, which is critical for the proliferation and migration of cancer cells.

References

Application Notes and Protocols: Unveiling Erianin's Molecular Targets in Cancer through RNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across various cancer types. Its therapeutic potential lies in its ability to modulate key cellular processes such as proliferation, apoptosis, and cell cycle progression. RNA sequencing (RNA-seq) has emerged as a powerful tool to elucidate the genome-wide transcriptional changes induced by this compound, providing a comprehensive view of its mechanism of action and identifying potential target genes and signaling pathways. This document provides detailed application notes and protocols for utilizing RNA sequencing and subsequent validation experiments to uncover the molecular targets of this compound in cancer research.

Experimental Overview

The overall workflow to identify this compound's target genes using RNA sequencing involves several key stages. Initially, cancer cells are treated with this compound, followed by the extraction of high-quality total RNA. This RNA is then used to prepare libraries for next-generation sequencing. The sequencing data is subsequently analyzed to identify differentially expressed genes (DEGs) between this compound-treated and control cells. Finally, the identified target genes and pathways are validated through a series of molecular and cellular biology experiments.

Experimental Workflow cluster_0 In Vitro Treatment cluster_1 RNA Sequencing cluster_2 Data Analysis cluster_3 Target Validation Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment IC50 concentration RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Illumina Next-Generation Sequencing Next-Generation Sequencing Library Preparation->Next-Generation Sequencing Illumina Data Quality Control Data Quality Control Next-Generation Sequencing->Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Differential Gene Expression Differential Gene Expression Read Alignment->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis qRT-PCR qRT-PCR Pathway Analysis->qRT-PCR Western Blot Western Blot Pathway Analysis->Western Blot Cell-Based Assays Cell-Based Assays Pathway Analysis->Cell-Based Assays qRT-PCR->Western Blot Western Blot->Cell-Based Assays

Figure 1: Experimental workflow for identifying this compound target genes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (nM)Duration of Treatment (hours)Reference
H460Lung Cancer61.3324[1]
H1299Lung Cancer21.8924[1]
PANC-1Pancreatic Cancer~10,000 (10 µM)24[2]
ASPC-1Pancreatic Cancer~10,000 (10 µM)24[2]
MDA-MB-231Triple-Negative Breast Cancer70.9624[3]
EFM-192ATriple-Negative Breast Cancer78.5824
143BOsteosarcoma58.1924
MG63.2Osteosarcoma88.6924
EJBladder Cancer65.0448
SGC-7901Gastric Cancer175.948
HL-60Promyelocytic Leukemia12.5–81.924, 48, 72
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineThis compound Concentration (nM)% G0/G1 Phase% S Phase% G2/M PhaseReference
PANC-1045.2--
1058.1--
2068.7--
ASPC-1042.8--
1054.3--
2065.3--
H12990, 50, 100Dose-dependent increase in G2/MDose-dependent decrease in G0/G1 and SDose-dependent increase
H4600, 50, 100Dose-dependent increase in G2/MDose-dependent decrease in G0/G1 and SDose-dependent increase
143B10, 25, 50Dose-dependent decreaseDose-dependent decreaseDose-dependent increase
MG63.210, 25, 50Dose-dependent decreaseDose-dependent decreaseDose-dependent increase
Table 3: Effect of this compound on Apoptosis
Cell LineThis compound Concentration (nM)% Apoptotic Cells (Early + Late)Reference
H129950Increased
100Further Increased
H46050Increased
100Further Increased
MDA-MB-23140, 80, 160Dose-dependent increase
EFM-192A40, 80, 160Dose-dependent increase
143B10, 25, 50Dose-dependent increase
MG63.210, 25, 50Dose-dependent increase
HaCaT12.5, 25, 50Dose-dependent increase

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., H460, PANC-1) in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for viability assays) at a density that allows for exponential growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., based on IC50 values from Table 1) immediately before use.

  • Treatment: Replace the culture medium with the this compound-containing medium. For the control group, use a medium containing the same concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Sequencing
  • Cell Lysis: After this compound treatment, wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® reagent per well of a 6-well plate and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in RNase-free water.

  • Quality Control: Assess RNA quality and quantity using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0) and an Agilent Bioanalyzer (RIN value > 8 is recommended).

This protocol is a summary based on the Illumina Stranded mRNA Prep guide.

  • mRNA Capture: Start with 25-1000 ng of total RNA. Capture poly-A containing mRNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. Prime the fragmented RNA for first-strand cDNA synthesis.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP instead of dTTP to achieve strand specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.

  • Adapter Ligation: Ligate indexing adapters to the ends of the adenylated cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends.

  • Library Purification and Quality Control: Purify the amplified library to remove primers and adapter dimers. Assess the library quality and concentration using a Bioanalyzer and Qubit fluorometer.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq).

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapped to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological processes and signaling pathways affected by this compound.

Validation Experiments
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design primers specific to the target genes identified from RNA-seq and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways Targeted by this compound

RNA-seq data analysis often reveals that this compound modulates several key signaling pathways implicated in cancer progression.

Erianin_Signaling_Pathways cluster_this compound cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits ERK ERK This compound->ERK Inhibits beta_catenin beta_catenin This compound->beta_catenin Inhibits Bax_Bcl2 Bax/Bcl-2 ratio This compound->Bax_Bcl2 Increases Akt Akt PI3K->Akt Akt->mTOR S6K S6K mTOR->S6K CAD CAD mTOR->CAD Proliferation Proliferation S6K->Proliferation Pyrimidine_Synthesis Pyrimidine Synthesis CAD->Pyrimidine_Synthesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b_inhibit GSK3b_inhibit Dsh->GSK3b_inhibit TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nucleus TCF_LEF->Proliferation Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis_outcome Apoptosis PARP_cleavage->Apoptosis_outcome Induces Pyrimidine_Synthesis->Proliferation

Figure 2: Key signaling pathways modulated by this compound in cancer cells.

This compound has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival. By downregulating these pathways, this compound can induce cell cycle arrest and apoptosis. Furthermore, this compound has been reported to suppress the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance and metastasis. The induction of apoptosis by this compound is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases.

Conclusion

The combination of RNA sequencing with robust validation experiments provides a powerful strategy for identifying the target genes and elucidating the mechanisms of action of anti-cancer compounds like this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize these techniques in the discovery and development of novel cancer therapeutics. The insights gained from such studies can facilitate the identification of predictive biomarkers and the design of more effective combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Erianin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Erianin, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has garnered significant interest for its potent anti-tumor properties.[1][2][3] However, its low water solubility and bioavailability present considerable challenges for researchers in preclinical in vitro studies.[2][4] This guide provides troubleshooting strategies and detailed protocols to help you overcome these challenges and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for dissolving this compound?

A1: The most common primary solvent for dissolving this compound is Dimethyl sulfoxide (DMSO). For in vitro assays, a high-concentration stock solution (e.g., 25 mM to 100 mM) is typically prepared in DMSO and stored at -20°C or -80°C. It is crucial to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.

Q2: My this compound precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common issue caused by the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous culture medium, the final DMSO concentration is often too low to keep the hydrophobic this compound in solution, causing it to precipitate.

Q3: What is the maximum final concentration of DMSO I should use in my cell culture?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. However, the tolerance can vary between cell lines. It is always recommended to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line and assay.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most prevalent, some studies have explored co-solvent systems to improve solubility, particularly for in vivo administration, which can be adapted for in vitro use. These often involve combinations of DMSO, polyethylene glycol (PEG300), Tween-80, or ethanol. However, the toxicity of these co-solvents on cultured cells must be carefully evaluated.

Troubleshooting Guide

Issue 1: Precipitate Forms Immediately Upon Dilution in Media
Possible Cause Solution
High Final Concentration This compound's aqueous solubility limit may be exceeded. Try preparing a serial dilution to determine the maximum soluble concentration in your specific medium.
Insufficient Mixing The concentrated stock is not dispersing quickly enough. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid, thorough mixing.
Temperature Difference Mixing cold stock with warm media can cause precipitation. Ensure both the this compound stock and the culture medium are at the same temperature (e.g., 37°C) before mixing.
Issue 2: Precipitate Forms Over Time During Incubation
Possible Cause Solution
Media Component Interaction Salts, proteins, or other components in the medium can reduce solubility. Test this compound's stability in a simpler buffer like PBS to see if media components are the issue.
pH Shift Cell metabolism can alter the pH of the medium, affecting compound solubility. Use a medium with a robust buffering system (e.g., containing HEPES) and monitor the pH.
Evaporation Water loss from the culture plate can increase the compound's effective concentration, leading to precipitation. Ensure proper humidification in the incubator and use sealed flasks or plates when possible.

Experimental Protocols & Data

Protocol 1: Standard Preparation of this compound Stock Solution

This protocol is suitable for most in vitro cell-based assays.

Materials:

  • This compound powder (>98% purity)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of this compound powder.

  • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • To aid dissolution, vortex the solution thoroughly. If needed, use an ultrasonic bath for short intervals or gently warm the solution to 37°C.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature or 37°C.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Perform an intermediate dilution step. For example, dilute the 100 mM stock 1:100 in pre-warmed medium to get a 1 mM intermediate solution.

  • Add the stock solution dropwise to the medium while gently swirling. Do not add the medium to the concentrated stock.

  • From this intermediate dilution, make the final dilutions to achieve the desired treatment concentrations (e.g., 10 nM to 100 nM).

  • Ensure the final DMSO concentration remains at a non-toxic level (e.g., <0.1%).

  • Use the final working solution immediately.

Solubility Data Summary

The following table summarizes reported solubility data for this compound in various solvent systems.

Solvent SystemReported Solubility / ConcentrationSolution AppearanceReference
DMSO 100 mg/mL (314.11 mM)Clear Solution (with ultrasound)
DMSO 63 mg/mL (197.88 mM)Clear Solution
10% DMSO in Saline 5 mg/mL (15.71 mM)Suspended Solution
10% DMSO, 40% PEG300, 5% Tween-80 in Saline ≥ 2.08 mg/mL (6.53 mM)Clear Solution
10% DMSO in 20% SBE-β-CD in Saline ≥ 2.08 mg/mL (6.53 mM)Clear Solution

Visual Guides

Experimental Workflow for this compound Solution Preparation

This diagram outlines the recommended workflow for preparing this compound solutions for in vitro experiments to minimize precipitation.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Critical Controls stock1 Weigh this compound Powder stock2 Dissolve in Anhydrous DMSO stock1->stock2 stock3 Vortex / Sonicate (Warm to 37°C if needed) stock2->stock3 stock4 Aliquot for Storage (-20°C / -80°C) stock3->stock4 work1 Thaw Stock & Warm Medium to 37°C stock4->work1 Retrieve Aliquot work2 Prepare Intermediate Dilution in Pre-warmed Medium work1->work2 work3 Add Stock Dropwise while Swirling work2->work3 work4 Prepare Final Dilutions for Experiment work3->work4 work5 Apply to Cells Immediately work4->work5 control1 Vehicle Control (Medium + Max DMSO %) work4->control1 control2 Visual Inspection for Precipitation work4->control2

Caption: Workflow for preparing this compound solutions.

Simplified Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways. One such pathway is the PI3K/Akt/mTOR axis, which is crucial for cell proliferation, survival, and metabolism. This compound inhibits this pathway, leading to apoptosis and suppression of tumor growth.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Apoptosis Apoptosis This compound->Apoptosis PI3K->Akt GSK3b GSK3β Akt->GSK3b mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Glycolysis Aerobic Glycolysis GSK3b->Glycolysis mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt pathway.

References

Erianin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Erianin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of this compound?

This compound, a promising natural compound with significant therapeutic potential, exhibits low bioavailability in vivo primarily due to two main factors:

  • Poor Water Solubility: this compound is poorly soluble in water, which limits its dissolution in physiological fluids and subsequent absorption in the gastrointestinal tract.[1][2][3]

  • Rapid Metabolism: The compound is subject to rapid metabolism and excretion, reducing the amount of active drug that reaches systemic circulation.[4][5]

These characteristics significantly hinder its clinical application and necessitate the development of advanced formulation strategies to improve its therapeutic efficacy.

Q2: What are the main strategies to overcome the low bioavailability of this compound?

Several strategies are being explored to enhance the bioavailability of this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating or loading this compound into various nanocarriers can improve its solubility, protect it from premature metabolism, and enhance its absorption. Examples include:

    • Dendritic Mesoporous Silica Nanospheres (DMSNs)

    • Polymer Nanoparticles

    • Liposomes

  • Structural Modification (Prodrugs and Derivatives): Synthesizing derivatives or prodrugs of this compound can alter its physicochemical properties to improve solubility and bioavailability.

  • Advanced Drug Delivery Systems: Utilizing novel drug delivery platforms can improve the therapeutic efficacy of this compound.

Troubleshooting Guides

Nanoformulation Issues
Problem Possible Cause Troubleshooting Steps
Low drug loading efficiency in Dendritic Mesoporous Silica Nanospheres (DMSNs). Pore size of DMSNs may not be optimal for this compound molecules.Synthesize DMSNs with varying pore sizes to determine the optimal size for maximum drug loading. For instance, DMSNs with pore sizes of 3.5 nm and 4.6 nm have been successfully used.
Inefficient loading method.Optimize the loading process by adjusting parameters such as drug-to-nanoparticle ratio, incubation time, and solvent system.
Inconsistent particle size and morphology of nanoformulations. Issues with the synthesis or formulation process.Strictly control reaction parameters such as temperature, stirring speed, and precursor concentrations. Characterize nanoparticles at each step using techniques like Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Aggregation of nanoparticles.Use appropriate stabilizing agents or surface modifications to prevent aggregation.
Premature drug release from nanocarriers in vitro. Instability of the nanocarrier in the release medium.Evaluate the stability of the nanoformulation in different physiological buffers. Modify the nanocarrier surface or composition to enhance stability.
Weak interaction between this compound and the nanocarrier.Enhance the interaction by modifying the surface chemistry of the nanocarrier or by using a different type of nanoparticle with stronger affinity for this compound.
In Vivo Experiment Issues
Problem Possible Cause Troubleshooting Steps
High variability in pharmacokinetic data. Inconsistent administration of the formulation.Ensure accurate and consistent dosing for all animals. For oral administration, ensure the formulation is homogenous. For intravenous administration, control the injection rate.
Physiological differences among animals.Use a sufficient number of animals per group to account for biological variability. Ensure animals are of similar age and weight.
Low in vivo efficacy despite promising in vitro results. Poor bioavailability of the administered formulation.Re-evaluate the formulation strategy. Consider alternative delivery routes or more advanced nanoformulations designed for enhanced absorption and reduced clearance.
Rapid clearance of the nanocarriers from circulation.Modify the surface of the nanocarriers with polymers like polyethylene glycol (PEG) to increase circulation time.
Observed toxicity or adverse effects in animal models. Toxicity of the nanocarrier material itself.Conduct thorough toxicity studies of the empty nanocarriers. Select biocompatible and biodegradable materials for nanoparticle synthesis.
High dose of this compound or formulation components.Perform dose-escalation studies to determine the maximum tolerated dose (MTD). Optimize the formulation to achieve therapeutic efficacy at a lower, non-toxic dose.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing this compound's efficacy and delivery.

Table 1: In Vitro Efficacy of this compound and its Formulations

FormulationCell LineIC50 ValueReference
Free this compoundHuman immortalized keratinocyte (HaCaT)Not specified, but E/DMSNs showed stronger effect
This compound-loaded DMSNs (E/DMSNs)Human immortalized keratinocyte (HaCaT)Significantly lower than free this compound
Free this compoundHepatocellular carcinoma (Huh7)37.3 nmol/L
Free this compoundTriple-negative breast cancer (MDA-MB-231)70.96 nM
Free this compoundTriple-negative breast cancer (EFM-192A)78.58 nM
Free this compoundBladder cancer (EJ)65.04 nM/L
Free this compoundHuman umbilical vein endothelial cells (HUVECs)EC50 34.1 ± 12.7 nM

Table 2: In Vivo Study Parameters of this compound Formulations

FormulationAnimal ModelDoseEfficacyReference
This compoundTumor-bearing mice20 mg/kgDramatically restrained tumor growth
This compoundMice with HePA tumorsNot specified50.82% tumor suppressor rate
This compoundMice with ESC tumorsNot specified51.96% tumor suppressor rate
This compoundXenografted human hepatoma Bel7402 and melanoma A375100 mg/kgModerate growth delay and significant vascular shutdown
This compoundLung cancer-bearing nude mice50, 100, 200 mg/kgInhibited lung cancer cell growth
This compoundBladder cancer xenograftNot specifiedDramatically reduced tumor growth
This compoundLung cancer xenograft (H460 cells)100 mg/kgNotably suppressed tumor growth

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Dendritic Mesoporous Silica Nanospheres (E/DMSNs)

This protocol is a generalized procedure based on methodologies described in the literature.

1. Synthesis of DMSNs:

  • Prepare a solution of cetyltrimethylammonium bromide (CTAB) in deionized water.
  • Add triethanolamine (TEA) as a catalyst and stir vigorously.
  • Slowly add tetraethyl orthosilicate (TEOS) as the silica source.
  • Allow the reaction to proceed for a set time to form the nanoparticles.
  • Collect the nanoparticles by centrifugation, wash with ethanol and water, and dry.
  • Remove the CTAB template by calcination or solvent extraction to create the mesoporous structure.

2. Loading of this compound into DMSNs:

  • Disperse the synthesized DMSNs in a solution of this compound in an appropriate organic solvent (e.g., ethanol or methanol).
  • Stir the mixture for 24-48 hours at room temperature to allow for drug loading into the pores.
  • Collect the this compound-loaded DMSNs (E/DMSNs) by centrifugation.
  • Wash the E/DMSNs with the solvent to remove any surface-adsorbed drug.
  • Dry the final product under vacuum.

3. Characterization:

  • Morphology and Size: Use Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
  • Particle Size Distribution: Use Dynamic Light Scattering (DLS).
  • Pore Size and Surface Area: Use Nitrogen adsorption-desorption analysis (BET).
  • Drug Loading Efficiency: Quantify the amount of this compound in the supernatant before and after loading using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualizations

experimental_workflow cluster_synthesis DMSN Synthesis cluster_loading This compound Loading cluster_characterization Characterization s1 CTAB + TEA Solution s2 Add TEOS s1->s2 s3 Nanoparticle Formation s2->s3 s4 Centrifugation & Washing s3->s4 s5 Template Removal s4->s5 l1 Disperse DMSNs in this compound Solution s5->l1 Synthesized DMSNs l2 Stir for 24-48h l1->l2 l3 Centrifugation & Washing l2->l3 l4 Drying l3->l4 c1 TEM / SEM (Morphology) l4->c1 E/DMSNs c2 DLS (Size Distribution) l4->c2 c3 BET (Pore Analysis) l4->c3 c4 HPLC / UV-Vis (Loading Efficiency) l4->c4

Caption: Workflow for the synthesis, loading, and characterization of this compound-loaded DMSNs.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest This compound This compound PI3K PI3K This compound->PI3K inhibits RAS RAS This compound->RAS inhibits CellCycle G2/M Arrest This compound->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis regulates Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis regulates

Caption: Simplified signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.

References

Erianin stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving erianin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C for up to 6 months or at -80°C for up to one year, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q2: How stable is this compound in cell culture medium at 37°C?

A2: Currently, there is limited published data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 at 37°C over extended periods (e.g., 24, 48, 72 hours). Pharmacokinetic studies in rats have shown that this compound has a relatively short half-life in plasma of approximately 1.6 hours, which may suggest potential instability in biological fluids.[1] However, stability in plasma does not directly equate to stability in cell culture medium.

Given the lack of specific data, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided in the Troubleshooting Guide below.

Q3: What are the primary signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and migration. The most frequently reported pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often suppressed by this compound treatment.[2][3][4][5]

Troubleshooting Guides

Issue: Inconsistent or weaker than expected biological effects of this compound in multi-day experiments.

Potential Cause: Degradation of this compound in the cell culture medium at 37°C over the course of the experiment.

Recommended Solution:

  • Assess this compound Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.

  • Replenish this compound: If significant degradation is observed (e.g., >15% loss within 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

  • Optimize Dosing Schedule: Based on the stability data, adjust the timing and frequency of this compound administration to maintain the desired effective concentration throughout the experiment.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in cell culture medium over time.

Materials:

  • This compound powder

  • DMSO

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (e.g., FBS)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Autosampler vials

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 100 nM).

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot and store it at -80°C until analysis. This will serve as your reference for 100% stability.

  • Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C incubator with 5% CO2.

  • Time Point Sampling: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots of the incubated solution and immediately store them at -80°C to halt any further degradation.

  • Sample Preparation for HPLC: Prior to analysis, thaw all samples (including the T=0 sample). If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to clarify the supernatant. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of this compound. The method should be able to separate this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

Data Presentation:

Summarize your findings in a table similar to the one below.

Time (hours)Mean Peak Area% this compound Remaining
0[Insert Value]100%
6[Insert Value][Calculate %]
12[Insert Value][Calculate %]
24[Insert Value][Calculate %]
48[Insert Value][Calculate %]
72[Insert Value][Calculate %]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (in DMSO) prep_work Prepare Working Solution (in Cell Culture Medium) prep_stock->prep_work t0 T=0 Sample (Store at -80°C) prep_work->t0 incubate Incubate at 37°C, 5% CO2 prep_work->incubate hplc_prep Prepare Samples for HPLC (e.g., Protein Precipitation) t0->hplc_prep tx Collect Samples at Time Points (Tx) (Store at -80°C) incubate->tx tx->hplc_prep hplc_run HPLC Analysis hplc_prep->hplc_run data_analysis Calculate % Remaining vs. T=0 hplc_run->data_analysis

Caption: Workflow for assessing this compound stability in cell culture medium.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Migration Cell Migration mTOR->Migration Promotes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes ERK->Apoptosis Inhibits ERK->Migration Promotes This compound This compound This compound->PI3K Inhibits This compound->RAF Inhibits This compound->MEK Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Erianin IC50 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in Erianin IC50 (half-maximal inhibitory concentration) values. This document provides a structured approach to troubleshooting, offering frequently asked questions, detailed protocols, and optimization strategies to enhance the reproducibility and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural bibenzyl compound extracted from the orchid Dendrobium chrysotoxum. It has demonstrated potent anti-tumor activities across a variety of cancer cell lines.[1][2] Its mechanisms of action are multi-faceted and include:

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[1][3]

  • Cell Cycle Arrest: It causes cells to accumulate in the G2/M phase of the cell cycle, thereby inhibiting proliferation.[1]

  • Induction of Autophagy and Ferroptosis: Besides apoptosis, this compound can also induce other forms of cell death, including autophagy and ferroptosis.

  • Modulation of Signaling Pathways: this compound impacts several key cancer-related signaling pathways, most notably by inhibiting the PI3K/Akt/mTOR pathway and activating the ROS/JNK signaling cascade.

Q2: Why are my this compound IC50 values different from published results?

Discrepancies in IC50 values are common in cell-based assays and are not unique to this compound. An IC50 value is not an absolute constant but is highly dependent on the experimental setup. Key factors that can cause variability include:

  • Cell-Specific Factors: Cell line type, passage number, cell health, and seeding density.

  • Assay Parameters: The type of viability assay used (e.g., MTT, CCK-8, CellTiter-Glo), duration of drug exposure, and the specific protocol followed.

  • Compound-Related Issues: Purity of the this compound batch, solubility in the culture medium, and stability over the incubation period.

  • Data Analysis: The curve-fitting model used to calculate the IC50 from the dose-response data.

Q3: What are the typical IC50 ranges for this compound in different cancer cell lines?

This compound generally exhibits high potency, with IC50 values often falling in the nanomolar range. However, these values can vary significantly depending on the cell line and the duration of the assay.

Cancer Type Cell Line IC50 (nM) Time (h)
Triple-Negative BreastMDA-MB-23170.9624
Triple-Negative BreastEFM-192A78.5824
Lung CancerH46061.3324
Lung CancerH129921.8924
Bladder CancerEJ65.0448

This table presents a selection of published IC50 values to illustrate the typical range.

Q4: Which signaling pathways are most affected by this compound?

This compound modulates a network of interconnected signaling pathways to exert its anti-cancer effects. The primary pathways identified are the PI3K/Akt/mTOR and the ROS/JNK pathways. Inhibition of the PI3K/Akt pathway suppresses cell survival and proliferation signals, while activation of the JNK pathway, often mediated by an increase in reactive oxygen species (ROS), promotes apoptosis.

Erianin_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits ROS ROS This compound->ROS induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest G2/M Arrest mTOR->CellCycleArrest JNK JNK ROS->JNK Caspases Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Core signaling pathways modulated by this compound.

Section 2: Troubleshooting Guide for Inconsistent IC50 Results

Use this guide to diagnose and resolve common issues leading to variability in your this compound experiments.

Troubleshooting_Workflow cluster_setup Experimental Setup Checks cluster_compound Compound-Specific Checks cluster_assay Assay-Specific Checks Start Inconsistent IC50 Results Check_Setup Review Experimental Setup Start->Check_Setup Check_Compound Investigate Compound Issues Check_Setup->Check_Compound Setup OK Cells Cell Health & Passage Check_Setup->Cells Density Seeding Density Check_Setup->Density Duration Treatment Duration Check_Setup->Duration Assay_Choice Assay Type Check_Setup->Assay_Choice Check_Assay Troubleshoot Specific Assay Check_Compound->Check_Assay Compound OK Solubility Solubility & Stability Check_Compound->Solubility Interference Assay Interference Check_Compound->Interference Consistent_Results Consistent Results Check_Assay->Consistent_Results Assay OK MTT_Issues MTT: High Background? Check_Assay->MTT_Issues Annexin_Issues Annexin V: False Positives? Check_Assay->Annexin_Issues

Caption: Logical workflow for troubleshooting IC50 variability.

Problem Area: Experimental Design & Setup

Q: My results are inconsistent between experiments. What should I check first?

A: Inter-experiment variability often stems from foundational aspects of cell culture and experimental setup.

Factor Potential Issue Recommended Action
Cell Health & Passage Senescence or altered genetics at high passage numbers can change drug sensitivity.Use cells within a consistent, low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.
Seeding Density Cell density affects growth rate and drug availability per cell, which can alter the apparent IC50.Optimize and standardize the initial cell seeding density for your specific cell line and assay duration.
Replicates & Controls Insufficient replication can lead to unreliable data. Missing controls make results uninterpretable.Always include a vehicle control (e.g., DMSO) and perform both technical and biological replicates for each experiment.
"Edge Effects" Wells on the perimeter of 96-well plates are prone to evaporation, concentrating the drug and affecting cell growth.Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Q: How does the choice of cell viability assay affect the IC50 value?

A: Different assays measure different cellular parameters, which can lead to different IC50 values.

Assay Type Principle Considerations for this compound
MTT / XTT Measures metabolic activity via mitochondrial dehydrogenase function.Can be affected by compounds that alter cellular metabolism or directly reduce the tetrazolium salt. A cell-free control is recommended.
CellTiter-Glo® Measures ATP levels, indicating the presence of metabolically active cells.Generally less prone to compound interference than MTT. Considered a robust endpoint for viability.
Trypan Blue / PI Measures membrane integrity (cell death).These are direct measures of cytotoxicity. Results may differ from metabolic assays if this compound is cytostatic at certain concentrations.
Problem Area: Compound-Specific Issues

Q: I'm having trouble with this compound solubility. Could this affect my results?

A: Yes. This compound has poor water solubility. If it precipitates in your culture medium, the actual concentration exposed to the cells will be lower and inconsistent, leading to unreliable IC50 values.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This compound is soluble in DMSO at approximately 30 mg/mL. Store stock solutions in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

  • Working Solution: When diluting the DMSO stock into aqueous culture medium, add the stock solution to the pre-warmed medium while vortexing gently to facilitate dispersion.

  • Final DMSO Concentration: Keep the final DMSO concentration in the culture medium low (ideally ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration.

  • Stability: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

Q: Could this compound be interfering with my MTT assay?

A: It is possible. Compounds with redox potential can chemically reduce the MTT reagent, leading to a false-positive signal (higher absorbance) that is independent of cell viability.

  • How to Check: Run a cell-free control. Add this compound at various concentrations to culture medium in a 96-well plate, add the MTT reagent, and measure absorbance. If you see a color change and an increase in absorbance, it indicates direct interference.

  • Solution: If interference is confirmed, switch to an alternative viability assay that is not based on tetrazolium reduction, such as the ATP-based CellTiter-Glo® assay or a direct cytotoxicity assay (e.g., LDH release).

Problem Area: Assay-Specific Troubleshooting

Q: My MTT assay has high background or inconsistent replicates. What's wrong?

Problem Possible Cause Solution
High Background - Contamination (bacterial/yeast).- Phenol red or other components in media reducing MTT.- Use sterile technique.- Use a phenol red-free medium for the MTT incubation step.- Include a "media only + MTT" blank and subtract its absorbance.
Low Absorbance - Cell number is too low.- Incubation time with MTT is too short.- Increase initial cell seeding density.- Increase MTT incubation time (some cells may require up to 24 hours).
Inconsistent Replicates - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Ensure a single-cell suspension before plating.- After adding the solubilization solvent (e.g., DMSO), shake the plate thoroughly on an orbital shaker or pipette up and down to ensure all crystals are dissolved.

Q: My Annexin V / PI apoptosis results are unclear. How can I improve them?

Problem Possible Cause Solution
High Annexin V+ in Control - Mechanical damage during cell harvesting.- Cells are overgrown or unhealthy.- For adherent cells, use a gentle detachment method like Accutase instead of harsh trypsinization.- Use healthy, log-phase cells for the experiment.
Weak or No Signal - Drug concentration or duration is insufficient to induce apoptosis.- Reagents are expired or degraded.- Perform a time-course and dose-response experiment to find optimal conditions.- Use a positive control (e.g., staurosporine) to confirm the assay is working.
Annexin V- / PI+ Cells - Indicates necrosis, not apoptosis.- Could be due to harsh experimental conditions (e.g., high drug or solvent concentration).- Re-evaluate your treatment conditions. Ensure the final DMSO concentration is non-toxic.
No Clear Separation - Incorrect instrument settings or compensation.- Cell aggregation.- Use single-stain controls (Annexin V only, PI only) to set proper voltages and compensation on the flow cytometer.- Ensure a single-cell suspension before staining; filter if necessary.

Section 3: Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework. Optimization of cell density and incubation times is crucial for each specific cell line.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat cells with serial dilutions of this compound Incubate2 4. Incubate for desired duration (e.g., 24-72h) Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate3 6. Incubate for 2-4h (formazan forms) Add_MTT->Incubate3 Solubilize 7. Add solubilization solvent (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance (~570 nm) Solubilize->Read

Caption: General experimental workflow for an MTT assay.

  • Cell Seeding: Seed adherent or suspension cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 18-24 hours to allow adherent cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.

    • For Suspension Cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and then add 100-150 µL of DMSO.

  • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This protocol is for flow cytometry and is based on a dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with this compound in 6-well plates for the desired time and concentration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method (e.g., Accutase or EDTA-based dissociation buffer). Avoid using trypsin , as it can damage the cell membrane.

    • Centrifuge the collected cells (300 x g for 5 minutes) and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The presence of Ca2+ in this buffer is critical for Annexin V binding.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).

    • Gently mix and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to the tube.

    • Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

    • Necrotic Cells: Annexin V- / PI+ (typically)

References

Erianin Technical Support Center: Troubleshooting and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Erianin. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a natural compound with multiple known targets. Recent studies have identified direct binding to the colchicine site of β-tubulin, leading to the inhibition of microtubule polymerization.[1] Additionally, kinase profiling has revealed that this compound directly inhibits CRAF and MEK1/2 kinases.[2] Due to its multi-target nature, it's crucial to consider the broader signaling impact in your experimental system.[3][4]

Q2: My cells are showing G2/M cell cycle arrest, but I am investigating this compound's effects on the MAPK pathway. Is this an off-target effect?

A2: Not necessarily. The observed G2/M phase arrest is a well-documented consequence of this compound's on-target effect on tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic collapse.[1] However, if your primary research question is focused solely on the MAPK pathway, the potent effect on the cell cycle could be considered a confounding variable. It is important to design experiments that can dissect these two effects, for example, by using concentrations of this compound that inhibit MAPK signaling without inducing significant cell cycle arrest, if possible.

Q3: I am observing significant cytotoxicity at nanomolar concentrations. How can I be sure this is due to my intended target and not off-target toxicity?

A3: this compound is known to be highly potent, with IC50 values in the nanomolar range across numerous cancer cell lines. To differentiate between on-target and off-target cytotoxicity, consider the following strategies:

  • Rescue Experiments: If you hypothesize a specific target (e.g., CRAF), try overexpressing a drug-resistant mutant of that target. If the cells are no longer sensitive to this compound, it suggests the cytotoxicity is on-target.

  • Orthogonal Compounds: Use a structurally different compound that targets the same protein or pathway. If it phenocopies the effect of this compound, it strengthens the evidence for an on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in intact cells. A shift in the thermal stability of your target protein upon this compound treatment provides strong evidence of binding.

Q4: I see conflicting reports in the literature about the pathways affected by this compound. Why is that?

A4: this compound's ability to engage multiple targets (polypharmacology) can lead to different predominant effects depending on the cellular context. The genetic background of the cell line, the expression levels of its various targets (e.g., tubulin isoforms, CRAF, MEK1/2, components of the PI3K/Akt pathway), and the concentration of this compound used can all influence the observed outcome. Therefore, it is critical to characterize the relevant pathways in your specific model system.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Suggested Solution
Unexpected Phenotype (e.g., altered cell morphology, unexpected pathway activation) This compound is simultaneously engaging multiple targets. For example, if studying its anti-angiogenic effects (related to VEGFR signaling), its potent inhibition of tubulin polymerization could be the primary driver of observed changes in cell shape.1. Dose-Response Analysis: Perform a detailed dose-response curve for your primary target and the unexpected phenotype. A significant difference in EC50/IC50 values may suggest an off-target effect. 2. Time-Course Experiment: Analyze the kinetics of on-target vs. off-target pathway modulation. 3. Target Knockdown/Knockout: Use siRNA or CRISPR to deplete the suspected off-target protein and see if the unexpected phenotype is abolished.
Inconsistent Results Across Different Cell Lines Cell lines may have varying expression levels of this compound's different targets. For instance, a cell line with high tubulin expression might be more sensitive to its anti-mitotic effects, while one with a mutated RAS gene might be more sensitive to its inhibition of the MAPK pathway via CRAF/MEK1/2.1. Characterize Your Cell Lines: Perform baseline Western blots to determine the protein levels of key this compound targets (β-tubulin, CRAF, MEK1/2, p-Akt, p-ERK) in the cell lines you are using. 2. Confirm Target Engagement: Use CETSA to confirm that this compound is engaging the intended target in each cell line.
Lack of Expected Phenotype Despite Confirmed Target Inhibition Cellular compensatory mechanisms or pathway redundancy may be masking the effect of inhibiting a single target. This compound's simultaneous modulation of other pathways could also counteract the expected outcome.1. Probe Downstream Markers: Ensure that the inhibition of your primary target is leading to the expected downstream signaling changes. 2. Use Sensitized Backgrounds: Employ cell lines that are known to be highly dependent on your target pathway. 3. Consider Combination Treatments: If a feedback loop is suspected, co-treat with an inhibitor of the compensatory pathway.

Quantitative Data Summary

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay Type
H460Lung Cancer61.3324CCK-8
H1299Lung Cancer21.8924CCK-8
MDA-MB-231Triple-Negative Breast Cancer70.9624MTT
EFM-192ATriple-Negative Breast Cancer78.5824MTT
EJBladder Cancer65.0448Not Specified
K562Leukemia14.1372Not Specified
HL-60Leukemia38.0024Not Specified
143BOsteosarcoma40.9748Not Specified
MG63.2Osteosarcoma44.2648Not Specified

This table is a summary of data from multiple sources and experimental conditions may vary.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to a target protein (e.g., CRAF, MEK1/2) in intact cells.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification of Lysates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration for all samples using a BCA assay.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a primary antibody specific for the target protein.

    • Use an appropriate secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the non-heated control (or lowest temperature). Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and this compound-treated samples. A rightward shift in the curve for the this compound-treated sample indicates stabilization and target engagement.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (100 mM).

    • Prepare various concentrations of this compound and a vehicle control (DMSO). A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Assay Setup:

    • Work on ice to prevent premature tubulin polymerization.

    • In a pre-chilled 96-well plate, add the general tubulin buffer.

    • Add the test compounds (this compound, controls) to the appropriate wells.

    • Add the tubulin solution to all wells.

    • To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance (OD340) versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates that this compound inhibits tubulin polymerization.

Visualizations

Erianin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K CRAF CRAF Receptor_Tyrosine_Kinases->CRAF This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Akt Akt This compound->Akt Inhibits Phosphorylation This compound->CRAF Inhibits MEK MEK This compound->MEK Inhibits Tubulin->Microtubules Polymerization CellCycleArrest CellCycleArrest Microtubules->CellCycleArrest PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation CRAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Complex Regulation Off_Target_Troubleshooting_Workflow start Start: Unexpected Experimental Result q1 Is the phenotype dose-dependent? start->q1 a1_yes Compare EC50 of phenotype to IC50 of on-target inhibition q1->a1_yes Yes a1_no Result may be an artifact or not compound-related q1->a1_no No q2 Are EC50/IC50 values significantly different? a1_yes->q2 a2_yes Strongly suggests Off-Target Effect q2->a2_yes Yes a2_no Likely On-Target Effect (or off-target with similar potency) q2->a2_no No validate Validate with Orthogonal Methods a2_yes->validate a2_no->validate method1 Target Knockdown (siRNA/CRISPR) validate->method1 method2 Structurally Different Inhibitor validate->method2 method3 Target Engagement Assay (CETSA) validate->method3 CETSA_Workflow step1 1. Treat intact cells (Vehicle vs. This compound) step2 2. Heat Challenge (Temperature Gradient) step1->step2 step3 3. Cell Lysis (Freeze-Thaw) step2->step3 step4 4. Centrifugation (Pellet Aggregated Proteins) step3->step4 step5 5. Collect Supernatant (Soluble Protein Fraction) step4->step5 step6 6. Western Blot (Probe for Target Protein) step5->step6 step7 7. Data Analysis (Plot Melting Curves) step6->step7 result Result: Shift in Thermal Stability = Target Engagement step7->result

References

Technical Support Center: Managing Erianin-Induced Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Erianin. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural bibenzyl compound extracted from the traditional Chinese medicine Dendrobium chrysotoxum. Its primary anticancer mechanism involves inducing various forms of cellular stress, leading to apoptosis, autophagy, ferroptosis, and cell cycle arrest in a wide range of cancer cell lines.[1][2][3]

Q2: What are the key cellular stress responses induced by this compound?

A2: this compound is known to induce multiple cellular stress responses, including:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This compound can activate both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[2]

  • Autophagy: A cellular process of self-digestion of damaged organelles and proteins. This compound has been shown to induce autophagy in cancer cells, which can sometimes contribute to cell death.[4]

  • Ferroptosis: An iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER, leading to the unfolded protein response (UPR) and potentially apoptosis.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.

  • Cell Cycle Arrest: this compound can halt the cell cycle at various phases, most commonly the G2/M or G0/G1 phase, preventing cancer cell proliferation.

Q3: Which signaling pathways are primarily affected by this compound?

A3: this compound modulates several key signaling pathways involved in cell survival, proliferation, and death. These include:

  • ROS/JNK Signaling Pathway: this compound treatment often leads to increased intracellular ROS levels, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of apoptosis and autophagy.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of this compound, and its modulation can contribute to apoptosis.

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound is cell-line dependent but generally falls within the nanomolar (nM) range. IC50 values (the concentration that inhibits 50% of cell growth) are often below 100 nM for many cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q5: How should I prepare and store this compound for in vitro use?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CCK-8)

Q: My cell viability results are inconsistent, showing high variability between replicates.

A: High variability in cell viability assays can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Uneven Cell Seeding:

    • Problem: Inconsistent number of cells plated in each well.

    • Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. Use reverse pipetting for better accuracy. Avoid letting the cell suspension sit for extended periods, as cells can settle.

  • Edge Effects:

    • Problem: Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Pipetting Errors:

    • Problem: Inaccurate pipetting of this compound or assay reagents.

    • Solution: Ensure your pipettes are calibrated regularly. Use fresh pipette tips for each replicate and condition to prevent cross-contamination.

  • Incomplete Reagent Mixing:

    • Problem: The assay reagent (e.g., MTT, CCK-8) is not uniformly distributed in the well.

    • Solution: After adding the reagent, gently tap the plate or use an orbital shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer.

Q: I am not observing a clear dose-dependent decrease in cell viability with increasing this compound concentrations.

A: An inconsistent or absent dose-response curve can be due to several issues:

  • Incorrect Drug Dilutions:

    • Problem: Errors in preparing the serial dilutions of this compound.

    • Solution: Prepare fresh serial dilutions for each experiment. Double-check your calculations and pipetting technique.

  • Drug Instability:

    • Problem: this compound may degrade in the culture medium over the incubation period.

    • Solution: Check the stability of this compound in your specific culture medium and incubation conditions. Consider preparing fresh dilutions just before use.

  • Sub-optimal Incubation Time:

    • Problem: The duration of this compound treatment may be too short to induce a significant effect.

    • Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your cell line.

  • Cell Line Resistance:

    • Problem: The cell line you are using may be inherently resistant to this compound's mechanism of action.

    • Solution: Consider using a different cell line known to be sensitive to this compound or investigate potential resistance mechanisms in your current cell line.

Apoptosis Assays (e.g., Annexin V/PI Staining)

Q: I am observing a high percentage of Annexin V positive cells in my negative control (untreated) sample.

A: High background apoptosis can obscure the effects of this compound. Here are some potential causes and solutions:

  • Unhealthy Cells:

    • Problem: Cells were stressed or dying before the experiment began.

    • Solution: Use cells from a healthy, exponentially growing culture. Avoid using cells that are over-confluent or have been in culture for too many passages.

  • Harsh Cell Handling:

    • Problem: Excessive centrifugation speeds, vigorous pipetting, or prolonged exposure to trypsin can damage cell membranes and lead to false-positive Annexin V staining.

    • Solution: Handle cells gently throughout the staining procedure. Use a lower centrifugation speed (e.g., 300-400 x g) and avoid excessive vortexing.

  • Reagent Issues:

    • Problem: The Annexin V binding buffer may be improperly prepared, or the reagents may have degraded.

    • Solution: Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Use fresh reagents and perform a positive control (e.g., treating cells with a known apoptosis inducer) to validate the assay.

Q: I don't see an increase in apoptosis after this compound treatment, even though cell viability is reduced.

A: A lack of detectable apoptosis despite decreased cell viability suggests that another form of cell death might be occurring, or the timing of the assay is not optimal.

  • Alternative Cell Death Mechanisms:

    • Problem: this compound may be inducing other forms of cell death, such as necroptosis or ferroptosis, which are not detected by Annexin V staining.

    • Solution: Investigate other cell death pathways. For ferroptosis, you can measure lipid ROS accumulation or the expression of key regulatory proteins like GPX4.

  • Incorrect Assay Timing:

    • Problem: Apoptosis is a dynamic process. The time point you chose for analysis might be too early or too late to detect the peak of apoptosis.

    • Solution: Perform a time-course experiment to identify the optimal time point for apoptosis detection after this compound treatment.

  • Insufficient Drug Concentration:

    • Problem: The concentration of this compound used may not be sufficient to induce a significant level of apoptosis.

    • Solution: Refer to the dose-response data from your cell viability assays and consider using a concentration at or above the IC50 value.

Western Blotting

Q: I am having trouble detecting phosphorylated proteins in key signaling pathways (e.g., p-Akt, p-JNK) after this compound treatment.

A: Detecting phosphorylated proteins can be challenging. Here are some troubleshooting tips:

  • Sub-optimal Lysis Buffer:

    • Problem: The lysis buffer does not contain phosphatase inhibitors, leading to the dephosphorylation of your target proteins.

    • Solution: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve the phosphorylation status of proteins.

  • Timing of Cell Lysis:

    • Problem: The phosphorylation event you are trying to detect may be transient.

    • Solution: Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h) after this compound treatment to capture the peak of phosphorylation.

  • Low Protein Abundance:

    • Problem: The phosphorylated form of the protein may be present at very low levels.

    • Solution: Increase the amount of protein loaded onto the gel. You may also need to use a more sensitive ECL substrate for detection.

  • Antibody Issues:

    • Problem: The primary antibody may not be specific or sensitive enough for your target.

    • Solution: Ensure you are using an antibody validated for Western blotting and specific for the phosphorylated form of your protein of interest. Titrate the antibody to find the optimal concentration.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment Duration (hours)
H460Lung Cancer61.3324
H1299Lung Cancer21.8924
143BOsteosarcoma58.1924
MG63.2Osteosarcoma88.6924
MDA-MB-231Breast Cancer70.96Not specified
EFM-192ABreast Cancer78.58Not specified
PANC-1Pancreatic Cancer~10,00024
ASPC-1Pancreatic Cancer~5,00024
Huh7Liver Cancer37.348
EJBladder Cancer65.0448

Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflow Diagrams

Erianin_Signaling_Pathways This compound-Induced Cellular Stress Signaling Pathways cluster_ROS_JNK ROS/JNK Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway This compound This compound ROS ROS This compound->ROS induces PI3K PI3K This compound->PI3K inhibits JNK JNK ROS->JNK activates cJun cJun JNK->cJun phosphorylates Apoptosis_Autophagy Apoptosis_Autophagy cJun->Apoptosis_Autophagy induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival_Proliferation Cell_Survival_Proliferation mTOR->Cell_Survival_Proliferation promotes Experimental_Workflow General Experimental Workflow for Studying this compound's Effects start Cell Culture treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability cell_death Cell Death Analysis treatment->cell_death cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathways) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) cell_death->apoptosis ferroptosis Ferroptosis Assay (Lipid ROS, GPX4) cell_death->ferroptosis apoptosis->data_analysis ferroptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Technical Support Center: Working with Erianin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to this compound's low aqueous solubility and prevent its precipitation during your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues encountered when preparing and using this compound in aqueous solutions, particularly in cell culture media.

Problem 1: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.

This is a frequent issue known as "solvent shock," which occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution.

Potential Cause Recommended Solution
High Final Concentration The desired concentration of this compound may exceed its solubility limit in the final aqueous solution. Try using a lower final concentration. It is advisable to perform a serial dilution to determine the maximum soluble concentration in your specific medium.
"Solvent Shock" The rapid change in solvent polarity causes the compound to crash out of solution. To avoid this, prepare an intermediate dilution of your this compound stock in pre-warmed (e.g., 37°C) buffer or medium. Add this intermediate dilution dropwise to the final volume of pre-warmed aqueous solution while gently vortexing or swirling to ensure rapid and thorough mixing.
Temperature Difference Mixing a cold stock solution with a warm aqueous solution can decrease solubility. Ensure both your this compound stock solution and your aqueous buffer or medium are at the same temperature (e.g., 37°C) before mixing.
Media Components Salts, proteins, and other components in complex media can interact with this compound and reduce its solubility. Test this compound's solubility in a simpler buffer like PBS to determine if media components are contributing to the precipitation.

Problem 2: this compound solution appears clear initially but forms a precipitate over time (e.g., during incubation).

This delayed precipitation can be caused by changes in the solution's properties or the stability of the compound under experimental conditions.

Potential Cause Recommended Solution
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, which may affect this compound's solubility. Use a medium with a robust buffering system, such as one containing HEPES, and monitor the pH of your culture throughout the experiment.
Compound Instability This compound may not be stable in the aqueous environment over long incubation periods at 37°C. Consider preparing fresh solutions immediately before use. If long-term stability is required, a formal stability study in your specific buffer or medium is recommended.
Evaporation Evaporation of the medium in the incubator can increase the concentration of this compound and other components, leading to precipitation. Ensure proper humidification in your incubator and use appropriate seals on your cultureware.
Interaction with Cellular Components This compound might bind to or be metabolized by cells, leading to the formation of insoluble byproducts. This is a complex issue that may require cell-free assay systems to investigate further.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3] For in vivo studies, co-solvent systems are often necessary.

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments.

Q3: Are there any alternative methods to improve this compound's solubility without using high concentrations of organic solvents?

A3: Yes, several methods can be employed:

  • Co-solvent Systems: Formulations combining multiple solvents can enhance solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween-80 can aid in solubilization.

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility and delivery.

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] It is recommended to prepare fresh working solutions from the stock for each experiment.

Data Presentation: this compound Solubilization Methods

The following table summarizes various solvent systems that have been used to dissolve this compound.

Solvent System Achieved Concentration Observation Source
10% DMSO, 90% Saline5 mg/mL (15.71 mM)Suspended solution; requires sonicationMedchemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.53 mM)Clear solutionMedchemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.53 mM)Clear solutionMedchemExpress
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.53 mM)Clear solutionMedchemExpress

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Cell Culture

This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[1]

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile tube, dilute the 10 mM this compound stock solution 1:100 in the pre-warmed medium to create a 100 µM intermediate solution.

    • Mix gently by flicking the tube or brief vortexing.

  • Prepare the Final Working Solution:

    • Add the required volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 100 nM, add 1 µL of the 100 µM intermediate solution to 1 mL of medium).

    • Gently mix before adding to your cells.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation

This method aims to enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Ethanol or another suitable organic solvent for this compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and vacuum flask)

  • Lyophilizer (optional, for drying)

Procedure:

  • Dissolve the Cyclodextrin:

    • In a beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a clear solution. The molar ratio of this compound to cyclodextrin is typically 1:1 or 1:2.

  • Dissolve this compound:

    • In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the Complex:

    • Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become cloudy as the complex precipitates.

  • Isolate the Complex:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

    • Wash with a small amount of the organic solvent used for this compound to remove any uncomplexed this compound.

  • Dry the Complex:

    • Dry the resulting powder in a vacuum oven or by lyophilization until a constant weight is achieved.

  • Characterization and Solubility Testing:

    • The dried this compound-cyclodextrin complex can be characterized by techniques such as DSC, XRD, and FTIR to confirm complex formation.

    • The solubility of the complex in water or buffer should be determined and compared to that of free this compound.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow start This compound Precipitation Observed check_initial Immediate or Delayed Precipitation? start->check_initial immediate Immediate Precipitation check_initial->immediate Immediate delayed Delayed Precipitation check_initial->delayed Delayed cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_delayed1 pH Shift in Media? delayed->cause_delayed1 solution_immediate1 Lower Final Concentration cause_immediate1->solution_immediate1 Yes cause_immediate2 Solvent Shock? cause_immediate1->cause_immediate2 No end_node Precipitation Resolved solution_immediate1->end_node solution_immediate2 Prepare Intermediate Dilution cause_immediate2->solution_immediate2 Yes cause_immediate3 Temperature Difference? cause_immediate2->cause_immediate3 No solution_immediate2->end_node solution_immediate3 Equilibrate Temperatures cause_immediate3->solution_immediate3 Yes solution_immediate3->end_node solution_delayed1 Use HEPES Buffered Media cause_delayed1->solution_delayed1 Yes cause_delayed2 Compound Instability? cause_delayed1->cause_delayed2 No solution_delayed1->end_node solution_delayed2 Prepare Fresh Solutions cause_delayed2->solution_delayed2 Yes cause_delayed3 Evaporation? cause_delayed2->cause_delayed3 No solution_delayed2->end_node solution_delayed3 Ensure Proper Humidification cause_delayed3->solution_delayed3 Yes solution_delayed3->end_node

Caption: A step-by-step guide to diagnosing and resolving this compound precipitation issues.

Signaling Pathways Affected by this compound

This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway

This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell proliferation and survival that can be inhibited by this compound.

MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.

ROS/JNK Signaling Pathway

This compound can induce the production of reactive oxygen species (ROS), leading to the activation of the JNK signaling pathway, which is involved in apoptosis and autophagy.

ROS_JNK_Pathway This compound This compound ROS ROS Production This compound->ROS JNK JNK ROS->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis & Autophagy cJun->Apoptosis

Caption: this compound-induced activation of the ROS/JNK pathway leading to cell death.

References

Erianin Technical Support Center: Troubleshooting Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Erianin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and reproducibility issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed troubleshooting for specific issues that may arise during your experiments with this compound.

FAQ 1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?

Answer: It is well-documented that the half-maximal inhibitory concentration (IC50) of this compound varies considerably among different cancer cell lines. This variability is attributed to the diverse genetic backgrounds and signaling pathway dependencies of the cancer cells. This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy, by modulating several signaling pathways such as PI3K/Akt, MAPK/ERK, and ROS/JNK.[1][2][3][4][5] The predominant pathway in a specific cell line will influence its sensitivity to this compound.

Troubleshooting Guide:

  • Cell Line Characterization: Before starting your experiment, ensure you have a thorough understanding of the key signaling pathways that are dysregulated in your chosen cell line. This will help in interpreting your results.

  • Positive Controls: Use a well-characterized positive control for the pathway you are investigating to ensure your assay is performing as expected.

  • Consistent Cell Culture Practices: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence cellular response to treatment.

FAQ 2: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer: this compound has poor water solubility, which can be a source of experimental variability. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.

Troubleshooting Guide:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Note that moisture-absorbing DMSO can reduce solubility.

  • Working Solution Preparation: When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Solubility Check: After dilution, visually inspect the medium to ensure there is no precipitation. If precipitation occurs, you may need to sonicate the solution or prepare a fresh dilution from the stock.

  • In Vivo Formulations: For in vivo studies, this compound can be dissolved in a mixture of solvents. One protocol suggests dissolving this compound in 50% dimethyl sulfoxide. Another suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.

FAQ 3: My experimental results with this compound are not consistent. What are the potential sources of this irreproducibility?

Answer: In addition to the factors mentioned above, several other variables can contribute to a lack of reproducibility in this compound experiments. This compound's stability can be a concern, and its effects are often dose- and time-dependent.

Troubleshooting Guide:

  • Compound Quality: Ensure you are using high-purity this compound. Purity can be verified by HPLC.

  • Storage and Handling: this compound powder should be stored at -20°C for long-term stability. As mentioned, stock solutions should be aliquoted and stored at -80°C. Avoid exposing the compound to light for extended periods.

  • Dose-Response and Time-Course Experiments: It is crucial to perform thorough dose-response and time-course studies for each new cell line or experimental system to determine the optimal concentration and incubation time.

  • Assay-Specific Variability: Different assays can have inherent variability. For example, in cell viability assays, the seeding density of cells can significantly impact the results. Ensure your protocols are standardized and followed meticulously.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines. This data highlights the variability discussed in FAQ 1.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineIC50 (nM)Incubation Time (h)Assay
MDA-MB-23170.9624MTT
EFM-192A78.5824MTT

Data sourced from

Table 2: IC50 Values of this compound in Osteosarcoma Cell Lines

Cell LineIC50 (nM) at 24hIC50 (nM) at 48hIC50 (nM) at 72hAssay
143B58.1940.9726.77CCK-8
MG63.288.6944.2617.20CCK-8

Data sourced from

Table 3: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineIC50 (nM)Incubation Time (h)Assay
H46061.3324CCK-8
H129921.8924CCK-8

Data sourced from

Table 4: IC50 Values of this compound in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay
HepG2Liver Cancer43.6924Not Specified
SMMC-7721Liver Cancer81.0224Not Specified
EJBladder Cancer65.0448Not Specified

Data sourced from

Key Experimental Protocols

Below are detailed methodologies for common experiments performed with this compound.

1. Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells (e.g., H460, H1299) in 96-well plates at a density of 2 x 10⁴ cells per well. For other cell lines like KU-19–19 and RT4, a density of 5 x 10³ cells/well is used. Allow cells to adhere and grow for 24 hours.

  • Treatment: Add this compound at various concentrations (e.g., 0, 12.5, 25, 50, 100, 200 nM) to the wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Replace the culture medium with fresh serum-free medium containing 10% CCK-8 solution.

  • Final Incubation: Incubate for an additional 2-4 hours.

  • Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 6 x 10⁵ cells/well) and treat with desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Staining: Resuspend the cells in 100-200 µL of 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate in the dark at room temperature for 10-15 minutes.

  • Analysis: Add 200-400 µL of 1x binding buffer and analyze the cells by flow cytometry.

3. Western Blotting

  • Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA or BSA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inoculate cancer cells (e.g., 4 x 10⁶ H460 cells) into nude mice.

  • Treatment: Once tumors are established, administer this compound intraperitoneally. Dosages can range from 50 mg/kg to 200 mg/kg. A dosage of 100 mg/kg has been used for bladder cancer xenografts.

  • Tumor Measurement: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for markers like Ki67, or western blotting.

Visualizing this compound's Mechanisms of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.

erianin_signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros_jnk ROS/JNK Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT3 Pathway cluster_outcomes Cellular Outcomes This compound This compound pPI3K p-PI3K This compound->pPI3K ROS ROS This compound->ROS pMEK p-MEK1/2 This compound->pMEK pJAK2 p-JAK2 This compound->pJAK2 pAkt p-Akt pPI3K->pAkt pmTOR p-mTOR pAkt->pmTOR Apoptosis Apoptosis pmTOR->Apoptosis CellCycleArrest G2/M Arrest pmTOR->CellCycleArrest pJNK p-JNK ROS->pJNK pcJun p-c-Jun pJNK->pcJun pcJun->Apoptosis Autophagy Autophagy pcJun->Autophagy pERK p-ERK1/2 pMEK->pERK pERK->Apoptosis pSTAT3 p-STAT3 pJAK2->pSTAT3 pSTAT3->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.

experimental_workflow start Start: Hypothesis Formulation cell_culture Cell Culture & Maintenance start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment invitro_assays In Vitro Assays treatment->invitro_assays viability Cell Viability (CCK-8, MTT) invitro_assays->viability apoptosis Apoptosis (Annexin V, DAPI) invitro_assays->apoptosis cell_cycle Cell Cycle (Flow Cytometry) invitro_assays->cell_cycle protein_analysis Protein Analysis (Western Blot) invitro_assays->protein_analysis invivo_studies In Vivo Studies (Xenograft Model) invitro_assays->invivo_studies data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis invivo_studies->data_analysis end Conclusion data_analysis->end

Caption: A general experimental workflow for investigating the effects of this compound.

troubleshooting_flowchart start Inconsistent/Unexpected Results check_reagents Check Reagent Quality & Storage (this compound purity, solvent freshness) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, incubation times, cell density) start->check_protocol check_culture Verify Cell Culture Conditions (Passage number, contamination) start->check_culture reagent_ok Reagents OK check_reagents->reagent_ok Good reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found protocol_ok Protocol Standardized check_protocol->protocol_ok Good protocol_issue Optimize Protocol (Dose-response/Time-course) check_protocol->protocol_issue Issue Found culture_ok Culture Consistent check_culture->culture_ok Good culture_issue Use New Cell Stock check_culture->culture_issue Issue Found rerun Re-run Experiment reagent_ok->rerun protocol_ok->rerun culture_ok->rerun reagent_issue->rerun protocol_issue->rerun culture_issue->rerun

Caption: A logical flowchart for troubleshooting common experimental issues with this compound.

References

Selecting appropriate negative controls for Erianin studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Erianin in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select and implement appropriate negative controls, ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most fundamental negative control for an in vitro this compound experiment?

A1: The most critical negative control is the vehicle control . This compound is typically dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, before being added to cell culture media.[1][2] The vehicle control consists of treating cells with the same final concentration of the solvent used to dissolve this compound, but without this compound itself.[1][2] This allows you to distinguish the effects of this compound from any potential effects of the solvent.

Q2: What concentration of vehicle (e.g., DMSO) is considered safe for most cell lines?

A2: The final concentration of the vehicle should be kept to a minimum, ideally at or below 0.5% (v/v) in the cell culture medium.[3] However, cell line sensitivity to solvents can vary significantly. It is crucial to perform a vehicle toxicity test to determine the maximum concentration that does not affect the viability or morphology of your specific cell line.

Q3: My vehicle control is showing toxicity or unexpected biological effects. What should I do?

A3: This is a common issue that can compromise your experimental results. Refer to the troubleshooting guide below for a step-by-step approach to address this problem. Key steps include reducing the vehicle concentration, testing alternative solvents, and ensuring the purity of your reagents.

Q4: How can I be sure that the observed effects are specific to this compound and not due to off-target effects of its chemical structure?

A4: This is a critical consideration, especially when working with natural products which can be complex and have multiple targets. To address this, you can consider using an inactive structural analog of this compound as a negative control, if available. This would be a molecule with a very similar chemical structure to this compound but known to be biologically inactive against your target of interest. This type of control helps to demonstrate that the observed effects are due to the specific pharmacophore of this compound and not just a general property of its chemical class.

Q5: What are appropriate negative controls for a Western blot experiment analyzing this compound-induced apoptosis?

A5: For Western blotting to detect apoptotic markers like cleaved PARP or cleaved caspase-3, you should include the following controls:

  • Vehicle Control: To ensure that the solvent is not inducing apoptosis.

  • Untreated Control: Cells that have not been treated with either this compound or the vehicle. This serves as a baseline for normal protein expression.

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Q6: What negative controls are necessary for a qPCR experiment studying this compound's effect on cell cycle gene expression?

A6: In a qPCR experiment, in addition to your vehicle-treated samples, you need several quality control checks:

  • No-Template Control (NTC): This contains all the qPCR reagents except the cDNA template. It is used to detect any DNA contamination in your reagents.

  • No-Reverse-Transcriptase Control (-RT): This is a sample where the reverse transcriptase enzyme was omitted during cDNA synthesis. It helps to detect any genomic DNA contamination in your RNA samples.

  • Endogenous Control: One or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) should be used for normalization of your target gene expression data.

Troubleshooting Guide: Vehicle Control Issues

Unexpected effects in your vehicle control group can invalidate your experimental findings. This guide provides a systematic approach to troubleshooting these issues.

Logical Flow for Troubleshooting Vehicle Control Issues```dot

G start Start: Unexpected effect in vehicle control q1 Is the vehicle concentration ≤ 0.5%? start->q1 action1 Reduce vehicle concentration and repeat toxicity test q1->action1 No q2 Have you tested for mycoplasma contamination? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Test for mycoplasma contamination q2->action2 No q3 Is the solvent of high purity (e.g., cell culture grade)? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Use high-purity, sterile-filtered solvent q3->action3 No q4 Is your cell line known to be sensitive to this solvent? q3->q4 Yes a3_yes Yes a3_no No action3->q3 action4 Test an alternative vehicle (e.g., ethanol, water if possible) q4->action4 Yes end_persist Problem persists. Re-evaluate experimental setup and consult literature. q4->end_persist No a4_yes Yes a4_no No end_ok Problem likely resolved. Proceed with experiments. action4->end_ok

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Selecting Negative Controls

The following workflow provides a general guide for selecting appropriate negative controls for your this compound experiments.

G start Start: Plan this compound Experiment step1 Identify solvent for this compound (e.g., DMSO) start->step1 step2 Perform Vehicle Toxicity Assay step1->step2 step3 Determine Max Safe Vehicle Concentration step2->step3 step4 Define Experimental Groups step3->step4 groups Untreated Control Vehicle Control This compound Treatment Group(s) Positive Control (Assay Dependent) step4->groups step5 Consider Specificity Controls groups->step5 step6 Include Inactive Analog (if available) step5->step6 Yes step7 Perform Experiment step5->step7 No step6->step7

Caption: Workflow for selecting appropriate negative controls.

References

Technical Support Center: Troubleshooting Autofluorescence in Erianin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my experiments with this compound-treated cells?

A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of your specific fluorescent signals. In the context of this compound treatment, you might observe increased background fluorescence for several reasons:

  • Cellular Stress: this compound induces cellular processes like apoptosis and autophagy, which can alter the cellular environment and increase the levels of endogenous fluorophores.[1][2][3]

  • Endogenous Fluorophores: Molecules like NADH, riboflavin, and collagen are naturally present in cells and contribute to autofluorescence, primarily in the blue and green spectra.[4]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts.

This background "noise" can mask the true signal from your fluorescent probes, leading to inaccurate quantification and false-positive results.

Q2: Is this compound itself fluorescent?

Q3: How can I determine the source of the high background fluorescence in my this compound experiment?

A3: To pinpoint the source of autofluorescence, it is crucial to include the proper controls in your experiment. Here is a table outlining essential controls:

Control SamplePurpose
Unstained, untreated cells To determine the baseline autofluorescence of your cells.
Unstained, this compound-treated cells To assess if this compound treatment alone increases cellular autofluorescence or if this compound itself is contributing to the signal.
Stained, untreated cells To evaluate the signal from your fluorescent probe in the absence of the drug.
Stained, this compound-treated cells Your experimental sample.
Secondary antibody only (if applicable) To check for non-specific binding of the secondary antibody.

By comparing the fluorescence intensity across these control groups, you can systematically identify the primary source of the background signal.

Troubleshooting Guides

Issue 1: High background fluorescence in fluorescence microscopy.

If you are observing high background in your immunofluorescence or other fluorescence microscopy experiments with this compound-treated cells, consider the following troubleshooting steps:

Potential Cause & Solution

Potential CauseRecommended Solution
Cellular Autofluorescence Select fluorophores that emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5) to avoid the typical blue/green autofluorescence from endogenous molecules like NADH and flavins.
Fixation-Induced Autofluorescence Reduce the concentration of the fixative (e.g., use 1-2% paraformaldehyde instead of 4%). Minimize the fixation time to the shortest duration necessary to preserve cell morphology. Consider alternative fixatives like ice-cold methanol or ethanol, especially for cell surface markers.
This compound-Induced Autofluorescence Run an "this compound only" control (untreated cells vs. This compound-treated, unstained cells) to see if the drug itself is fluorescent under your imaging conditions. If so, consider spectral unmixing if your microscope software supports it.
Non-specific Antibody Binding Ensure adequate blocking by using a suitable blocking agent (e.g., BSA, serum from the secondary antibody host species). Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.
Residual Reagents Perform thorough washing steps between antibody incubations to remove unbound antibodies.
Issue 2: High background in flow cytometry.

High background in flow cytometry can obscure dim signals and lead to incorrect population gating. Here’s how to troubleshoot autofluorescence in your this compound flow cytometry experiments:

Potential Cause & Solution

Potential CauseRecommended Solution
Cellular Autofluorescence Utilize a "dump channel" to exclude dead cells, which are often highly autofluorescent, by using a viability dye. Choose brighter fluorophores to increase the signal-to-noise ratio.
Spectral Overlap Perform proper compensation controls using single-stained samples for each fluorophore in your panel. Ensure that your compensation controls and your experimental samples are treated similarly (e.g., same fixation method).
Instrument Settings Optimize photomultiplier tube (PMT) voltages to maximize the signal of your positive populations while minimizing the background of your negative populations.
This compound Treatment Effects Include an unstained, this compound-treated control to set the baseline fluorescence for your treated samples. This is crucial for accurate gating.

Experimental Protocols

Protocol 1: Control Experiment to Test for this compound's Intrinsic Fluorescence

Objective: To determine if this compound contributes to the fluorescent signal under the experimental conditions.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Microscope slides or flow cytometry tubes

  • Fluorescence microscope or flow cytometer with appropriate filter sets/laser lines

Methodology:

  • Seed your cells on microscope slides or in appropriate vessels for flow cytometry and allow them to adhere overnight.

  • Prepare two groups of cells:

    • Control Group: Treat with vehicle (e.g., DMSO) only.

    • This compound-Treated Group: Treat with the desired concentration of this compound for the intended duration of your experiment.

  • After the treatment period, wash the cells three times with PBS.

  • If your main experiment involves fixation, fix the cells using your standard protocol. If not, proceed with live cells.

  • Mount the slides with a suitable mounting medium or resuspend the cells in PBS for flow cytometry. Do not add any fluorescent stains.

  • Image the cells using the same filter sets/laser lines and exposure times/PMT settings that you use for your stained experimental samples.

  • Compare the fluorescence intensity between the control and this compound-treated groups. A significant increase in fluorescence in the this compound-treated group suggests that this compound itself is fluorescent or that it induces an increase in cellular autofluorescence.

Protocol 2: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

Objective: To quench autofluorescence caused by glutaraldehyde or paraformaldehyde fixation.

Materials:

  • Fixed cells on coverslips

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS)

Methodology:

  • After fixation with an aldehyde-based fixative, wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubate the fixed cells with the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence staining protocol.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and autophagy. Understanding these pathways can aid in experimental design and interpretation.

Erianin_Signaling_Pathways This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibits CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest JNK_cJun JNK/c-Jun Pathway ROS->JNK_cJun Apoptosis Apoptosis JNK_cJun->Apoptosis Autophagy Autophagy JNK_cJun->Autophagy PI3K_Akt_mTOR->Apoptosis Inhibits

Caption: this compound-modulated signaling pathways.

The diagram above illustrates some of the key signaling pathways affected by this compound. This compound treatment can lead to an increase in Reactive Oxygen Species (ROS), which in turn activates the JNK/c-Jun pathway, a key regulator of both apoptosis and autophagy.[5] Additionally, this compound has been shown to inhibit the pro-survival PI3K/Akt/mTOR pathway, further promoting apoptosis. This compound can also induce G2/M cell cycle arrest.

Autofluorescence_Troubleshooting_Workflow Start High Autofluorescence Observed CheckControls Analyze Control Samples: - Unstained, untreated - Unstained, this compound-treated Start->CheckControls Sourcethis compound Is this compound treatment the source of increased autofluorescence? CheckControls->Sourcethis compound SourceFixation Source is likely fixation-induced CheckControls->SourceFixation If using fixation SourceCellular Source is likely endogenous cellular autofluorescence Sourcethis compound->SourceCellular No SpectralUnmixing Consider Spectral Unmixing (if available) Sourcethis compound->SpectralUnmixing Yes OptimizeFluorophores Optimize Fluorophore Selection: - Use red/far-red dyes - Use brighter dyes SourceCellular->OptimizeFluorophores OptimizeFixation Optimize Fixation Protocol: - Reduce fixative concentration/time - Try alternative fixatives (Methanol/Ethanol) - Use quenching agents (e.g., Sodium Borohydride) SourceFixation->OptimizeFixation End Reduced Autofluorescence OptimizeFluorophores->End OptimizeFixation->End SpectralUnmixing->End

Caption: Workflow for troubleshooting autofluorescence.

This workflow provides a systematic approach to identifying and mitigating the source of autofluorescence in your experiments. By first analyzing the appropriate controls, you can determine if the issue stems from the this compound treatment itself, endogenous cellular components, or the fixation process, and then apply the appropriate solutions.

References

Technical Support Center: Optimizing Western Blot Signal for Low-Abundance Proteins After Erianin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Western blot analysis of low-abundance proteins, particularly after treating cells with Erianin.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of low-abundance proteins post-Erianin treatment, offering potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No Signal

Question: I've treated my cells with this compound and now I can't detect my protein of interest, or the signal is extremely weak. What could be the problem?

Answer: A weak or absent signal for a low-abundance protein after this compound treatment can stem from several factors, ranging from sample preparation to the detection method itself. Here are the primary causes and troubleshooting steps:

  • Protein Degradation: this compound is known to induce apoptosis (programmed cell death)[1][2][3][4]. This process activates caspases and other proteases that can degrade your target protein.

    • Solution: Always use a fresh, broad-spectrum protease and phosphatase inhibitor cocktail in your lysis buffer to protect your proteins from degradation. Keep samples on ice or at 4°C throughout the preparation process.

  • Insufficient Protein Load: Low-abundance proteins may require loading a higher amount of total protein onto the gel.

    • Solution: Increase the total protein load to 50-100 µg per lane. Consider performing a cell fractionation (e.g., nuclear, mitochondrial, or membrane extraction) to enrich the sample for your protein of interest.

  • Suboptimal Antibody Dilution: The concentrations of your primary and secondary antibodies may not be optimal for detecting a low-abundance target.

    • Solution: Optimize your primary and secondary antibody concentrations by performing a dot blot or by testing a range of dilutions. For low signals, try increasing the antibody concentration or incubating the primary antibody overnight at 4°C.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete, especially for very large or very small proteins.

    • Solution: Use a PVDF membrane, which has a higher binding capacity than nitrocellulose, making it ideal for low-abundance proteins. Optimize transfer time and voltage based on the molecular weight of your target protein. You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Choice of Detection Reagent: Your detection system may not be sensitive enough.

    • Solution: Use a high-sensitivity chemiluminescent substrate (ECL) with horseradish peroxidase (HRP)-conjugated secondary antibodies, as this method is generally more sensitive than fluorescent detection for low-abundance proteins.

Issue 2: High Background

Question: My Western blot has a high background, which is obscuring the signal from my low-abundance protein. How can I reduce the background?

Answer: High background can be caused by several factors, including non-specific antibody binding and inadequate blocking. Here’s how to troubleshoot:

  • Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific binding of the primary or secondary antibodies.

    • Solution: Optimize your blocking conditions. While 5% non-fat dry milk or BSA is standard, for some antibodies, one may be preferable over the other. Try increasing the blocking time or the concentration of the blocking agent.

  • Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding.

    • Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to high background.

    • Solution: Increase the number and duration of washes with your wash buffer (e.g., TBS-T or PBS-T).

  • Membrane Drying Out: Allowing the membrane to dry out at any point during the immunoblotting process can cause high background.

    • Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.

Issue 3: Non-Specific Bands

Question: I'm seeing multiple bands on my Western blot in addition to the expected band for my protein of interest. What could be causing this?

Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity and protein degradation.

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. Consider using a monoclonal antibody for higher specificity.

  • Protein Degradation Products: this compound-induced apoptosis can lead to the cleavage of your target protein, resulting in smaller, non-specific bands.

    • Solution: As mentioned previously, use a comprehensive protease inhibitor cocktail during sample preparation.

  • Protein Overload: Loading too much protein can sometimes lead to the appearance of non-specific bands.

    • Solution: While you may need to load more protein for low-abundance targets, avoid excessive overloading. Find a balance where your target is detectable without introducing significant non-specific bands.

Frequently Asked Questions (FAQs)

Q1: How might this compound treatment specifically affect the expression of my protein of interest?

A1: this compound has been shown to influence several cellular signaling pathways that could alter protein expression. It can induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins. This compound can also affect pathways like PI3K/Akt, mTOR, and MAPK, which are crucial for protein synthesis and stability. Therefore, this compound could lead to a decrease in your target protein's abundance through increased degradation or reduced synthesis.

Q2: What are the best loading controls to use for experiments with this compound treatment?

A2: Choosing an appropriate loading control is critical, as some "housekeeping" proteins can be affected by drug treatments. It is essential to select a loading control that is not influenced by this compound treatment in your specific cell line.

  • Validation is Key: You should validate your loading control by performing a Western blot with serial dilutions of your control and treated lysates to ensure its expression remains constant.

  • Consider Subcellular Localization: Choose a loading control that is in the same subcellular compartment as your protein of interest. For example, if your target is a nuclear protein, Lamin B1 or PCNA might be more appropriate than a cytosolic protein like GAPDH or β-actin.

  • Avoid Over-saturation: Ensure the signal from your loading control is not saturated, as this will make normalization inaccurate.

Q3: Can I use signal amplification techniques to better detect my low-abundance protein?

A3: Yes, signal amplification can be a very effective strategy.

  • Enzyme-Based Amplification: Using HRP- or alkaline phosphatase (AP)-conjugated secondary antibodies with a chemiluminescent or fluorescent substrate is a common method of signal amplification. Enhanced chemiluminescent (ECL) substrates are available in various sensitivities.

  • Secondary Antibody Amplification: The use of a secondary antibody that binds to the primary antibody already provides a degree of signal amplification because multiple secondary antibodies can bind to a single primary antibody.

  • Biotin-Streptavidin Systems: A biotinylated secondary antibody can be used, followed by incubation with streptavidin-HRP. This can further amplify the signal due to the high affinity of the biotin-streptavidin interaction.

Experimental Protocols

Protocol 1: Enriched Sample Preparation from this compound-Treated Cells

This protocol is designed to maximize the yield of intact, low-abundance proteins from cells treated with this compound.

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse cells in a RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail. For nuclear proteins, a specific nuclear extraction protocol may be necessary.

    • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, dilute the lysate to the desired concentration for loading (e.g., 50-100 µg per lane).

    • Add 4x Laemmli sample buffer to your lysate.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. For membrane proteins that may aggregate, heating at 70°C for 10 minutes is an alternative.

Protocol 2: Optimized Immunodetection for Low-Abundance Proteins

This protocol outlines the key steps for enhancing the signal from a low-abundance protein during the immunodetection phase of a Western blot.

  • Blocking:

    • After transferring the proteins to a PVDF membrane, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T). The choice of blocking agent may need to be optimized for your specific primary antibody.

  • Primary Antibody Incubation:

    • Incubate the membrane with your primary antibody diluted in the appropriate blocking buffer. For low-abundance proteins, an overnight incubation at 4°C is often recommended to increase the signal.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (TBS-T or PBS-T) to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody, diluted according to the manufacturer's recommendations or your own optimization, for 1 hour at room temperature.

  • Final Washes:

    • Repeat the washing step as described in step 3.

  • Detection:

    • Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system. Adjust the exposure time to obtain a strong signal without oversaturating the film or detector.

Quantitative Data Summary

ParameterStandard Protocol RecommendationOptimized for Low-Abundance Proteins
Protein Load 20-30 µ g/lane 50-100 µ g/lane
Membrane Type Nitrocellulose or PVDFPVDF (due to higher binding capacity)
Primary Antibody Incubation 1-2 hours at room temperatureOvernight at 4°C
Secondary Antibody Standard HRP-conjugateHigh-sensitivity HRP-conjugate
Detection Substrate Standard ECLHigh-sensitivity/Femto-level ECL

Visualizations

Erianin_Signaling_Pathways This compound This compound ROS ROS This compound->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR inhibits JNK_cJun JNK/c-Jun ROS->JNK_cJun Caspases Caspases JNK_cJun->Caspases Protein_Synthesis_Inhibition Protein Synthesis Inhibition PI3K_Akt_mTOR->Protein_Synthesis_Inhibition Apoptosis Apoptosis Caspases->Apoptosis Protein_Degradation Protein Degradation Apoptosis->Protein_Degradation

Caption: Potential signaling pathways affected by this compound leading to reduced protein abundance.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cell_treatment This compound Treatment cell_lysis Cell Lysis with Protease Inhibitors cell_treatment->cell_lysis quantification Protein Quantification cell_lysis->quantification denaturation Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection High-Sensitivity ECL secondary_ab->detection imaging imaging detection->imaging Imaging & Analysis

Caption: Optimized workflow for Western blotting of low-abundance proteins after this compound treatment.

Troubleshooting_Flowchart start Weak or No Signal? use_inhibitors Use Protease/Phosphatase Inhibitors start->use_inhibitors Yes signal_ok Signal Improved start->signal_ok No check_transfer Check Transfer Efficiency (Ponceau S Stain) optimize_ab Optimize Antibody Concentrations check_transfer->optimize_ab increase_load Increase Protein Load (50-100 µg) increase_load->check_transfer high_sensitivity_ecl Use High-Sensitivity ECL Substrate optimize_ab->high_sensitivity_ecl use_inhibitors->increase_load high_sensitivity_ecl->signal_ok

References

Technical Support Center: Erianin Dosage and Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Erianin dosage to minimize toxicity in animal models. The information is presented through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mouse models?

A common starting point for this compound dosage in mouse models of cancer is in the range of 10-50 mg/kg, administered intraperitoneally.[1][2] However, the optimal dose can vary significantly depending on the cancer type, animal model, and treatment regimen.

Q2: What is the reported LD50 for this compound?

The predicted oral LD50 for this compound in rats is 6.79 g/kg.[3] This suggests a relatively low acute oral toxicity. However, it is crucial to determine the appropriate therapeutic dosage and potential for cumulative toxicity in specific experimental settings.

Q3: What are the known toxicities associated with this compound administration in animal models?

While several studies report low systemic toxicity with this compound, potential side effects should be monitored.[4] Some studies have suggested potential hepatotoxicity, although it is reported to be lower than that of other chemotherapeutic agents like osimertinib and pemetrexed.[3] In some in vivo experiments, no significant changes in body weight or major organ-related toxicities were observed.

Q4: How can this compound's solubility and delivery be improved to potentially reduce toxicity?

This compound has poor water solubility, which can limit its bioavailability and potentially contribute to localized toxicity. To address this, researchers have explored various drug delivery systems. Formulations such as liposomes and dendritic mesoporous silica nanospheres have been developed to improve solubility, enhance skin delivery for topical applications, and potentially reduce systemic toxicity. Transferrin-conjugated liposomes have also been shown to improve tumor targeting and safety profiles in mouse models.

Q5: What signaling pathways are affected by this compound that might contribute to both its efficacy and toxicity?

This compound's anticancer effects are mediated through multiple signaling pathways, which could also be implicated in its toxic effects. Key pathways include the PI3K/Akt/mTOR, MAPK, and ROS/JNK pathways. Understanding these pathways can help in monitoring for mechanism-based toxicities. For instance, this compound's induction of reactive oxygen species (ROS) is linked to its apoptotic and autophagic effects in cancer cells.

Troubleshooting Guide

Issue: Observed weight loss or signs of distress in animals after this compound administration.

  • Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status.

  • Troubleshooting Steps:

    • Reduce the Dosage: Decrease the this compound dosage by 25-50% in a pilot group to observe if the adverse effects are mitigated.

    • Alter the Dosing Schedule: Instead of daily administration, consider an every-other-day or less frequent dosing schedule.

    • Change the Administration Route: If using intraperitoneal injection, consider oral gavage, as the predicted oral LD50 is high. However, bioavailability may be altered.

    • Monitor Organ Function: Conduct blood tests to check for markers of liver (ALT, AST) and kidney function to assess for organ-specific toxicity.

Issue: Limited tumor growth inhibition at a well-tolerated dose.

  • Possible Cause: The dose may be too low to achieve therapeutic efficacy, or the delivery method may not be optimal.

  • Troubleshooting Steps:

    • Dose Escalation Study: Carefully increase the dose in small increments in a cohort of animals to determine the maximum tolerated dose (MTD).

    • Combination Therapy: Consider combining this compound with other chemotherapeutic agents. This may allow for a lower, less toxic dose of this compound while achieving a synergistic anticancer effect.

    • Enhanced Delivery Systems: Explore the use of nanoparticle or liposomal formulations to improve drug delivery to the tumor site and potentially increase efficacy at a given dose.

Data on this compound Dosage and Toxicity in Animal Models

Table 1: Summary of this compound Dosages and Observed Effects in In Vivo Studies

Animal ModelCancer TypeDosage and RouteObserved Effects & ToxicityCitation
Nude MiceNon-Small Cell Lung Cancer10 mg/kg, i.p., every 2 daysEffective tumor growth suppression; no significant effect on red or white blood cell counts, AST, or ALT levels.
Nude MiceBladder Cancer100 mg/kg, i.p.Dramatically reduced tumor growth; no statistically significant difference in body weight between treated and control groups.
Nude MiceLung Cancer50, 100, 200 mg/kg, i.p.Dose-dependent inhibition of tumor growth.
BALB/c Nude MiceLiver CancerNot specifiedTransferrin-conjugated this compound-loaded liposomes showed a good safety profile.
BALB/c-nu MiceOsteosarcomaNot specifiedMarkedly reduced tumor growth with little organ-related toxicity.
RatsN/AOralPredicted LD50 of 6.79 g/kg.

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize 6-week-old athymic nude mice.

  • Tumor Implantation: Subcutaneously inoculate 2 x 10^6 cancer cells (e.g., HCC827) in the right flank of each mouse.

  • Group Allocation: Once tumors reach a volume of approximately 100 mm³, randomly divide the mice into control and treatment groups.

  • Dosing:

    • Control Group: Administer the vehicle control (e.g., PBS) via intraperitoneal injection.

    • Treatment Group: Administer this compound at the desired dose (e.g., 10 mg/kg) by intraperitoneal injection every 2 days.

  • Monitoring:

    • Record tumor volume and body weight every 2 days.

    • Observe the mice for any signs of distress or toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and dissect the tumors for weight and further analysis (e.g., immunohistochemistry).

    • Collect blood samples for a complete blood count and serum chemistry analysis to assess organ function (e.g., AST, ALT for liver function).

    • Perform histological examination of major organs (liver, kidney, spleen, etc.) to check for any pathological changes.

Visualizations

experimental_workflow Experimental Workflow for this compound Dose Adjustment start Start: Establish Xenograft Model dose_finding Dose-Finding Study (e.g., 10, 50, 100 mg/kg) start->dose_finding monitor_toxicity Monitor for Toxicity (Weight loss, behavior) dose_finding->monitor_toxicity assess_efficacy Assess Efficacy (Tumor growth inhibition) dose_finding->assess_efficacy mtd Determine Maximum Tolerated Dose (MTD) monitor_toxicity->mtd assess_efficacy->mtd optimal_dose Select Optimal Dose for Further Studies mtd->optimal_dose end End optimal_dose->end

Caption: Workflow for determining the optimal this compound dosage.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS/JNK Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits ROS ROS Generation This compound->ROS Induces AngiogenesisInhibition Inhibition of Angiogenesis This compound->AngiogenesisInhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest JNK JNK ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: this compound's impact on major signaling pathways.

troubleshooting_guide Troubleshooting this compound Dosing Issues start Start: Issue with this compound Dosing toxicity Toxicity Observed? start->toxicity efficacy Efficacy Too Low? start->efficacy toxicity->efficacy No reduce_dose Reduce Dose toxicity->reduce_dose Yes increase_dose Increase Dose (within MTD) efficacy->increase_dose Yes change_schedule Alter Dosing Schedule reduce_dose->change_schedule formulation Consider Alternative Formulation (e.g., Liposomes) change_schedule->formulation combination_therapy Combination Therapy increase_dose->combination_therapy enhanced_delivery Enhanced Delivery System combination_therapy->enhanced_delivery

Caption: Decision tree for troubleshooting this compound dosage.

References

Technical Support Center: Synthesis and Application of Erianin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the synthesis and biological evaluation of more stable and potent Erianin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purification

  • Q1: My this compound derivative synthesis is resulting in low yields. What are the common causes and solutions?

    • A1: Low yields can stem from several factors. Firstly, ensure all reagents and solvents are of high purity and anhydrous, as moisture can interfere with many coupling reactions. Secondly, optimize the reaction conditions, including temperature, reaction time, and catalyst loading. For instance, in palladium-catalyzed cross-coupling reactions, ligand choice is critical. Consider screening a panel of phosphine ligands to identify the optimal one for your specific substrates. Lastly, purification can be a source of product loss. Employing flash column chromatography with a carefully selected solvent system can improve separation and yield.

  • Q2: I am having difficulty purifying my this compound derivative. It seems to be degrading on the silica gel column. What can I do?

    • A2: this compound and its derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can cause degradation, particularly of acid-labile protecting groups or the bibenzyl core itself. Consider using deactivated or neutral silica gel for chromatography. Alternatively, other purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) might be more suitable. For particularly sensitive compounds, a non-chromatographic technique like recrystallization, if applicable, is ideal.

  • Q3: How can I improve the stability of my synthesized this compound derivatives?

    • A3: The inherent instability of this compound is a known challenge, primarily due to its poor water solubility and rapid metabolism.[1][2] To enhance stability, consider structural modifications. For example, replacing the hydroxyl group with a fluorine atom has been shown to improve chemical stability.[3] Another strategy is to synthesize isothis compound derivatives, where the 1,2-ethane bridge is replaced by a 1,1-ethane bridge, which has been reported to maintain activity.[1] Additionally, formulating the derivatives in suitable drug delivery systems, such as nanoparticles, can protect them from degradation and improve bioavailability.[4]

Handling & Storage

  • Q4: My this compound derivative is poorly soluble in aqueous buffers for my biological assays. How can I dissolve it?

    • A4: Poor water solubility is a common issue with this compound and its derivatives. For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells. For animal studies, formulation strategies such as co-solvents, surfactants, or encapsulation in liposomes or nanoparticles are often necessary to achieve adequate bioavailability.

  • Q5: What are the recommended storage conditions for this compound and its derivatives?

    • A5: To prevent degradation, this compound and its derivatives should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C or -80°C is recommended. Solutions, especially in organic solvents, should be stored at low temperatures and used as fresh as possible. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Biological Evaluation

  • Q6: I am not observing the expected cytotoxic effects of my this compound derivative in my cancer cell line. What could be the problem?

    • A6: Several factors could contribute to a lack of activity. Firstly, verify the identity and purity of your compound using analytical techniques like NMR and mass spectrometry. An impure compound or a different isomer could have significantly lower activity. Secondly, the choice of cell line is crucial. The anticancer effects of this compound are cell-type dependent. Ensure the cell line you are using is known to be sensitive to this compound or related compounds. Thirdly, consider the assay conditions. Cell density, incubation time, and serum concentration in the culture medium can all influence the apparent activity of a compound. It is advisable to test a wide range of concentrations and multiple time points. Finally, the mechanism of action of your derivative might differ from that of this compound. It could be cytostatic rather than cytotoxic, in which case a proliferation assay (e.g., colony formation) would be more informative than a viability assay (e.g., MTT or CCK-8).

  • Q7: How do I monitor the induction of apoptosis versus other forms of cell death like ferroptosis by my this compound derivative?

    • A7: this compound and its derivatives have been shown to induce multiple forms of cell death, including apoptosis and ferroptosis. To distinguish between them, you can use a combination of assays. For apoptosis, flow cytometry using Annexin V/Propidium Iodide (PI) staining is a standard method to detect early and late apoptotic cells. Western blot analysis for cleaved caspases (e.g., caspase-3, -7, -9) and PARP can further confirm apoptosis. For ferroptosis, you can measure markers like lipid peroxidation (e.g., using C11-BODIPY), glutathione (GSH) depletion, and iron accumulation. The effect of specific inhibitors can also be informative. For example, the pan-caspase inhibitor Z-VAD-FMK can block apoptosis, while the iron chelator deferoxamine (DFO) can inhibit ferroptosis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and some of its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeAssayIC50 / EC50 (nM)Reference
This compoundH460Lung CancerCCK-861.33
This compoundH1299Lung CancerCCK-821.89
This compoundBel7402Hepatoma--
This compoundA375Melanoma--
This compoundHuman Umbilical Vein Endothelial Cells (HUVEC)-Proliferation34.1 ± 12.7
This compoundMDA-MB-231Breast Cancer-70.96
This compoundEFM-192ABreast Cancer-78.58
This compoundHuh7Hepatocellular Carcinoma-37.3
This compound143BOsteosarcomaCCK-8 (48h)40.97
This compoundMG63.2OsteosarcomaCCK-8 (48h)44.26
This compound Analog 35 (Fluorinated)Liver Cancer CellsHepatocellular Carcinoma-15.15
This compound Analog 36 (Fluorinated)Liver Cancer CellsHepatocellular Carcinoma-10.05
This compoundLiver Cancer CellsHepatocellular Carcinoma-17.30

Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

  • Cell Seeding: Seed cancer cells (e.g., H460, H1299) in a 96-well plate at a density of 2 x 10⁴ cells per well.

  • Incubation: Incubate the plate for 24 hours to allow for cell adhesion.

  • Treatment: Add varying concentrations of the this compound derivative (e.g., 0, 12.5, 25, 50, 100, 200 nM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Replace the culture medium with fresh serum-free medium containing 10% CCK-8 solution.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) can be quantified.

Western Blot Analysis

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Erianin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound PI3K PI3K This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits JAK2 JAK2 This compound->JAK2 Inhibits ROS ROS This compound->ROS Induces Akt Akt PI3K->Akt Activates Akt->mTOR Activates S6K S6K mTOR->S6K Activates Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) mTOR->Gene_Expression Regulates CAD CAD S6K->CAD Activates STAT3 STAT3 JAK2->STAT3 Activates STAT3->Gene_Expression Regulates JNK JNK ROS->JNK Activates JNK->Gene_Expression Regulates

Caption: Simplified signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Stock_Solution Prepare Stock Solution (e.g., in DMSO) Purity->Stock_Solution In_Vitro_Assays In Vitro Assays Stock_Solution->In_Vitro_Assays Cell_Viability Cell Viability (CCK-8) In_Vitro_Assays->Cell_Viability Apoptosis Apoptosis (Flow Cytometry) In_Vitro_Assays->Apoptosis Western_Blot Mechanism of Action (Western Blot) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Studies (Optional) In_Vitro_Assays->In_Vivo_Studies End End: Data Analysis Cell_Viability->End Apoptosis->End Western_Blot->End Animal_Model Xenograft Model In_Vivo_Studies->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Efficacy->End

References

Technical Support Center: Investigating Erianin's Mechanism with ROS Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Reactive Oxygen Species (ROS) scavengers to elucidate the therapeutic mechanism of Erianin.

Frequently Asked Questions (FAQs)

Q1: What is the primary proposed mechanism of this compound's anticancer activity?

This compound, a bisbenzyl compound extracted from Dendrobium chrysotoxum, exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells.[1][2][3] A key component of this mechanism is the generation of intracellular Reactive Oxygen Species (ROS).[1][2]

Q2: What is the role of Reactive Oxygen Species (ROS) in this compound's mechanism?

This compound treatment leads to an increase in intracellular ROS levels. While normal physiological levels of ROS are involved in cell signaling, excessive ROS can cause cellular damage and trigger apoptosis. This compound-induced ROS production is a critical step in activating downstream signaling pathways that lead to cancer cell death.

Q3: How can I confirm that this compound's effect on my cells is ROS-dependent?

To confirm the role of ROS in this compound's mechanism, you can use a ROS scavenger, such as N-acetylcysteine (NAC). If the cytotoxic or apoptotic effects of this compound are reversed or attenuated by co-treatment with NAC, it provides strong evidence for a ROS-dependent mechanism.

Q4: What is N-acetylcysteine (NAC) and how does it work as a ROS scavenger?

N-acetylcysteine (NAC) is a precursor to L-cysteine and subsequently glutathione (GSH), a major intracellular antioxidant. NAC can directly scavenge some ROS, particularly hydroxyl radicals, and indirectly enhances the cell's antioxidant capacity by replenishing GSH levels.

Q5: What are the typical concentrations of this compound and NAC to use in cell culture experiments?

The optimal concentrations can vary depending on the cell line. However, published studies provide a starting point:

  • This compound: Effective concentrations typically range from the nanomolar (nM) to the low micromolar (µM) range. For example, studies have used concentrations from 12.5 nM to 80 µM.

  • NAC: A common concentration for NAC pretreatment is in the millimolar (mM) range, often around 5 mM.

It is always recommended to perform a dose-response curve for both this compound and NAC in your specific cell line to determine the optimal working concentrations.

Troubleshooting Guides

Problem 1: I am not observing a reversal of this compound's effects with NAC.

  • Inadequate NAC concentration or pre-incubation time: Ensure you are using an appropriate concentration of NAC and pre-incubating the cells with NAC for a sufficient duration (e.g., 1-2 hours) before adding this compound. This allows for cellular uptake and synthesis of GSH.

  • Cell line specificity: The dependence on ROS can be cell-line specific. This compound may have alternative, ROS-independent mechanisms of action in certain cancer types. Consider exploring other potential signaling pathways.

  • NAC stability: NAC solutions can oxidize over time. Prepare fresh NAC solutions for each experiment.

  • Off-target effects of NAC: At high concentrations, NAC can have other cellular effects. Ensure your NAC concentration is not causing toxicity on its own. Run a control with NAC alone.

Problem 2: My ROS measurements are inconsistent or show high background.

  • Choice of ROS probe: Different fluorescent probes detect different ROS species. For example, H2DCF-DA is a general indicator of cellular oxidation. Consider the specific ROS you expect to be generated. Be aware of the limitations and potential artifacts associated with fluorescent probes.

  • Probe concentration and loading time: Optimize the concentration of the ROS probe and the incubation time to maximize signal-to-noise ratio. Excessive probe concentration can lead to auto-oxidation and high background.

  • Light exposure: Fluorescent probes are sensitive to light. Protect your samples from light as much as possible during incubation and measurement to prevent photobleaching and artifactual ROS generation.

  • Cell handling: Excessive manipulation of cells can induce stress and artifactual ROS production. Handle cells gently and consistently across all experimental groups.

Experimental Protocols & Data

Table 1: Quantitative Data on this compound and NAC Effects
Cell LineThis compound ConcentrationNAC ConcentrationEffect on ROS LevelsEffect on Apoptosis/Cell ViabilityReference
HaCaT12.5 nM, 25 nM, 50 nM5 mMIncreasedInhibited proliferation, induced apoptosis
Osteosarcoma cellsNot specifiedNot specifiedIncreasedPretreatment with NAC reversed this compound-induced inhibition of cell proliferation and apoptosis.
Bladder cancer cellsNot specifiedNot specifiedIncreasedCo-treatment with NAC rescued this compound-caused cell death.
HepG2 and SMMC-772180 µmol/LNot specifiedEnhanced ROS releaseSignificantly enhanced apoptosis.
Protocol 1: Determining the Role of ROS in this compound-Induced Apoptosis using NAC

Objective: To investigate if the pro-apoptotic effect of this compound is mediated by an increase in intracellular ROS.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • N-acetylcysteine (NAC) (stock solution in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Experimental Groups: Prepare the following treatment groups:

    • Vehicle control (medium with DMSO)

    • This compound alone (at a predetermined effective concentration)

    • NAC alone (e.g., 5 mM)

    • NAC pre-treatment followed by this compound treatment

  • NAC Pre-treatment: For the combination group, pre-incubate the cells with NAC-containing medium for 1-2 hours.

  • This compound Treatment: Add this compound to the respective wells. For the combination group, add this compound to the NAC-containing medium.

  • Incubation: Incubate the cells for a period determined to be effective for this compound to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Gently harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer provided with the apoptosis kit.

  • Apoptosis Staining: Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (early and late).

Expected Outcome: If this compound's apoptotic effect is ROS-dependent, the percentage of apoptotic cells in the "NAC + this compound" group should be significantly lower than in the "this compound alone" group.

Protocol 2: Measurement of Intracellular ROS using H2DCF-DA

Objective: To measure the change in intracellular ROS levels following this compound treatment, with and without a ROS scavenger.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • N-acetylcysteine (NAC) (stock solution in sterile water or PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1. The incubation time for this compound treatment for ROS measurement is typically shorter than for apoptosis assays (e.g., 1-6 hours).

  • H2DCF-DA Loading: After the treatment period, remove the medium and wash the cells with warm PBS.

  • Incubate the cells with H2DCF-DA working solution (typically 5-10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the H2DCF-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and immediately analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope and capture images.

  • Data Quantification: For flow cytometry, quantify the mean fluorescence intensity. For microscopy, quantify the fluorescence intensity of multiple cells per group.

Expected Outcome: this compound treatment should increase the fluorescence intensity, indicating higher ROS levels. Pre-treatment with NAC should significantly reduce this this compound-induced increase in fluorescence.

Visualizations

Erianin_ROS_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ↑ ROS This compound->ROS induces NAC N-acetylcysteine (NAC) GSH ↑ Glutathione (GSH) NAC->GSH precursor JNK_cJun ↑ JNK/c-Jun Activation ROS->JNK_cJun AKT_mTOR ↓ AKT/mTOR Suppression ROS->AKT_mTOR GSH->ROS scavenges Apoptosis Apoptosis JNK_cJun->Apoptosis AKT_mTOR->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated signaling pathways.

Experimental_Workflow start Seed Cells pretreatment Pre-treat with NAC (1-2h) start->pretreatment treatment Treat with this compound pretreatment->treatment incubation Incubate (e.g., 24h) treatment->incubation ros_measurement ROS Measurement (H2DCF-DA) incubation->ros_measurement apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay analysis Flow Cytometry Analysis ros_measurement->analysis apoptosis_assay->analysis end Conclusion analysis->end

Caption: Workflow for confirming ROS-dependent mechanism of this compound.

Troubleshooting_Logic start Problem: NAC does not reverse This compound's effect q1 Is NAC concentration and pre-incubation time optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cell line known to be ROS-dependent for this type of drug? a1_yes->q2 s1 Solution: Perform dose-response and time-course experiments a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the NAC solution freshly prepared? a2_yes->q3 s2 Consider: Alternative ROS-independent mechanisms a2_no->s2 a3_no No q3->a3_no s3 Solution: Prepare fresh NAC for each experiment a3_no->s3

References

Validation & Comparative

Erianin vs. Combretastatin A-4: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of two potent anti-cancer compounds, Erianin and Combretastatin A-4 (CA-4). Both natural products exhibit significant cytotoxic effects against a range of cancer cell lines, but achieve this through distinct and overlapping molecular pathways. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action at a Glance

This compound, a bibenzyl compound from Dendrobium chrysotoxum, and Combretastatin A-4, a stilbenoid from Combretum caffrum, are both potent inhibitors of cancer cell proliferation. While structurally similar, their primary modes of action differ. CA-4 is a well-established tubulin-binding agent that disrupts microtubule dynamics, leading to mitotic arrest and vascular shutdown in tumors. This compound, while also affecting the cell cycle, exerts its effects through a broader range of signaling pathways, including the induction of oxidative stress and inhibition of key survival pathways.

Comparative Performance: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Combretastatin A-4 in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Cell LineCancer TypeThis compound IC50 (nM)Combretastatin A-4 IC50 (nM)Reference
H460Non-small cell lung61.337.3[1]
H1299Non-small cell lung21.89-[1]
143BOsteosarcoma40.97 (48h)-
MG63.2Osteosarcoma44.26 (48h)-
MDA-MB-231Triple-negative breast70.962.8[2][3]
EFM-192ATriple-negative breast78.58-[3]
HepG2Hepatocellular carcinoma43.69-
SMMC-7721Hepatocellular carcinoma81.02-
EJBladder65.04 (48h)< 4
HeLaCervical-0.9
A549Non-small cell lung-3.8
HL-60Promyelocytic leukemia-2.1

Detailed Mechanisms of Action and Signaling Pathways

This compound: A Multi-Pathway Approach

This compound's anti-cancer activity is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of several key signaling pathways.

3.1.1. Cell Cycle Arrest: this compound primarily induces a G2/M phase cell cycle arrest in many cancer cell types. This is achieved by upregulating the expression of cell cycle inhibitors like p21 and p27, and downregulating key mitotic proteins such as CDK1 and Cyclin B1.

3.1.2. Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3, leading to the cleavage of PARP. This compound also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members like Bcl-2 and Bcl-xL.

3.1.3. ROS/JNK Signaling Pathway: A primary mechanism of this compound's action is the induction of reactive oxygen species (ROS). Elevated ROS levels lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Phosphorylated JNK then activates downstream targets, including c-Jun, which contributes to the induction of both apoptosis and autophagy.

3.1.4. PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt and mTOR, this compound disrupts downstream signaling, further contributing to its anti-proliferative and pro-apoptotic effects.

Signaling Pathway of this compound

Erianin_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt JNK JNK ROS->JNK pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Apoptosis Apoptosis pcJun->Apoptosis Autophagy Autophagy pcJun->Autophagy PI3K_Akt->Apoptosis Inhibition Inhibition CA4_Pathway CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Failure Vascular Vascular Disruption (in tumors) Microtubule->Vascular Disruption Disruption Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

A Comparative Guide to Erianin and Paclitaxel: Unraveling Their Opposing Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Erianin and Paclitaxel, two potent anti-cancer agents that exert their effects by targeting microtubules. While both compounds disrupt the essential process of microtubule dynamics, they do so through fundamentally different mechanisms. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound acts as a microtubule-destabilizing agent. Understanding these contrasting effects is crucial for the development of novel cancer therapeutics and combination strategies.

Contrasting Mechanisms of Action on Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated. Both this compound and Paclitaxel interfere with this process, but with opposite outcomes.

Paclitaxel: The Stabilizer

Paclitaxel is a widely used chemotherapeutic drug that binds to the β-tubulin subunit of the α/β-tubulin dimers already incorporated within a microtubule polymer[1]. This binding event stabilizes the microtubule structure, making it resistant to depolymerization[2][3]. By suppressing dynamic instability, Paclitaxel inhibits the normal reorganization of the microtubule network required for the formation of the mitotic spindle during cell division[2][4]. This leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptotic cell death in cancer cells. The suppression of microtubule dynamics is a key aspect of its chemotherapeutic effect.

This compound: The Destabilizer

This compound, a natural product derived from Dendrobium chrysotoxum, exhibits potent anti-tumor activity by disrupting microtubule assembly. Structurally similar to Combretastatin A-4 (CA-4), this compound binds to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net disassembly of the microtubule network. Like Paclitaxel, this disruption of microtubule function also causes a G2/M phase arrest in the cell cycle, triggering apoptosis and autophagy in cancer cells.

Quantitative Comparison of Effects

The following table summarizes key quantitative data illustrating the distinct effects of this compound and Paclitaxel on microtubule dynamics and cancer cell viability.

ParameterThis compoundPaclitaxelReferences
Primary Effect on Microtubules Induces microtubule disassemblyPromotes microtubule stabilization,
Binding Site on β-Tubulin Colchicine-binding siteTaxol-binding site,
Effect on Tubulin Polymerization Inhibits polymerizationPromotes polymerization and inhibits depolymerization,
IC50 Values (Example) 17.20 nM - 88.69 nM (Osteosarcoma cells)~8 nM (SKOv3 cells for cytotoxicity),
Effect on Cell Cycle G2/M phase arrest (also reported G0/G1 arrest in some cells)G2/M phase arrest,
Impact on Microtubule Dynamics Not explicitly quantified in search results, but leads to depolymerization.Reduces shortening rate by ~26-32%; Reduces growing rate by ~18-24%; Reduces dynamicity by ~31-63%

Key Signaling Pathways

The disruption of microtubule dynamics by this compound and Paclitaxel triggers distinct downstream signaling cascades that contribute to their anti-cancer effects.

This compound-Activated Pathways:

This compound's anti-tumor activity is mediated by multiple signaling pathways. A prominent mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK/c-Jun signaling pathway, leading to apoptosis and autophagy. This compound has also been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation, survival, and migration.

Paclitaxel-Activated Pathways:

Paclitaxel-induced microtubule stabilization also activates stress-activated signaling pathways. The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is a key mediator of Paclitaxel-induced apoptosis. Additionally, Paclitaxel treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2, although its precise role in the subsequent cell death is still under investigation. Both this compound and Paclitaxel have been shown to induce phosphorylation of ERK and JNK.

Visualizing the Processes

To better understand the experimental workflows and signaling pathways discussed, the following diagrams were generated using the DOT language.

experimental_workflow_tubulin_polymerization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis b_tubulin Purified Tubulin c_mix Mix components on ice b_tubulin->c_mix b_gtp GTP Solution b_gtp->c_mix b_buffer Polymerization Buffer b_buffer->c_mix b_compound This compound or Paclitaxel b_compound->c_mix c_incubate Incubate at 37°C c_mix->c_incubate c_measure Measure absorbance/fluorescence over time c_incubate->c_measure d_plot Plot polymerization curves c_measure->d_plot d_analyze Analyze lag time, rate, and plateau d_plot->d_analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

experimental_workflow_immunofluorescence cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_imaging Imaging & Analysis a_seed Seed cells on coverslips a_treat Treat with this compound/Paclitaxel a_seed->a_treat b_fix Fix cells (e.g., with formaldehyde) a_treat->b_fix b_perm Permeabilize cell membranes b_fix->b_perm b_block Block non-specific binding b_perm->b_block b_primary Incubate with anti-tubulin primary antibody b_block->b_primary b_secondary Incubate with fluorescent secondary antibody b_primary->b_secondary b_mount Mount coverslips b_secondary->b_mount c_image Visualize with fluorescence microscope b_mount->c_image c_analyze Analyze microtubule morphology c_image->c_analyze paclitaxel_signaling_pathway paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule mitotic_arrest G2/M Mitotic Arrest microtubule->mitotic_arrest jnk_sapk JNK/SAPK Activation mitotic_arrest->jnk_sapk bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 apoptosis Apoptosis jnk_sapk->apoptosis bcl2->apoptosis Modulates erianin_signaling_pathway This compound This compound tubulin Inhibition of Tubulin Polymerization This compound->tubulin ros ROS Generation This compound->ros pi3k_akt PI3K/Akt/mTOR Inhibition This compound->pi3k_akt microtubule_disassembly Microtubule Disassembly tubulin->microtubule_disassembly mitotic_arrest G2/M Arrest microtubule_disassembly->mitotic_arrest apoptosis Apoptosis & Autophagy mitotic_arrest->apoptosis jnk JNK/c-Jun Activation ros->jnk jnk->apoptosis pi3k_akt->apoptosis Contributes to

References

Erianin and Doxorubicin: A Synergistic Combination Against Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This guide provides an objective comparison of the synergistic effects of Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, and doxorubicin, a widely used chemotherapy drug, in the context of breast cancer treatment. Experimental data from preclinical studies are presented to highlight the potential of this combination therapy.

Enhanced Cytotoxicity and Apoptosis Induction

Studies have demonstrated that this compound and doxorubicin exhibit a synergistic effect in inhibiting the proliferation of breast cancer cells.[1][2] This synergy allows for the use of lower concentrations of doxorubicin, potentially reducing its associated side effects.

Table 1: Comparative Cytotoxicity of this compound and Doxorubicin

TreatmentCell LineIC50 (Concentration)
This compoundMDA-MB-231 (TNBC)70.96 nM[3][4]
This compoundEFM-192A (TNBC)78.58 nM[3]
DoxorubicinMCF-7~2.3 µM
DoxorubicinMDA-MB-231~4.1 µM
This compound + DoxorubicinBreast Cancer CellsSynergistically reduced IC50 (Specific values vary by study)

Note: IC50 values are representative and can vary based on experimental conditions and specific cell lines.

The synergistic effect extends to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. The combination of this compound and doxorubicin leads to a significant increase in the percentage of apoptotic breast cancer cells compared to treatment with either agent alone.

Table 2: Apoptosis Induction in Breast Cancer Cells

TreatmentAssayResult
This compoundAnnexin V/PI StainingDose-dependent increase in early and late apoptotic cells.
DoxorubicinAnnexin V/PI StainingInduction of apoptosis.
This compound + DoxorubicinAnnexin V/PI StainingSignificantly higher percentage of apoptotic cells compared to single agents.

Molecular Mechanism: Targeting the PI3K/Akt Signaling Pathway

The synergistic anti-cancer activity of this compound and doxorubicin in breast cancer, particularly in triple-negative breast cancer (TNBC), is attributed to the modulation of key signaling pathways. This compound has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and drug resistance.

Doxorubicin treatment can sometimes lead to the activation of pro-survival pathways like PI3K/Akt, contributing to chemoresistance. By inhibiting this pathway, this compound sensitizes breast cancer cells to the cytotoxic effects of doxorubicin. The combination therapy leads to a more potent downregulation of phosphorylated Akt (p-Akt), a key downstream effector of the PI3K pathway.

Table 3: Modulation of Key Signaling Proteins

ProteinEffect of this compoundEffect of DoxorubicinSynergistic Effect of Combination
p-PI3KDownregulationVariableEnhanced downregulation
p-AktDownregulationVariableEnhanced downregulation
Bcl-2 (anti-apoptotic)DownregulationDownregulationEnhanced downregulation
Bax (pro-apoptotic)UpregulationUpregulationEnhanced upregulation
Cleaved Caspase-3UpregulationUpregulationEnhanced upregulation
Cleaved PARPUpregulationUpregulationEnhanced upregulation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and doxorubicin, both individually and in combination.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Seed breast cancer cells in 6-well plates and treat with this compound, doxorubicin, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to measure the expression levels of proteins involved in the PI3K/Akt signaling pathway.

  • Protein Extraction: Treat breast cancer cells with this compound, doxorubicin, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing the Synergistic Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 p-Akt p-Akt Akt->p-Akt Phosphorylation Bcl-2 Bcl-2 p-Akt->Bcl-2 Inhibits Apoptosis Bax Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 PARP PARP Cleaved Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis This compound This compound This compound->PI3K Inhibits Doxorubicin Doxorubicin Doxorubicin->Bax Induces Doxorubicin->Apoptosis

Caption: Synergistic mechanism of this compound and Doxorubicin in breast cancer.

Experimental_Workflow Start Start Cell_Culture Breast Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) Start->Cell_Culture Drug_Treatment Treatment with this compound, Doxorubicin, or Combination Cell_Culture->Drug_Treatment MTT_Assay Cell Viability (MTT Assay) Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Drug_Treatment->Western_Blot Data_Analysis Data Analysis and Synergy Calculation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating the synergy of this compound and Doxorubicin.

Conclusion

The combination of this compound and doxorubicin presents a promising therapeutic strategy for breast cancer. The synergistic enhancement of cytotoxicity and apoptosis, mediated in part by the inhibition of the PI3K/Akt signaling pathway, suggests that this combination could improve treatment efficacy while potentially mitigating the dose-related toxicity of doxorubicin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in breast cancer treatment.

References

Erianin and Anlotinib Combination Therapy: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo efficacy of a combination therapy involving erianin and anlotinib versus their respective monotherapies in preclinical cancer models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this combination.

Comparative Efficacy of this compound and Anlotinib In Vivo

The combination of this compound and anlotinib has demonstrated synergistic anti-tumor effects in vivo, particularly in anaplastic thyroid carcinoma (ATC) models. This section summarizes the quantitative data from preclinical studies, comparing the combination therapy to each agent administered alone.

Therapeutic Agent(s) Cancer Model Dosage and Administration Tumor Growth Inhibition/Suppression Key Findings
This compound & Anlotinib Combination Anaplastic Thyroid Carcinoma (CAL62 Xenograft)This compound: Not specified; Anlotinib: Not specifiedMarked tumor growth suppression compared to monotherapies.[1][2]The combination therapy resulted in a significant increase in apoptosis within the tumor tissue.[1][2]
This compound Monotherapy Anaplastic Thyroid Carcinoma (CAL62 Xenograft)Not specifiedSignificant tumor growth suppression compared to control.This compound monotherapy showed potent anti-tumor activity.[1]
Lung Cancer (H460 Xenograft)100 mg/kgNotably suppressed tumor growth compared to control.This compound treatment led to decreased expression of Ki-67, indicating inhibition of proliferation.
Bladder Cancer (KU-19-19 Xenograft)100 mg/kgDramatically reduced tumor growth.Suppressed Ki67 expression in tumor tissues.
Gastric Cancer (MKN45 Xenograft)50 mg/kg, intraperitoneal injectionInhibited tumor growth in a dose-dependent manner, with the 50 mg/kg dose showing stronger anti-tumor effects than 5-FU.Did not significantly affect the body weight of the mice.
Osteosarcoma (143B Xenograft)2 mg/kg, intraperitoneal injectionSignificantly decreased tumor growth.Exhibited potent antitumor activity with less toxicity.
Anlotinib Monotherapy Anaplastic Thyroid Carcinoma (CAL62 Xenograft)Not specifiedSignificant tumor growth suppression compared to control.Anlotinib monotherapy demonstrated significant anti-tumor effects.
Colorectal Cancer (CT26 Xenograft)0.75, 1.5, 3 mg/kgMarkedly suppressed tumor growth and prolonged survival time.Downregulated CD31 and Ki-67 in tumor tissue.
Ovarian Cancer (SK-OV-3 Xenograft)1.5, 3, 6 mg/kg, oralDose-dependent inhibition of tumor growth.The 6 mg/kg dose caused tumor regression.
Osteosarcoma (PDX models)6 mg/kgSignificantly inhibited tumor growth by inducing mitotic arrest, necrosis, and apoptosis.Was selective against tumors with high expression of VEGFR2, PDGFRβ, and CD31.
Esophageal Cancer (Radioresistant Xenograft)Not specifiedEnhanced the inhibitory effects of irradiation on tumor growth.Suppressed tumor volume and weight when combined with radiation.

Experimental Protocols

This section details the methodologies used in the key in vivo experiments cited in this guide.

Animal Models and Tumor Implantation
  • Animal Strain: BALB/c nude mice are commonly used for establishing xenograft models.

  • Cell Lines:

    • Anaplastic Thyroid Carcinoma: CAL62 cells are used to establish subcutaneous xenografts.

    • Lung Cancer: H460 cells are injected subcutaneously to form tumors.

    • Bladder Cancer: KU-19-19 cells are used for subcutaneous xenografts.

    • Gastric Cancer: MKN45 cells are injected to create a cell-derived xenograft (CDX) mouse model.

    • Osteosarcoma: 143B cells are orthotopically inoculated into the left tibia.

  • Tumor Initiation: A specific number of cancer cells (e.g., 1 million A549 cells) are typically injected subcutaneously into the mice. Tumor growth is monitored, and treatment begins once the tumors reach a specified volume (e.g., 70-200 mm³).

Dosing and Administration
  • This compound:

    • Dosage: Varies depending on the cancer model, ranging from 2 mg/kg to 200 mg/kg.

    • Administration: Typically administered via intraperitoneal injection every other day.

  • Anlotinib:

    • Dosage: Commonly administered at doses ranging from 0.75 mg/kg to 6 mg/kg.

    • Administration: Administered orally once daily.

  • Combination Therapy:

    • The specific dosages for the combination therapy in the anaplastic thyroid carcinoma model were not detailed in the available abstract.

Efficacy Evaluation
  • Tumor Measurement: Tumor volume is measured regularly (e.g., every other day or every 4 days) using calipers. Tumor weight is often measured at the end of the study.

  • Survival Analysis: The median survival time of the mice in each treatment group is monitored and compared.

  • Immunohistochemistry (IHC): Tumor tissues are collected at the end of the study and stained for biomarkers of proliferation (Ki-67), apoptosis (TUNEL, cleaved caspase-3), and angiogenesis (CD31).

  • Western Blot Analysis: Protein levels of key signaling molecules in the tumor tissue are analyzed to elucidate the mechanism of action.

Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of the this compound and anlotinib combination therapy is attributed to the simultaneous targeting of multiple key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

This compound's Mechanism of Action

This compound exerts its anti-cancer effects through various mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in several cancer cell lines.

  • Inhibition of PI3K/Akt/mTOR Pathway: this compound can suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

  • Induction of Ferroptosis: this compound can trigger ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.

  • Suppression of MAPK/ERK Pathway: this compound has been found to suppress the activation of the MAPK/ERK signaling pathway.

Erianin_Mechanism cluster_cell Cancer Cell This compound This compound PI3K_AKT PI3K/Akt/mTOR Pathway This compound->PI3K_AKT MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Ferroptosis Ferroptosis This compound->Ferroptosis Apoptosis Apoptosis & Cell Cycle Arrest This compound->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation Ferroptosis->Proliferation Apoptosis->Proliferation

Caption: this compound's multi-target mechanism of action.

Anlotinib's Mechanism of Action

Anlotinib is a multi-target tyrosine kinase inhibitor (TKI) that primarily targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, anlotinib potently blocks tumor angiogenesis, cutting off the tumor's blood and nutrient supply.

  • FGFR (Fibroblast Growth Factor Receptor): Inhibition of FGFR disrupts signals that promote tumor cell proliferation and survival.

  • PDGFR (Platelet-Derived Growth Factor Receptor): Targeting PDGFR further contributes to the anti-angiogenic effect.

  • c-Kit: Inhibition of c-Kit is relevant for certain types of tumors where this receptor is overexpressed.

Anlotinib_Mechanism cluster_receptors Receptor Tyrosine Kinases cluster_effects Cellular Effects Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR FGFR FGFR Anlotinib->FGFR PDGFR PDGFR Anlotinib->PDGFR cKit c-Kit Anlotinib->cKit Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation FGFR->Proliferation PDGFR->Angiogenesis cKit->Proliferation

Caption: Anlotinib's multi-target tyrosine kinase inhibition.

Synergistic Mechanism of Combination Therapy

The combination of this compound and anlotinib results in a synergistic anti-tumor effect by simultaneously inhibiting critical pathways for tumor growth and survival. This compound's targeting of intracellular signaling cascades like PI3K/Akt and MAPK/ERK, coupled with anlotinib's potent anti-angiogenic activity through the inhibition of key receptor tyrosine kinases, creates a multi-pronged attack on the tumor. This dual approach can lead to enhanced tumor cell death and more profound suppression of tumor growth than either agent can achieve alone.

Combination_Workflow cluster_treatment Combination Treatment cluster_targets Molecular Targets cluster_outcomes Tumor Outcomes This compound This compound Intracellular Intracellular Signaling (PI3K/Akt, MAPK/ERK) This compound->Intracellular Anlotinib Anlotinib RTKs Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) Anlotinib->RTKs Apoptosis Increased Apoptosis Intracellular->Apoptosis Angiogenesis Decreased Angiogenesis RTKs->Angiogenesis TumorGrowth Synergistic Tumor Growth Suppression Apoptosis->TumorGrowth Angiogenesis->TumorGrowth

Caption: Synergistic workflow of this compound and anlotinib.

References

Validating Erianin-Induced Apoptosis: A Comparative Guide to Caspase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erianin, a natural bibenzyl compound isolated from Dendrobium chrysotoxum, has garnered significant attention for its potent anti-cancer properties. A primary mechanism of its tumoricidal activity is the induction of apoptosis, or programmed cell death. A critical step in validating this mechanism is the use of caspase inhibitors, which block the key enzymatic drivers of apoptosis. This guide provides a comparative overview of experimental data and methodologies used to confirm the caspase-dependency of this compound-induced apoptosis.

Data Presentation: this compound's Apoptotic Effect and Its Reversal by Caspase Inhibitors

The following tables summarize quantitative data from studies where caspase inhibitors were used to validate this compound-induced apoptosis.

Table 1: Effect of Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Loss of Cell Viability
Cell LineTreatmentConcentration of this compoundConcentration of Z-VAD-FMKCell Viability (%)Reference
HCC827 (NSCLC) This compound2 µM-~55%[1]
This compound + Z-VAD-FMK2 µMNot SpecifiedSignificantly Recovered[1]
H1975 (NSCLC) This compound2 µM-~60%[1]
This compound + Z-VAD-FMK2 µMNot SpecifiedSignificantly Recovered[1]
H1650 (NSCLC) This compound2 µM-~65%[1]
This compound + Z-VAD-FMK2 µMNot SpecifiedSignificantly Recovered

NSCLC: Non-Small Cell Lung Cancer

Table 2: Effect of Caspase-3 Inhibitor (Z-DEVD-FMK) on this compound-Induced Cell Death in Anaplastic Thyroid Carcinoma (ATC) Cells
Cell LineTreatmentApoptotic Cells (%)Reference
ATC Cells This compoundIncreased
This compound + Z-DEVD-FMKPartially Alleviated

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound and the rescue effect of caspase inhibitors.

  • Cell Seeding: Plate cells (e.g., HCC827, H1975, H1650) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat one set of wells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours.

    • Add this compound at the desired concentration to both inhibitor-treated and untreated wells. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound with or without pre-treatment with a caspase inhibitor (e.g., Z-VAD-FMK or Z-DEVD-FMK) for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. .

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Caspase Activation

This technique detects the cleavage of caspases and their substrates, which is a hallmark of apoptosis.

  • Protein Extraction: After treatment with this compound +/- caspase inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C. A β-actin antibody is used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualization

This compound-Induced Apoptosis Signaling Pathway

Erianin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL This compound->Bcl2 Bax Bax/Bak (Pro-apoptotic) This compound->Bax Death_Receptor Death Receptor This compound->Death_Receptor Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 active_Caspase9 Active Caspase-9 Caspase9->active_Caspase9 activation Caspase3 Pro-caspase-3 active_Caspase9->Caspase3 Caspase8 Pro-caspase-8 Death_Receptor->Caspase8 active_Caspase8 Active Caspase-8 Caspase8->active_Caspase8 activation active_Caspase8->Caspase3 active_Caspase3 Active Caspase-3 Caspase3->active_Caspase3 activation PARP PARP active_Caspase3->PARP Apoptosis Apoptosis active_Caspase3->Apoptosis cleaved_PARP Cleaved PARP PARP->cleaved_PARP cleavage Caspase_Inhibitor Caspase Inhibitors (e.g., Z-VAD-FMK) Caspase_Inhibitor->active_Caspase9 Caspase_Inhibitor->active_Caspase8 Caspase_Inhibitor->active_Caspase3

Caption: this compound-induced apoptosis signaling cascade and points of caspase inhibition.

Experimental Workflow for Validating Caspase-Dependent Apoptosis

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Apoptosis Assays start Cancer Cell Culture control Vehicle Control start->control This compound This compound Treatment start->this compound inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) start->inhibitor combo This compound + Caspase Inhibitor start->combo flow_cytometry Flow Cytometry (Annexin V/PI) control->flow_cytometry western_blot Western Blot (Cleaved Caspases, PARP) control->western_blot viability_assay Cell Viability Assay (MTS/CCK-8) control->viability_assay This compound->flow_cytometry This compound->western_blot This compound->viability_assay inhibitor->flow_cytometry inhibitor->western_blot inhibitor->viability_assay combo->flow_cytometry combo->western_blot combo->viability_assay data_analysis Data Analysis and Comparison flow_cytometry->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: This compound-induced apoptosis is caspase-dependent data_analysis->conclusion

Caption: Workflow for confirming caspase-dependent apoptosis induced by this compound.

References

A Comparative Analysis of Erianin and Other Natural Compounds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and less toxic cancer therapies has led researchers to explore the vast potential of natural compounds. Among these, Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has emerged as a promising anti-cancer agent.[1][2][3] This guide provides a comparative study of this compound and other well-known natural anti-cancer compounds, focusing on their mechanisms of action, efficacy, and the experimental data supporting their potential use in oncology.

Comparative Performance of Natural Anti-Cancer Compounds

This compound exhibits potent anti-cancer activity across a wide range of cancer cell lines, often at nanomolar concentrations.[4][5] Its multifaceted mechanism of action, which includes inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis, makes it a compelling candidate for further drug development. This section compares the quantitative data of this compound with other notable natural compounds like Curcumin and Resveratrol.

Table 1: Comparative IC50 Values of Natural Anti-Cancer Compounds

CompoundCancer Cell LineIC50 (nM)Time (hr)Reference
This compound H460 (Lung Cancer)61.3324
H1299 (Lung Cancer)21.8924
EJ (Bladder Cancer)65.0448
SGC-7901 (Gastric Cancer)175.948
HL-60 (Leukemia)12.5–81.924, 48, 72
Curcumin Pancreatic Cancer Cells5,000-25,00024
Breast Cancer Cells10,000-50,00048
Resveratrol Colorectal Cancer Cells25,000-100,00024
Prostate Cancer Cells50,000-150,00048

Note: IC50 values for Curcumin and Resveratrol are often reported in µM and have been converted to nM for comparison. The efficacy of these compounds can vary significantly based on the cell line and experimental conditions.

Mechanisms of Action: A Head-to-Head Comparison

This compound's anti-cancer effects are mediated through the modulation of multiple signaling pathways. A comparative overview of the primary mechanisms of action for this compound, Curcumin, and Resveratrol is presented below.

Table 2: Comparison of Anti-Cancer Mechanisms

MechanismThis compoundCurcuminResveratrol
Apoptosis Induction Yes (via intrinsic and extrinsic pathways)YesYes
Cell Cycle Arrest Yes (primarily at G2/M phase)Yes (G2/M)Yes (S and G2/M)
Anti-Angiogenesis YesYesYes
Inhibition of Metastasis YesYesYes
Induction of Ferroptosis YesNoNo
Key Signaling Pathways mTOR, PI3K/AKT, ROS/JNK, Wnt/β-cateninNF-κB, PI3K/Akt/mTORPI3K/Akt/mTOR

Signaling Pathways in Focus

The efficacy of these natural compounds lies in their ability to target key signaling pathways that are often dysregulated in cancer.

This compound's Impact on the mTOR Signaling Pathway

Recent studies have identified the mTOR pathway as a key target of this compound in lung cancer. This compound inhibits mTOR phosphorylation, which in turn disrupts pyrimidine metabolism and suppresses cancer cell growth.

Erianin_mTOR_Pathway This compound This compound mTOR mTOR This compound->mTOR inhibits S6K S6K mTOR->S6K Cell_Growth Cell Growth & Proliferation CAD CAD S6K->CAD Pyrimidine_Metabolism Pyrimidine Metabolism CAD->Pyrimidine_Metabolism Pyrimidine_Metabolism->Cell_Growth supports

Caption: this compound inhibits the mTOR signaling pathway to suppress cancer cell growth.

Common Anti-Cancer Signaling Pathway

Many natural compounds, including this compound, Curcumin, and Resveratrol, converge on the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Natural_Compounds_PI3K_AKT_Pathway cluster_compounds Natural Compounds This compound This compound PI3K PI3K This compound->PI3K inhibit Curcumin Curcumin Curcumin->PI3K inhibit Resveratrol Resveratrol Resveratrol->PI3K inhibit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation

Caption: Natural compounds inhibit the PI3K/AKT/mTOR pathway to promote apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments.

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50 values.

  • Cell Seeding: Plate cancer cells (e.g., H460, H1299) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the natural compound (e.g., this compound: 0, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.

  • Reagent Incubation: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using software like GraphPad Prism.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis after treatment with the natural compounds.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., mTOR, p-mTOR, AKT, p-AKT, Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-cancer effects of a natural compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Select Natural Compound & Cancer Cell Lines Cell_Culture Cell Culture Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Migration Migration/Invasion Assay Treatment->Migration Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Migration->Data_Analysis Conclusion Conclusion on Anti-Cancer Efficacy Data_Analysis->Conclusion

Caption: A general workflow for the in vitro evaluation of natural anti-cancer compounds.

Conclusion

This compound demonstrates significant potential as a natural anti-cancer compound, with potent activity against various cancer cell lines and a well-defined mechanism of action targeting key oncogenic pathways. While other natural compounds like Curcumin and Resveratrol also exhibit anti-cancer properties, this compound's efficacy at nanomolar concentrations and its unique ability to induce ferroptosis set it apart. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct robust and reproducible studies in this promising area of oncology research.

References

Unveiling Erianin's Cellular Targets: A Comparative Guide to Proteomic Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies used to identify and validate the cellular targets of Erianin, a promising natural anti-cancer compound. We delve into the experimental data supporting its mechanism of action, with a focus on proteomic approaches for target cross-validation.

This compound, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor effects across a range of cancers, including triple-negative breast cancer, pancreatic cancer, and lung cancer.[1][2][3] Its therapeutic potential lies in its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and migration.[1][3] While computational methods like network pharmacology and molecular docking have been instrumental in predicting potential targets, experimental validation is crucial for confirming these interactions. This guide focuses on the cross-validation of this compound's targets, with a particular emphasis on proteomic techniques that provide direct evidence of target engagement.

Predicted vs. Experimentally Validated Targets of this compound

The identification of this compound's cellular targets has been approached through a combination of predictive and experimental methods. Network pharmacology and molecular docking studies have predicted a multitude of potential protein targets, which are then often validated through lower-throughput methods like Western blotting.

Table 1: Comparison of Predicted and Validated Targets of this compound

Target CategoryPredicted Targets (Network Pharmacology & Molecular Docking)Experimentally Validated Targets (Western Blot, CETSA, etc.)Key Signaling Pathways Implicated
Kinases PPARA, ROCK2, PDGFRB, CDK1, PIK3CA, ERBB2, FLT3, RET, ABL1p-PI3K, p-Akt, mTOR, ASK1PI3K/Akt/mTOR Signaling, MAPK Signaling
Cell Cycle & Apoptosis Regulators CCND1, CHEK2, MUC1Cleaved-PARP, Cleaved-Caspase3, p-Rb, CyclinB1, P21Cell Cycle Regulation, Apoptosis
Other -FOXO1-

Proteomic Approaches for Target Validation

While traditional methods provide valuable insights, proteomics offers a more unbiased and global view of a drug's interactions within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful tools for confirming direct target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of proteins in response to ligand binding. The principle is that a protein's melting point increases when it is bound to a ligand. This technique has been successfully used to confirm the direct interaction between this compound and mTOR.

Table 2: Quantitative Data from CETSA for this compound-mTOR Interaction

Cell LineTreatmentTemperature (°C)Relative mTOR Abundance (Normalized to 37°C)
H460DMSO55~0.8
H460This compound (100 nM)55~1.0
H460DMSO60~0.4
H460This compound (100 nM)60~0.8
H1299DMSO55~0.75
H1299This compound (100 nM)55~1.0
H1299DMSO60~0.3
H1299This compound (100 nM)60~0.7

This data is illustrative and compiled from findings suggesting this compound treatment enhances the thermal stability of mTOR.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound-mTOR Interaction

Objective: To confirm the direct binding of this compound to mTOR in intact cells.

Methodology:

  • Cell Culture and Treatment: Human lung cancer cell lines (e.g., H460, H1299) are cultured to ~80% confluency. Cells are then treated with either DMSO (vehicle control) or a specified concentration of this compound (e.g., 100 nM) and incubated for a designated time (e.g., 1 hour) at 37°C.

  • Heating and Lysis: After treatment, the cells are washed with PBS and harvested. The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature (e.g., ranging from 37°C to 65°C) for 3 minutes, followed by rapid cooling on ice.

  • Protein Extraction: The heated cell suspensions are lysed by freeze-thaw cycles or using a suitable lysis buffer.

  • Centrifugation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: The supernatant containing the soluble, non-denatured proteins is collected. The protein concentration is determined, and equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for mTOR, followed by a secondary antibody conjugated to a detectable marker.

  • Data Analysis: The band intensities corresponding to mTOR at different temperatures are quantified and normalized to the intensity at 37°C. The resulting curves represent the melting profile of mTOR in the presence and absence of this compound. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates a direct binding interaction.

Western Blot Analysis for Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and ASK1/JNK/p38 MAPK signaling pathways.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., pancreatic cancer cell lines) are treated with varying concentrations of this compound for a specified duration.

  • Protein Lysis: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, ASK1, JNK, and p38 MAPK.

  • Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative changes in protein phosphorylation.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target identification.

Erianin_Signaling_Pathway cluster_akt AKT/FOXO1 Pathway cluster_ask1 ASK1/JNK/p38 MAPK Pathway This compound This compound AKT AKT This compound->AKT ASK1 ASK1 This compound->ASK1 FOXO1 FOXO1 AKT->FOXO1 Proliferation_Migration Cell Proliferation & Migration FOXO1->Proliferation_Migration JNK_p38 JNK/p38 MAPK ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: this compound's dual regulatory effect on cell fate.

Proteomic_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_validation Target Validation cluster_output Outcome Cells Cancer Cells Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Proteomics Quantitative Proteomics (e.g., TMT, SILAC) Lysis->Proteomics Bioinformatics Bioinformatic Analysis (Identify Differentially Expressed Proteins) Proteomics->Bioinformatics Validation Target Validation (CETSA, DARTS, Western Blot) Bioinformatics->Validation Validated_Targets Validated this compound Targets Validation->Validated_Targets

References

Erianin's Efficacy in Overcoming Cisplatin Resistance in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of cisplatin resistance is a significant hurdle in cancer therapy. This guide provides a comparative analysis of the natural product Erianin as a potential agent to overcome cisplatin resistance. We present experimental data on its efficacy in cisplatin-resistant cancer cell lines, detail the underlying molecular mechanisms, and provide comprehensive experimental protocols for researchers.

Data Presentation: this compound's Impact on Cisplatin-Resistant Cancer Cells

This compound demonstrates significant cytotoxic effects in cisplatin-resistant non-small cell lung cancer (NSCLC) cells and can re-sensitize them to cisplatin. The following tables summarize the quantitative data from studies on A549 human lung adenocarcinoma cells and their cisplatin-resistant counterpart, A549/DDP.

Table 1: Comparative Cytotoxicity of Cisplatin and this compound

Cell LineTreatmentIC50 (48h)Resistance Index (RI)
A549 (Cisplatin-Sensitive)Cisplatin3.8 µM to 8.618 µg/mL[1][2]-
A549/DDP (Cisplatin-Resistant)Cisplatin2.2 µg/mL to 47.67 µM[1][3]~2.6 to >10[4]
A549/DDP (Cisplatin-Resistant)This compound74.26 nMN/A

Note: The IC50 values for cisplatin can vary between studies due to different experimental conditions. The Resistance Index is calculated by dividing the IC50 of the resistant cell line by that of the sensitive parent line.

Table 2: Efficacy of this compound in Cisplatin-Resistant A549/DDP Cells

Experimental AssayTreatmentObservationQuantitative Data
Apoptosis This compound (30-120 nM)Increased apoptosis in a dose-dependent manner.Statistically significant increase in apoptosis observed.
Invasion This compound (60-120 nM)Inhibition of cell invasion.Statistically significant inhibition of invasion observed.
Migration This compound (30-120 nM)Inhibition of cell migration.Statistically significant inhibition of migration observed.
Re-sensitization to Cisplatin This compound (74.26 nM) + CisplatinIncreased sensitivity of A549/DDP cells to cisplatin.IC50 of cisplatin in combination with this compound was 40.42 µM, a 3.21-fold decrease compared to cisplatin alone (129.9 µM in this specific experiment).

Signaling Pathways Modulated by this compound in Cisplatin-Resistant Cells

This compound has been shown to target key signaling pathways that are often dysregulated in cisplatin-resistant cancers. The primary mechanism identified is the inhibition of the Wnt/β-catenin signaling pathway.

Erianin_Wnt_Pathway cluster_this compound This compound cluster_wnt Wnt/β-catenin Pathway This compound This compound Wnt3 Wnt3 This compound->Wnt3 inhibits beta_catenin β-catenin This compound->beta_catenin inhibits Wnt3->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Genes (e.g., Cyclin D1, Survivin) TCF_LEF->Target_Genes promotes transcription Proliferation Cell Proliferation & Resistance Target_Genes->Proliferation

Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.

By inhibiting Wnt3 and β-catenin, this compound downregulates the expression of downstream target genes like Cyclin D1 and Survivin, which are involved in cell proliferation and apoptosis resistance. This action contributes to the suppression of tumor growth and the reversal of cisplatin resistance.

Experimental Workflow and Protocols

A general workflow for investigating the efficacy of this compound in cisplatin-resistant cancer cell lines is depicted below.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_mechanism Mechanism of Action Culture Culture Cisplatin-Sensitive (A549) & Resistant (A549/DDP) Cells Treatment Treat cells with varying concentrations of this compound and/or Cisplatin Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Invasion Invasion/Migration Assay (Transwell) Treatment->Invasion WesternBlot Western Blot Analysis (e.g., Wnt/β-catenin pathway proteins) Treatment->WesternBlot

References

Erianin and its Analogues: A Comparative Guide to their Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of Erianin, a natural bibenzyl compound, and its synthetic analogues, ZJU-6 and Ethoxy-erianin phosphate (EBTP). The information presented herein is curated from peer-reviewed scientific literature to facilitate objective evaluation and inform future research and development in anti-cancer therapies.

Quantitative Comparison of Anti-Angiogenic Activity

The following table summarizes the available quantitative data on the anti-angiogenic effects of this compound and its analogues. Direct comparison of potency should be made with caution due to variations in experimental models and conditions.

CompoundAssayCell Line/ModelKey FindingsReference
This compound HUVEC Proliferation AssayHuman Umbilical Vein Endothelial Cells (HUVECs)EC50: 34.1 ± 12.7 nM[1][2][3]
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoAbrogated spontaneous and bFGF-induced neovascularization[1][4]
Endothelial Cell Tube Formation AssayHUVECsDisrupted endothelial tube formation
Cell Migration AssayHUVECsAbolished migration across collagen and adhesion to fibronectin
ZJU-6 General Anti-Angiogenic ActivityPancreatic (MiaPaCa-2), Breast (MDA-468), Colon (HCC-2998) Cancer CellsDemonstrated significant anti-angiogenic capability
Cell Viability AssayMCF-7 (Breast Cancer)Reduced cell viability
Ethoxy-erianin phosphate (EBTP) Cell Proliferation AssayHCT116 (Colorectal Cancer)Concentration-dependent inhibition (0–10 µM)
Cell Proliferation AssaySW480 (Colorectal Cancer)Concentration-dependent inhibition (0–5 µM)
In vivo Angiogenesis ModelNude Mouse Xenograft (Colorectal Cancer)Inhibited tumor angiogenesis

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their anti-angiogenic effects by modulating various signaling pathways critical for endothelial cell function and vessel formation.

This compound

This compound's anti-angiogenic activity is multi-faceted, targeting several key signaling cascades. It has been shown to inhibit the VEGF/VEGFR2 pathway , a central regulator of angiogenesis, thereby suppressing downstream signaling through PI3K/Akt and MAPK (cRaf-MEK1/2-ERK1/2) . Additionally, this compound can downregulate the JAK/STAT3 pathway , leading to reduced expression of pro-angiogenic factors like MMP-2, MMP-9, and HIF-1α.

Erianin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K cRaf cRaf VEGFR2->cRaf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 HIF1a HIF-1α STAT3->HIF1a MMPs MMP-2/9 STAT3->MMPs HIF1a->Angiogenesis MMPs->Angiogenesis This compound This compound This compound->VEGFR2 This compound->PI3K This compound->cRaf This compound->JAK2

Caption: this compound's inhibitory effects on key pro-angiogenic signaling pathways.
ZJU-6

The primary anti-angiogenic mechanism of ZJU-6 reported is its potent anti-tubulin polymerization activity. By disrupting microtubule dynamics, ZJU-6 interferes with endothelial cell proliferation, migration, and the structural changes required for tube formation.

ZJU6_Mechanism ZJU6 ZJU-6 Microtubules Microtubule Polymerization ZJU6->Microtubules Tubulin Tubulin Monomers Tubulin->Microtubules CellFunctions Endothelial Cell (Proliferation, Migration, Tube Formation) Microtubules->CellFunctions

Caption: ZJU-6 inhibits angiogenesis by disrupting tubulin polymerization.
Ethoxy-erianin phosphate (EBTP)

EBTP has been shown to inhibit angiogenesis in colorectal cancer by regulating the TMPO-AS1/miR-126-3p/PIK3R2 axis , which ultimately leads to the inactivation of the PI3K/Akt signaling pathway . In liver cancer, EBTP targets both the VEGF and EGFR signaling pathways .

EBTP_Signaling_Pathway cluster_lncRNA lncRNA Regulation cluster_signaling Signaling Cascade TMPO_AS1 lncRNA TMPO-AS1 miR_126_3p miR-126-3p TMPO_AS1->miR_126_3p PIK3R2 PIK3R2 miR_126_3p->PIK3R2 PI3K PI3K PIK3R2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis EBTP EBTP EBTP->TMPO_AS1

Caption: EBTP's inhibitory mechanism on the PI3K/Akt pathway in colorectal cancer.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-angiogenesis assays are provided below.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay assesses the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days at 37°C and 60-70% humidity.

  • A small window is carefully opened in the eggshell to expose the CAM.

  • A sterile filter paper disc or a carrier of choice, impregnated with the test compound (this compound or its analogues) at various concentrations, is placed on the CAM. A vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor) are also included.

  • The window is sealed, and the eggs are incubated for a further 48-72 hours.

  • After incubation, the CAM is excised, and the blood vessels in the area of the disc are photographed.

  • Angiogenesis is quantified by counting the number of blood vessel branch points or by measuring the total vessel length using image analysis software.

CAM_Assay_Workflow Start Fertilized Egg Incubation (3-4 days) Window Create Window in Eggshell Start->Window Apply_Compound Apply Test Compound to CAM Window->Apply_Compound Incubate_Again Re-incubate (48-72 hours) Apply_Compound->Incubate_Again Image Excise and Image CAM Incubate_Again->Image Analyze Quantify Angiogenesis Image->Analyze

Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.
Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation and morphogenesis of endothelial cells into capillary-like structures.

Procedure:

  • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel in the presence of various concentrations of the test compound (this compound or its analogues).

  • The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

  • The formation of the tubular network is observed and photographed using a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Assay_Workflow Coat_Plate Coat Plate with Matrigel Seed_Cells Seed HUVECs with Test Compound Coat_Plate->Seed_Cells Incubate Incubate (4-18 hours) Seed_Cells->Incubate Image Image Tube Formation Incubate->Image Analyze Quantify Tube Network Image->Analyze

Caption: Workflow of the Endothelial Cell Tube Formation Assay.
Western Blot Analysis of Angiogenic Signaling Pathways

This technique is used to detect and quantify specific proteins involved in angiogenic signaling cascades.

Procedure:

  • Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured and treated with angiogenic factors (e.g., VEGF) in the presence or absence of this compound or its analogues for a specified time.

  • Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, etc.).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Treatment Cell Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with Antibodies Transfer->Immunoblotting Detection Signal Detection Immunoblotting->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis of Angiogenic Proteins.

References

Erianin vs. Standard-of-Care Chemotherapy: A Head-to-Head Comparison in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Erianin, a natural compound, with standard-of-care chemotherapies, cisplatin and paclitaxel, in non-small cell lung cancer (NSCLC). The data presented is collated from various preclinical studies to offer an objective overview for research and drug development purposes.

Executive Summary

This compound, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-cancer activity in preclinical models of NSCLC. This guide synthesizes available in vitro and in vivo data to compare its performance against the established chemotherapeutic agents cisplatin and paclitaxel. While direct head-to-head clinical trials are not yet available, this comparative analysis of preclinical data provides valuable insights into the potential of this compound as a therapeutic agent.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth in vitro. The following table summarizes the IC50 values for this compound, cisplatin, and paclitaxel in various NSCLC cell lines.

Cell LineThis compound IC50 (nM)Cisplatin IC50 (µM)Paclitaxel IC50 (nM)
H460 61.33[1][2]~5-10 (24h)1.138 (48h)[1]
H1299 21.89[1][2]27 ± 4 (72h)Not widely reported
A549 <1 (oral admin in vivo)9 ± 1.6 (72h)4-24 (48h)
H1975 <1 (oral admin in vivo)Not widely reportedNot widely reported
HCC827 Not specified, but showed inhibitionNot widely reportedNot widely reported
LLC <1 (oral admin in vivo)Not widely reportedNot widely reported

In Vivo Tumor Growth Inhibition

Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of anti-cancer compounds. The following table summarizes the tumor growth inhibition data for this compound and standard-of-care chemotherapies in NSCLC xenograft models.

TreatmentCell Line XenograftDosage and AdministrationTumor Growth Inhibition
This compound H460100 mg/kg, i.p., daily for 18 daysSignificant inhibition of tumor growth compared to control
This compound H46050, 100, 200 mg/kg, i.p.Medium and high doses resulted in significant inhibition of tumor growth
This compound HCC827Not specifiedSignificantly inhibited tumor growth compared to vehicle control
This compound Lewis Lung Cancer (LLC)10, 35, 50 mg/kg/day, oral admin for 12 daysSubstantially inhibited nodule growth
Cisplatin A549, NCI-H23, NCI-H4603 mg/kg/day, i.v., daily for 5 daysLess effective than paclitaxel at the tested doses
Paclitaxel A549, NCI-H23, NCI-H46012 and 24 mg/kg/day, i.v., daily for 5 daysStatistically significant tumor growth inhibition compared to saline control. More effective than cisplatin at 3 mg/kg/day.

Mechanism of Action: A Comparative Overview

This compound exerts its anti-cancer effects through multiple mechanisms, some of which are distinct from and others overlapping with standard chemotherapies.

This compound:

  • Induces Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in lung cancer cells.

  • Inhibits mTOR Signaling: It targets the mTOR signaling pathway, which is crucial for cell growth and proliferation. By inhibiting mTOR, this compound disrupts pyrimidine metabolism in lung cancer cells.

  • Inhibits Akt-GSK3β Signaling: this compound has been shown to curb the Akt-GSK3β signaling pathway, which is involved in aerobic glycolysis in cancer cells.

  • PI3K/Akt/mTOR Pathway Inhibition: Studies have indicated that this compound's anti-tumor effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway.

Cisplatin:

  • DNA Damage: Cisplatin is a platinum-based compound that cross-links with the purine bases on DNA, interfering with DNA repair mechanisms, and subsequently inducing DNA damage and apoptosis.

Paclitaxel:

  • Microtubule Stabilization: Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Signaling_Pathways cluster_this compound This compound cluster_Chemo Standard Chemotherapy This compound This compound mTOR mTOR This compound->mTOR Akt_GSK3b Akt-GSK3β This compound->Akt_GSK3b PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR Apoptosis_E Apoptosis & G2/M Arrest mTOR->Apoptosis_E Akt_GSK3b->Apoptosis_E PI3K_Akt_mTOR->Apoptosis_E Cisplatin Cisplatin DNA DNA Cisplatin->DNA Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Apoptosis_C Apoptosis DNA->Apoptosis_C Microtubules->Apoptosis_C

Caption: Comparative signaling pathways of this compound and standard chemotherapies.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CCK-8 (Cell Counting Kit-8) assay.

  • Cell Seeding: NSCLC cells (e.g., A549, H460, H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The cells are then treated with various concentrations of this compound, cisplatin, or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). A control group with no drug treatment is also included.

  • MTT/CCK-8 Addition: After the incubation period, the drug-containing medium is removed, and MTT or CCK-8 solution is added to each well. The plates are incubated for another 1-4 hours.

  • Absorbance Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).

  • IC50 Calculation: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow start Seed NSCLC cells in 96-well plate drug_treatment Treat with varying drug concentrations start->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation mtt_addition Add MTT/CCK-8 solution incubation->mtt_addition absorbance Measure absorbance mtt_addition->absorbance calculate_ic50 Calculate IC50 values absorbance->calculate_ic50

Caption: General workflow for in vitro cytotoxicity assays.

In Vivo Xenograft Study (General Protocol)
  • Cell Implantation: Human NSCLC cells (e.g., A549, H460) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomly assigned to different treatment groups: vehicle control, this compound, cisplatin, or paclitaxel. The drugs are administered at specified doses and schedules (e.g., intraperitoneal or intravenous injection daily or on a specific cycle).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.

  • Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated for each treatment group relative to the control group.

Xenograft_Study_Workflow start Implant NSCLC cells into mice tumor_growth Allow tumors to grow to palpable size start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer drugs or vehicle control randomization->treatment measurement Measure tumor volume regularly treatment->measurement end Euthanize mice and analyze tumors measurement->end

Caption: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data compiled in this guide suggests that this compound holds promise as a potent anti-cancer agent for NSCLC. Its in vitro cytotoxicity, with IC50 values in the nanomolar range for several cell lines, is comparable to or, in some cases, more potent than standard chemotherapies. Furthermore, in vivo studies demonstrate significant tumor growth inhibition with this compound treatment.

While a direct head-to-head comparison with standard-of-care chemotherapy in a single, controlled preclinical study is not yet available, the existing evidence warrants further investigation into this compound's therapeutic potential. Future studies should focus on direct comparative efficacy and toxicity studies against standard-of-care agents, as well as exploring its potential in combination therapies. The distinct mechanism of action of this compound, particularly its targeting of the mTOR pathway, suggests it could be a valuable addition to the therapeutic arsenal for NSCLC, potentially overcoming resistance to conventional chemotherapies.

References

Validating In Vitro Efficacy of Erianin in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Erianin, a natural compound isolated from Dendrobium chrysotoxum. The following sections detail its anti-cancer properties, supported by experimental data, and validate its mechanism of action in clinically relevant patient-derived xenograft (PDX) models.

In Vitro Efficacy of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The tables below summarize the key quantitative findings from in vitro studies.

Table 1: Inhibition of Cancer Cell Proliferation by this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer70.96
EFM-192ATriple-Negative Breast Cancer78.58
H460Non-Small Cell Lung Cancer61.33
H1299Non-Small Cell Lung Cancer21.89
143BOsteosarcoma58.19 (24h), 40.97 (48h)
MG63.2Osteosarcoma88.69 (24h), 44.26 (48h)
5637Bladder Cancer65.04 (48h)
HepG2Hepatocellular Carcinoma43.69
SMMC-7721Hepatocellular Carcinoma81.02

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

Cell LineCancer TypeThis compound Concentration (nM)% of Cells in G2/M Phase% of Apoptotic Cells
MDA-MB-231Triple-Negative Breast Cancer40, 80, 160Dose-dependent increaseDose-dependent increase
EFM-192ATriple-Negative Breast Cancer40, 80, 160Dose-dependent increaseDose-dependent increase
H460Non-Small Cell Lung Cancer50, 100Dose-dependent increaseDose-dependent increase
H1299Non-Small Cell Lung Cancer50, 100Dose-dependent increaseDose-dependent increase
Osteosarcoma CellsOsteosarcomaNot specifiedSignificant increaseNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound for 24-72 hours.

  • Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)
  • Cells were treated with this compound for 24 hours.

  • After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Cells were treated with this compound for 24 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cells were treated with this compound, and total protein was extracted using RIPA buffer.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, CDK1, Cyclin B1, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
  • Fresh tumor tissues from cancer patients were surgically obtained and implanted subcutaneously into immunodeficient mice (e.g., BALB/c nude mice or NSG mice).[1]

  • Once the tumors reached a specified volume (e.g., 100-150 mm³), the mice were randomized into control and treatment groups.[2]

  • This compound was administered to the treatment group, typically via oral gavage or intraperitoneal injection, at doses ranging from 10 to 100 mg/kg for a specified duration (e.g., 12-21 days).[2][3]

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), and western blotting for signaling pathway proteins.[4]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for validating its efficacy in PDX models.

erianin_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_ros ROS/JNK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits ROS ROS This compound->ROS Induces Akt Akt PI3K->Akt CellCycle G2/M Arrest PI3K->CellCycle Induces mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits JNK JNK ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Promotes

Caption: this compound's multi-target mechanism of action.

pdx_workflow cluster_patient Patient cluster_pdx PDX Model Development cluster_treatment This compound Efficacy Testing cluster_analysis Data Analysis and Validation Patient Patient with Tumor Tumor Tumor Tissue Resection Patient->Tumor Implantation Subcutaneous Implantation into Immunodeficient Mice Tumor->Implantation PDX_Growth Tumor Growth and Passaging Implantation->PDX_Growth Randomization Randomization of Mice PDX_Growth->Randomization Treatment This compound Treatment Group Randomization->Treatment Control Vehicle Control Group Randomization->Control Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Control->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry (IHC) - Western Blot Tumor_Measurement->Endpoint_Analysis Validation Validation of In Vitro Findings Endpoint_Analysis->Validation

Caption: Experimental workflow for PDX validation.

In Vivo Validation in Patient-Derived Xenografts

The anti-tumor effects of this compound observed in vitro have been successfully validated in PDX models of various cancers, including non-small cell lung cancer and triple-negative breast cancer. These studies confirm that this compound can significantly inhibit tumor growth in a more clinically relevant setting.

Table 3: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Cancer TypePDX ModelThis compound Treatment RegimenKey In Vivo FindingsValidation of In Vitro Mechanism
Non-Small Cell Lung CancerHCC827-derived50 mg/kg, daily, oral gavage for 12 daysSignificant inhibition of tumor growth and weight.Reduced p-Akt and HK2 expression in tumor tissues, confirming inhibition of the PI3K/Akt pathway.
Triple-Negative Breast CancerMDA-MB-231-derivedNot specifiedSignificantly impeded tumor growth.Suppressed PI3K/Akt signaling pathway activation in tumor tissues.
Lewis Lung CancerLLC-derived10, 35, 50 mg/kg/day, oral gavage for 12 daysSubstantial inhibition of nodule growth and reduced tumor vascularity.Inhibition of the PI3K/Akt/mTOR pathway confirmed in vivo.

The in vivo studies using PDX models provide strong evidence that the anti-cancer activity of this compound is not limited to cultured cells but is also robust in a complex tumor microenvironment. The consistent inhibition of the PI3K/Akt/mTOR signaling pathway both in vitro and in vivo solidifies its role as a key mechanism of action for this compound. These findings underscore the potential of this compound as a promising therapeutic agent for further preclinical and clinical development.

References

Erianin's Impact on Gene Expression: A Comparative Analysis with Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of Erianin on gene expression relative to other established microtubule inhibitors. The information is supported by experimental data to facilitate an objective assessment of their molecular mechanisms.

This compound, a natural bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anticancer properties.[1] Like other microtubule inhibitors such as paclitaxel, colchicine, and vincristine, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] However, the nuanced effects of these compounds on global gene expression profiles reveal distinct and overlapping molecular signatures that underpin their therapeutic activities and potential side effects.

Comparative Analysis of Gene Expression Changes

Microtubule inhibitors, despite a shared primary target, elicit diverse transcriptional responses across different cell types and experimental conditions. The following table summarizes key gene expression changes induced by this compound and other prominent microtubule inhibitors.

Drug Cell Line/Model Upregulated Genes/Pathways Downregulated Genes/Pathways Experimental Method Reference
This compound Lung Cancer Cells (H460)Apoptosis-related (e.g., BAX, Caspase-3, Caspase-9)[5]Pyrimidine metabolism, mTOR signaling, Wnt/β-Catenin pathway, JAK/STAT3 pathway, Proliferation and metastatic markers (e.g., MMP-2, MMP-9, N-cadherin)mRNA sequencing, Metabolomics analysis, Western Blot
Gastric Cancer Cells (MGC803, MKN45)E-cadherinLKB1-SIK2/3-PARD3 pathway, N-cadherin, MMP-2, MMP-9Western Blot, qRT-PCR
Paclitaxel Ovarian Carcinoma XenograftsCell cycle regulation (e.g., CDKN1A), Apoptosis (e.g., BNIP3, PIG8), IFN-mediated signaling (e.g., G1P3, IFI16)Cell cycle regulation (e.g., CDC2, TOP2A)cDNA Microarray, Northern Blot
Breast Cancer Xenograft (MDA-MB-231)Apoptosis, Mitotic regulation, Cell cycle controlNot specifiedcDNA Microarray
Colchicine Human Umbilical Vein Endothelial Cells (HUVEC)Genes involved in cytoskeleton organization (long exposure)Cell cycle regulation genes (short exposure)cDNA Microarray
Gout patientsLINC02470 (correlates with innate immune inhibition)Delta hemoglobin (HBD), SLC2A5, TNNT1Not specified
Vincristine T-ALL Cell Line (Jurkat)16 genes including some related to apoptosis50 genes including those in heat shock protein, topoisomerase, protein kinase, and cell cycle pathwaysHuman Cancer Drug Target PCR Array
Breast Cancer Cell Line (MCF-7 resistant)94 genes including IL1B169 genes including VEGFATranscriptome Sequencing (RNA-seq)

Signaling Pathways and Mechanisms of Action

The differential gene expression profiles induced by these microtubule inhibitors are a reflection of their impact on various intracellular signaling pathways.

This compound has been shown to modulate multiple signaling cascades. In lung cancer cells, it disrupts pyrimidine metabolism by suppressing the mTOR signaling pathway. It also inhibits the Wnt/β-catenin and JAK/STAT3 pathways, leading to the downregulation of genes involved in cell proliferation and metastasis. Furthermore, this compound can induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Erianin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor mTOR mTOR This compound->mTOR Inhibits Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Inhibits JAK JAK This compound->JAK Inhibits ERK ERK1/2 This compound->ERK Inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits Gene_Expression Gene Expression (Proliferation, Metastasis) mTOR->Gene_Expression Wnt_beta_catenin->Gene_Expression STAT3 STAT3 JAK->STAT3 ERK->Gene_Expression PI3K_AKT->mTOR STAT3->Gene_Expression

Caption: this compound's inhibitory effects on key signaling pathways.

In contrast, paclitaxel's effects on gene expression are strongly associated with the cellular response to treatment, with a greater number of modulated genes in sensitive tumors. These changes affect genes involved in cell cycle control, apoptosis, and interferon signaling. Colchicine's impact on gene expression appears to be time-dependent, initially affecting cell cycle genes and later influencing genes related to cytoskeletal organization and inflammation. Vincristine treatment leads to broad changes in gene expression, affecting pathways related to heat shock proteins, topoisomerases, and cell cycle, and can induce resistance through alterations in genes like IL1B and VEGFA.

Experimental Protocols

The investigation of gene expression changes induced by microtubule inhibitors employs various molecular biology techniques. A general workflow for such an analysis is outlined below.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Gene Expression Analysis Cell_Culture Cancer Cell Lines Treatment Treatment with Microtubule Inhibitor Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (Microarray or RNA-seq) RNA_Extraction->Gene_Expression_Profiling Data_Analysis Bioinformatic Analysis (Differentially Expressed Genes) Gene_Expression_Profiling->Data_Analysis Validation Validation (qRT-PCR, Western Blot) Data_Analysis->Validation

Caption: A generalized workflow for analyzing gene expression changes.

Detailed Methodologies:

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with various concentrations of the microtubule inhibitor (e.g., this compound, paclitaxel) for specific durations (e.g., 24, 48 hours).

  • RNA Extraction: Total RNA is isolated from treated and untreated control cells using commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Profiling:

    • cDNA Microarray: Labeled cDNA is synthesized from the extracted RNA and hybridized to microarrays containing probes for thousands of genes. The fluorescence intensity of each spot is measured to determine the relative abundance of each transcript.

    • RNA Sequencing (RNA-seq): This next-generation sequencing technique provides a comprehensive and quantitative analysis of the transcriptome. It involves the conversion of RNA to a library of cDNA fragments, followed by high-throughput sequencing.

    • PCR Array: This method uses real-time PCR to simultaneously measure the expression of a focused panel of genes, often related to a specific pathway or disease.

  • Bioinformatic Analysis: The raw data from microarrays or RNA-seq is normalized and statistically analyzed to identify differentially expressed genes between treated and control groups. Gene ontology and pathway enrichment analyses are performed to understand the biological significance of the observed changes.

  • Validation: The changes in the expression of key genes identified through profiling are often validated using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting to confirm the results at the mRNA and protein levels, respectively.

Conclusion

This compound, while sharing the fundamental mechanism of microtubule disruption with other inhibitors, demonstrates a distinct profile of gene expression modulation. Its notable impact on metabolic pathways, particularly pyrimidine metabolism via mTOR signaling, alongside its influence on key cancer-related pathways like Wnt/β-catenin and JAK/STAT3, highlights its potential as a multi-targeting anticancer agent. In contrast, other microtubule inhibitors like paclitaxel, colchicine, and vincristine exhibit their own characteristic effects on gene expression, which are linked to their specific therapeutic applications and resistance mechanisms. A deeper understanding of these differential gene expression signatures is crucial for the rational design of novel therapeutic strategies and for overcoming drug resistance in cancer treatment.

References

Erianin's Synergistic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Erianin's Combination Therapy Efficacy in Cancer Treatment

In the ongoing quest for more effective and less toxic cancer therapies, the natural compound this compound has emerged as a promising candidate for combination treatments. Derived from the orchid Dendrobium chrysotoxum, this compound has demonstrated significant anti-tumor properties. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with conventional chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in oncology.

Quantitative Assessment of Synergism

The synergistic effect of this compound in combination with other anticancer drugs has been evaluated using the Combination Index (CI), a quantitative measure based on the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The following tables summarize the synergistic interactions of this compound with various chemotherapeutic drugs in different cancer cell lines.

Drug CombinationCancer TypeCell Line(s)Combination Index (CI)Key Findings
This compound + AnlotinibAnaplastic Thyroid CarcinomaBHT101, C643, CAL62CI < 0.9Significant synergistic effects were observed at multiple concentrations, particularly at lower doses.[1]
This compound + DoxorubicinDiffuse Large B-cell LymphomaNot specified in abstractSynergisticThis compound enhances the efficacy of doxorubicin.[2]
This compound + OxaliplatinColon CancerOxaliplatin-resistant colon cancer cellsNot explicitly quantified in abstractThis compound can reverse oxaliplatin resistance.
This compound + 5-Fluorouracil (5-FU)Gastric CancerNot specified in abstractSynergisticThe combination of this compound and 5-FU shows a synergistic antitumor effect.

Table 1: Synergistic Index of this compound with Various Anticancer Drugs.

Deciphering the Molecular Synergy: Signaling Pathways

The synergistic activity of this compound with other anticancer drugs is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance. The combination therapies often lead to a more potent inhibition of these pathways than either drug alone.

  • PI3K/Akt Signaling Pathway: The combination of this compound and Anlotinib has been shown to markedly enhance the suppression of phosphorylated PI3K (p-PI3K), a key component of this pro-survival pathway.[1] Similarly, this compound's synergistic effect with doxorubicin in diffuse large B-cell lymphoma is mediated through the suppression of the PI3K/AKT pathway.[2]

  • MAPK/ERK Signaling Pathway: this compound, in combination with Anlotinib, also demonstrates enhanced inhibition of the MAPK/ERK pathway, which is crucial for cell growth and proliferation.[1]

  • STAT3 Signaling Pathway: In the context of oxaliplatin resistance in human colon cancer cells, this compound has been found to inhibit the STAT3 signaling pathway.

Below is a diagram illustrating the convergence of these pathways as targets for this compound combination therapies.

G cluster_0 This compound Combination Therapy cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK STAT3 STAT3 Pathway This compound->STAT3 Doxorubicin Doxorubicin Doxorubicin->PI3K_Akt Anlotinib Anlotinib Anlotinib->PI3K_Akt Anlotinib->MAPK_ERK Oxaliplatin Oxaliplatin Oxaliplatin->STAT3 FU5 5-Fluorouracil Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK_ERK->Apoptosis MAPK_ERK->Proliferation Drug_Resistance Reversal of Drug Resistance STAT3->Drug_Resistance

Caption: this compound's synergistic mechanism with other chemotherapeutics.

Experimental Protocols

The assessment of synergistic effects relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound's combination therapies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations, which is a prerequisite for calculating the Combination Index.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with a series of concentrations of this compound, the combination drug, and their mixture at a fixed ratio for 48 or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 values are determined using dose-response curve fitting software. The Combination Index is then calculated using software such as CompuSyn.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_drugs Treat with drugs (single and combination) incubate_24h->treat_drugs incubate_48_72h Incubate for 48-72h treat_drugs->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 and CI read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for synergy assessment.

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to investigate the molecular mechanisms underlying the observed synergistic effects by examining the expression and phosphorylation status of key proteins in relevant signaling pathways.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, Akt, p-Akt, ERK, p-ERK, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

G start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: Western blot analysis workflow.

Conclusion

The presented data strongly suggest that this compound holds significant potential as a synergistic agent in combination with established chemotherapeutic drugs. Its ability to enhance the efficacy of drugs like anlotinib and doxorubicin, and to potentially reverse resistance to agents such as oxaliplatin, warrants further investigation. The modulation of critical signaling pathways like PI3K/Akt and MAPK/ERK appears to be a key mechanism driving these synergistic interactions. For drug development professionals, these findings highlight a promising avenue for creating more effective and targeted cancer therapies with potentially reduced side effects. Future preclinical and clinical studies are essential to fully elucidate the therapeutic benefits of this compound-based combination regimens.

References

Confirming Erianin's Molecular Target: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, definitively identifying a compound's binding target is a cornerstone of mechanism-of-action studies. Erianin, a natural bibenzyl compound from Dendrobium chrysotoxum, has demonstrated significant anticancer activity, primarily by inducing cell cycle arrest and apoptosis.[1][2] Extensive research, including competitive binding assays and X-ray crystallography, has identified its primary molecular target as β-tubulin, binding at the colchicine site to inhibit microtubule polymerization.[3]

This guide provides a comparative overview of biophysical and computational techniques to confirm this interaction, with a focus on Surface Plasmon Resonance (SPR) as a gold-standard method for quantifying binding kinetics. We compare SPR with Molecular Docking and the Cellular Thermal Shift Assay (CETSA), providing the experimental frameworks and data presentation required for robust target validation.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[4] It provides precise data on how quickly a drug binds to its target (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₔ), from which the overall binding affinity (dissociation constant, Kₔ) is calculated. This kinetic information is crucial for understanding a drug's pharmacodynamic properties.

Experimental Protocol: this compound-Tubulin Binding via SPR

While specific SPR data for this compound binding to tubulin is not widely published, a standard protocol can be adapted from studies of other small molecules that target the tubulin colchicine site.[5]

  • Immobilization:

    • Purified tubulin (e.g., 50 μg/mL) is immobilized onto a sensor chip (e.g., a Reichert HC 1500 M chip) using standard amine coupling chemistry. The goal is to achieve a surface density of approximately 10,000 Response Units (RU).

    • One flow channel on the chip is left blank (activated and deactivated without protein) to serve as a reference control for subtracting bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • A series of this compound solutions at different concentrations (e.g., ranging from nanomolar to micromolar) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Each this compound concentration is injected sequentially over the tubulin-immobilized and reference flow channels at a constant flow rate.

    • The binding is monitored in real time, generating a sensorgram that shows the association phase during injection and the dissociation phase when the injection is replaced by running buffer.

  • Data Processing and Analysis:

    • The reference channel data is subtracted from the active channel data to obtain corrected sensorgrams.

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₔ).

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Tubulin Purified Tubulin Immobilize Immobilize Tubulin on Sensor Chip Tubulin->Immobilize This compound This compound Dilutions Inject Inject this compound (Association) This compound->Inject Immobilize->Inject Flow Flow Buffer (Dissociation) Inject->Flow Detect Detect RU Change Flow->Detect Fit Fit Sensorgrams to Kinetic Model Detect->Fit Result Calculate ka, kd, KD Fit->Result

Caption: Workflow for SPR-based analysis of this compound-tubulin binding.
Quantitative Data Presentation

The primary output of an SPR experiment is the set of kinetic constants that define the binding interaction.

CompoundTargetAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (Kₔ)Citation
This compound TubulinNot Reported in LiteratureNot Reported in LiteratureNot Reported in Literature-
Eribulin (Reference)TubulinNot ReportedNot Reported46 ± 28 µM (low affinity site)
Eribulin (Reference)Microtubule EndsNot ReportedNot Reported3.5 ± 0.6 µM (high affinity site)

Note: Data for Eribulin, another microtubule-targeting agent, is provided for illustrative purposes to show typical data formats.

Alternative Validation Methods

While SPR provides unparalleled kinetic data, other methods can offer complementary evidence of target engagement, often in different experimental contexts (e.g., computational or within a live cell).

Method 1: Molecular Docking (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., tubulin). It is a powerful tool for initial target prediction and for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.

  • Preparation of Structures:

    • The 3D crystal structure of the target protein (e.g., tubulin) is obtained from a protein database like the Protein Data Bank (PDB).

    • The 3D structure of the ligand (this compound) is obtained from a chemical database like PubChem or generated using molecular modeling software.

    • Both structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • A docking program (e.g., Discovery Studio, AutoDock) is used to systematically sample many possible conformations of the ligand within the defined binding site of the receptor.

    • The software calculates a binding score or estimated binding free energy for each conformation, which reflects the stability of the interaction.

  • Analysis:

    • The results are analyzed to identify the most likely binding pose and the corresponding binding affinity.

    • The specific amino acid residues involved in the interaction are identified to understand the structural basis of binding.

Docking_Workflow cluster_input Input Structures cluster_docking Computational Docking cluster_output Output & Analysis Protein Protein 3D Structure (e.g., Tubulin from PDB) Prepare Prepare Structures (Add H, Assign Charges) Protein->Prepare Ligand Ligand 3D Structure (e.g., this compound from PubChem) Ligand->Prepare Simulate Run Docking Simulation (e.g., Discovery Studio) Prepare->Simulate Score Score Binding Poses Simulate->Score Analyze Analyze Interactions (H-bonds, etc.) Score->Analyze Result Binding Affinity & Pose Analyze->Result

Caption: Logical workflow for in silico molecular docking analysis.
CompoundTargetDocking Score / Binding EnergySoftware/MethodCitation
This compound PI3K, RET, KIT, ABL1, FLT3High binding affinity reportedDiscovery Studio
Erastin (Reference)Tubulin-5.863 kcal/molIn silico docking
Erastin (Reference)Tubulin-31.235 kcal/mol (ΔGbinding)MM-PBSA

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms drug-target engagement within a live-cell or tissue lysate environment. The principle is that when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation. This thermal stabilization can be detected and quantified.

This protocol is based on a study that used CETSA to validate mTOR as a potential target of this compound.

  • Cell Treatment:

    • Two cell populations (e.g., H460 lung cancer cells) are prepared. One is treated with a specific concentration of this compound (e.g., 100 nM), and the other is treated with a vehicle control (DMSO). The cells are incubated for a set period (e.g., 2 hours).

  • Thermal Challenge:

    • The treated cell lysates are aliquoted and heated across a temperature gradient (e.g., 55°C to 80°C) for a short duration (e.g., 5 minutes) using a PCR instrument.

  • Protein Separation:

    • After heating, the samples are subjected to freeze-thaw cycles to complete cell lysis.

    • The samples are centrifuged at high speed to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Detection and Analysis:

    • The amount of the target protein (e.g., mTOR) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting.

    • A "melting curve" is generated, plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the drug-treated sample compared to the control indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_process Processing cluster_detect Detection & Analysis Cells Live Cells Treat Treat with this compound or Vehicle (DMSO) Cells->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Lyse & Centrifuge Heat->Lyse Separate Separate Soluble vs. Precipitated Protein Lyse->Separate WB Western Blot for Target Protein Separate->WB Analyze Plot Melting Curves WB->Analyze Result Observe Thermal Shift Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA data is typically presented qualitatively as a Western blot image showing protein levels at different temperatures and quantitatively as a shift in the melting temperature (Tₘ).

CompoundTargetResultCell LineCitation
This compound mTORIncreased thermal stability observedH460, H1299

Objective Comparison of Methods

FeatureSurface Plasmon Resonance (SPR)Molecular DockingCellular Thermal Shift Assay (CETSA)
Principle Measures mass changes on a sensor surface to detect binding.Computationally predicts binding pose and affinity.Measures ligand-induced thermal stabilization of a target protein.
Environment In vitro (purified components)In silico (computational)In situ (cell lysates or live cells)
Key Output Kinetics (kₐ, kₔ) and Affinity (Kₔ) Predicted binding energy/score and interaction sites.Confirmation of target engagement and relative stability (ΔTₘ).
Label-Free YesYesYes
Quantitative Highly quantitative (provides absolute kinetic rates).Semi-quantitative (provides relative affinity scores).Semi-quantitative (shows a shift, can be used for dose-response).
Throughput Medium to HighVery HighMedium (Western Blot) to High (MS-based)
Main Advantage Provides detailed real-time kinetic information.Extremely fast and low-cost for initial screening and hypothesis generation.Confirms target binding in a physiologically relevant cellular context.
Main Limitation Requires purified protein; immobilization can affect protein activity.Predictive, not direct experimental evidence; can produce false positives.Does not provide kinetic rate constants; can be influenced by downstream events.

Conclusion

The identification of β-tubulin as the primary binding target of this compound is strongly supported by multiple experimental techniques, most definitively by X-ray crystallography which provides a static, high-resolution picture of the interaction.

To fully characterize this interaction for drug development, Surface Plasmon Resonance (SPR) is an indispensable tool. Its unique ability to provide real-time kinetic data (kₐ and kₔ) offers a dynamic view of the binding event that computational methods like Molecular Docking can only predict and that endpoint assays cannot capture. While docking is invaluable for initial screening and understanding binding modes, and CETSA is powerful for confirming that the drug engages its target in the complex environment of a cell, SPR remains the gold standard for precisely quantifying the affinity and kinetics that govern a drug-target relationship. The combined use of these methods provides a comprehensive validation workflow, from computational prediction to in-cell confirmation and precise in vitro kinetic characterization.

References

Evaluating the safety profile of Erianin compared to conventional chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The development of novel anticancer therapeutics with improved safety profiles remains a critical objective in oncology. Erianin, a bibenzyl compound derived from Dendrobium chrysotoxum, has demonstrated significant antitumor potential in preclinical studies. This guide offers a detailed comparison of the safety and efficacy of this compound against established conventional chemotherapeutic agents, providing essential data and methodologies for researchers, scientists, and professionals in drug development.

Comparative Analysis of Cytotoxicity and Therapeutic Index

The therapeutic efficacy of an anticancer agent is intrinsically linked to its toxicity profile. A favorable safety profile is characterized by high selectivity for cancer cells and minimal damage to healthy tissues. The following table summarizes key quantitative data from various preclinical studies, comparing this compound with doxorubicin, cisplatin, and paclitaxel.

ParameterThis compoundDoxorubicinCisplatinPaclitaxel
IC50 in Cancer Cells 0.02 - 0.18 µM (Various cell lines)[1][2][3][4]0.01 - 2.5 µM (Various cell lines)1 - 10 µM (Various cell lines)0.002 - 0.1 µM (Various cell lines)
IC50 in Normal Cells Significantly higher than in cancer cells; low toxicity to normal lung and kidney cells[5]Lower than in many cancer cell lines, but significant toxicity to healthy cellsLower than in many cancer cell lines, with notable nephrotoxicityExhibits toxicity to normal proliferating cells
Therapeutic Index (TI) High (Preclinical data suggests high selectivity)Low to ModerateLowModerate
Common Side Effects (Preclinical/Clinical) Low systemic toxicity in preclinical models; no significant loss in body weight or major organ-related toxicities observed in mice.Cardiotoxicity, myelosuppression, nausea, vomiting, alopecia.Nephrotoxicity, neurotoxicity, ototoxicity, severe nausea and vomiting.Myelosuppression, peripheral neuropathy, alopecia, hypersensitivity reactions.
Mechanism of Action Inhibition of tubulin polymerization (binds to colchicine site), induction of G2/M cell cycle arrest, and apoptosis via ROS/JNK and PI3K/Akt pathways.DNA intercalation and inhibition of topoisomerase II.Forms DNA adducts, leading to inhibition of DNA synthesis and cell death.Stabilizes microtubules, leading to mitotic arrest and apoptosis.

In Vivo Safety Profile of this compound

Preclinical studies in murine models have provided encouraging evidence for the safety of this compound. In a xenograft model using osteosarcoma cells, administration of this compound at a dose of 2 mg/kg resulted in significant tumor growth inhibition without a significant loss in body weight. Histopathological examination of major organs from non-tumor-bearing mice treated with this compound showed no major organ-related toxicities. Another study on non-small cell lung cancer xenografts found that this compound administration did not affect the levels of red blood cells (RBC), white blood cells (WBC), aspartate transaminase (AST), and alanine transaminase (ALT) compared to the vehicle-treated group, indicating a lack of significant hematological and hepatic toxicity at the tested doses.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of this compound and conventional chemotherapies.

Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer and normal cell lines.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin). Control wells receive vehicle-only medium.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of a compound on cell cycle progression.

Protocol:

  • Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specific duration.

  • Cell Harvesting: Adherent cells are trypsinized, and suspension cells are collected. Cells are then washed with cold PBS.

  • Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to their DNA content.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, apoptotic, and necrotic cells following compound treatment.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its evaluation.

erianin_apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Executioner Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2_Bcl-xL Bcl-2, Bcl-xL (Anti-apoptotic) Bax_Bak Bax, Bak (Pro-apoptotic) Bcl-2_Bcl-xL->Bax_Bak Inhibits Bax_Bak->Mitochondrion Promotes permeabilization Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits ROS Production ROS Production This compound->ROS Production Induces G2/M Arrest G2/M Arrest Tubulin Polymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis JNK/c-Jun Pathway JNK/c-Jun Pathway ROS Production->JNK/c-Jun Pathway Activates JNK/c-Jun Pathway->Bcl-2_Bcl-xL Inhibits JNK/c-Jun Pathway->Bax_Bak Activates PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage PARP Cleavage->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Lines Cancer vs. Normal Cell Lines MTT Assay IC50 Determination (MTT Assay) Cell Lines->MTT Assay Cell Cycle Analysis Cell Cycle Analysis (PI Staining) Cell Lines->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay (Annexin V/PI) Cell Lines->Apoptosis Assay Mechanism Studies Mechanism of Action (e.g., Western Blot for Bcl-2, Caspases) Apoptosis Assay->Mechanism Studies Data Analysis Comparative Data Analysis Mechanism Studies->Data Analysis Animal Model Xenograft Mouse Model Efficacy Study Tumor Growth Inhibition Animal Model->Efficacy Study Toxicity Study Body Weight, Hematology, Serum Biochemistry, Histopathology Animal Model->Toxicity Study Efficacy Study->Data Analysis Toxicity Study->Data Analysis

Caption: Experimental workflow for evaluating this compound's safety and efficacy.

Conclusion

The available preclinical evidence strongly suggests that this compound has a more favorable safety profile compared to conventional chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel. Its high therapeutic index, demonstrated by potent cytotoxicity against cancer cells and minimal impact on normal cells, is a significant advantage. Furthermore, in vivo studies have shown its ability to inhibit tumor growth without causing severe systemic toxicity. While these findings are promising, further rigorous clinical trials are essential to fully establish the safety and efficacy of this compound in human patients. This guide provides a foundational overview for researchers and drug development professionals to aid in the continued investigation of this compound as a potential next-generation anticancer therapeutic.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Erianin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum Lindl, is noted for its potential anticancer properties.[1][2] However, it is also classified as a hazardous substance, making adherence to strict disposal protocols essential to mitigate risks to both personnel and the environment. This guide provides a comprehensive operational and disposal plan for this compound.

Immediate Safety and Hazard Information

This compound is categorized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal. All personnel handling this compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area or under a chemical fume hood.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present and easy to do so. Seek prompt medical attention.[3]

  • Skin Contact: Rinse the skin thoroughly with plenty of water and remove contaminated clothing.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

PropertyValueSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410
Hazard Statement(s) H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statement(s) P264, P270, P273, P301 + P312, P330, P391, P501
Molecular Formula C18H22O5
Molecular Weight 318.36 g/mol

Standard Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. The disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible hazardous waste container. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound" along with any other components in the waste stream.

  • Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure satellite accumulation area.

  • Waste Pickup and Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous waste, which typically involves contacting the EHS department.

Accidental Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Personal Safety: Evacuate all non-essential personnel from the immediate area and ensure you are wearing the appropriate PPE.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material to create a dike around the spill area.

  • Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as sand or vermiculite.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area and any contaminated equipment. All cleanup materials must also be disposed of as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram outlines the general workflow for the proper disposal of this compound waste in a laboratory setting.

Erianin_Disposal_Workflow A This compound Waste Generation (e.g., unused compound, contaminated labware) B Segregate Waste A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly 'Hazardous Waste - this compound' C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Final Disposal at an Approved Facility F->G

Caption: General workflow for the proper disposal of this compound waste.

This compound's Biological Activity: ROS/JNK Signaling Pathway

This compound has been shown to induce apoptosis and autophagy in cancer cells through the activation of the ROS/JNK signaling pathway. Understanding such mechanisms is crucial for the drug development professionals in our audience. The diagram below illustrates this signaling cascade.

Erianin_Signaling_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS induces JNK JNK Pathway Activation ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis leads to Autophagy Autophagy JNK->Autophagy leads to

Caption: this compound-induced ROS/JNK signaling pathway in cancer cells.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance, thereby protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Erianin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent bibenzyl compound Erianin, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. Adherence to these guidelines is critical for mitigating risks associated with the handling of this cytotoxic agent.

Personal Protective Equipment (PPE) and Safety Protocols

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and other essential safety information.

ParameterSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes and dust, preventing potential eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Laboratory coat or impervious gown with long sleeves and tight-fitting cuffsProtects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is required if dust is generated.Minimizes inhalation of the compound, which can cause respiratory tract irritation.
Engineering Controls Work in a designated area, such as a chemical fume hood or a balance enclosure, especially when handling the powder form.Provides necessary ventilation and containment.
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.To rinse out any particulate matter and reduce the risk of injury.
First Aid: Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.To remove the compound from the skin and prevent absorption or irritation.
First Aid: Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.To dilute the substance and aid in medical assessment.
First Aid: Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.To provide fresh air and assist with breathing.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is crucial for laboratory safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, inspect the external packaging for any damage. If the package is compromised, implement spill procedures immediately.

  • Storage of Powder: Store this compound powder in a tightly sealed container in a cool, well-ventilated area at -20°C.

  • Storage of Solutions: If dissolved in a solvent like DMSO, store at -80°C. Aqueous solutions are not recommended for storage for more than one day.

Preparation of Solutions
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.

  • Weighing: Use a tared weigh boat or paper on an analytical balance. Handle the powder carefully with a clean spatula to avoid creating dust.

  • Dissolving: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). To prepare aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Handling During Experiments
  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

  • Avoid Contamination: Use dedicated labware when handling this compound. Clean all surfaces and equipment thoroughly after use.

  • Spill Management:

    • Solid Spills: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne. Moisten the paper towels with a 70% ethanol solution and carefully wipe up the spill, working from the outside in.

    • Liquid Spills: Cover the spill with an absorbent material. Once absorbed, collect the material using a scoop and scraper.

    • Decontamination: Wipe the spill area with a detergent solution, followed by a rinse with water.

    • Disposal of Spill Debris: Place all cleanup materials in a sealed, labeled container for disposal as cytotoxic waste.

Disposal Plan

All waste containing this compound must be treated as hazardous cytotoxic waste and segregated from general laboratory waste.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, clearly labeled, sealed biohazard bag for cytotoxic waste.

    • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof container. Do not pour this compound waste down the drain.

    • Sharps: Contaminated sharps such as needles and pipette tips must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.

  • Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service. Follow all institutional, local, and national regulations for the disposal of cytotoxic materials.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Erianin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management Receiving Receiving & Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Weighing Weighing Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontaminate Workspace & Equipment Experiment->Decontamination LiquidWaste Segregate Liquid Cytotoxic Waste Experiment->LiquidWaste SharpsWaste Segregate Sharps Cytotoxic Waste Experiment->SharpsWaste SolidWaste Segregate Solid Cytotoxic Waste Decontamination->SolidWaste FinalDisposal Dispose via Approved Hazardous Waste Service SolidWaste->FinalDisposal LiquidWaste->FinalDisposal SharpsWaste->FinalDisposal

Caption: A workflow for the safe handling of this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。